molecular formula C8H12N2O4 B1309798 (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid CAS No. 1008961-08-7

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Cat. No.: B1309798
CAS No.: 1008961-08-7
M. Wt: 200.19 g/mol
InChI Key: CGKIRIZAUWWJEN-UHFFFAOYSA-N
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Description

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a hydantoin-based building block of significant interest in medicinal chemistry and peptide research. Its core structure incorporates both a hydantoin (imidazolidine-2,4-dione) ring and a reactive acetic acid side chain. This configuration makes it a versatile precursor for the synthesis of more complex molecules. A primary research application is its role as an intermediate in the preparation of C-terminal peptide hydantoins, which are valuable scaffolds for developing protease inhibitors or for studying protein-protein interactions. The compound's mechanism of action in research contexts often involves its incorporation into larger molecular frameworks where the hydantoin ring can act as a constrained scaffold or participate in hydrogen bonding, mimicking key structural features found in biological systems. According to a supplier's product page, this specific derivative is designed for use in the synthesis of compounds that modulate biological targets. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers utilize this building block to explore new chemical space in drug discovery, particularly in areas requiring rigid, heterocyclic structures with potential for diverse functionalization.

Properties

IUPAC Name

2-(2,5-dioxo-1-propylimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h5H,2-4H2,1H3,(H,9,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKIRIZAUWWJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424575
Record name (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008961-08-7
Record name (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, a substituted hydantoin derivative. The synthesis is approached through the strategic N-alkylation of a hydantoin precursor. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical grounding and practical, step-by-step instruction.

Introduction and Strategic Overview

Hydantoin and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticonvulsant, antiarrhythmic, and antitumor properties.[1][2] The versatility of the hydantoin scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[3] (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a specific derivative with potential applications as a building block in the synthesis of more complex molecules or as a biologically active agent itself.

The synthetic strategy presented herein focuses on the selective N-1 propylation of the pre-formed (2,5-dioxoimidazolidin-4-yl)acetic acid core. This approach is favored due to the commercial availability of the starting hydantoin and the well-established methodologies for N-alkylation of imides.[4][5]

Retrosynthetic Analysis

The logical disconnection of the target molecule points to (2,5-dioxoimidazolidin-4-yl)acetic acid and a propyl electrophile as the key precursors. This retrosynthetic pathway simplifies the synthesis to a single key transformation.

Caption: Retrosynthetic analysis of the target molecule.

Background: General Synthesis of the Hydantoin Core

While our primary focus is the N-alkylation, a brief overview of the formation of the hydantoin ring itself provides valuable context. Two classical methods are widely recognized:

  • The Urech Hydantoin Synthesis: This method involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization to form the hydantoin ring.[6][7][8]

  • The Bucherer-Bergs Reaction: A multi-component reaction where a ketone or aldehyde reacts with potassium cyanide and ammonium carbonate to yield a 5-substituted hydantoin.[6][9]

These methods are robust for generating a variety of hydantoin scaffolds, including the (2,5-dioxoimidazolidin-4-yl)acetic acid starting material for our target synthesis.

Detailed Synthesis Protocol: N-1 Propylation of (2,5-dioxoimidazolidin-4-yl)acetic acid

This section provides a detailed, step-by-step protocol for the synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid. The procedure is based on established principles of phase-transfer-catalyzed alkylation of hydantoins, which offers a highly efficient and scalable method under mild conditions.[10][11]

Reaction Scheme

Caption: N-1 propylation of (2,5-dioxoimidazolidin-4-yl)acetic acid.

Mechanism Insight

The reaction proceeds via a phase-transfer catalysis mechanism. The quaternary ammonium salt (TBAB) facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase. The hydroxide ion then deprotonates the N-1 position of the hydantoin, which is more acidic than the N-3 position. The resulting hydantoin anion acts as a nucleophile, attacking the 1-bromopropane in an SN2 reaction to form the N-1 alkylated product.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
(2,5-dioxoimidazolidin-4-yl)acetic acid5427-26-9158.111.01.0
1-Bromopropane107-08-4122.993.03.0
Tetrabutylammonium bromide (TBAB)1643-19-2322.370.020.02
Potassium Hydroxide (50% w/w aq. solution)1310-58-356.11--
Toluene108-88-392.14--
Dichloromethane75-09-284.93--
Hydrochloric Acid (1M)7647-01-036.46--
Anhydrous Magnesium Sulfate7487-88-9120.37--
Experimental Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (2,5-dioxoimidazolidin-4-yl)acetic acid (158 mg, 1.0 mmol) and tetrabutylammonium bromide (TBAB) (6.5 mg, 0.02 mmol).

  • Solvent and Base Addition: Add toluene (1.5 mL) followed by a 50% w/w aqueous solution of potassium hydroxide (1.0 mL).

  • Addition of Alkylating Agent: Add 1-bromopropane (0.27 mL, 3.0 mmol) to the vigorously stirring biphasic mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 18-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water (15 mL). Carefully acidify the aqueous phase to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the propyl group (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 3.5 ppm), along with signals for the CH and CH₂ protons of the acetic acid moiety and the hydantoin ring.

    • ¹³C NMR will confirm the presence of the carbonyl carbons of the hydantoin ring (around 156 and 172 ppm), the carboxylic acid carbon, and the carbons of the propyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (if any unreacted starting material is present), C=O stretches of the hydantoin and carboxylic acid groups (typically in the range of 1650-1780 cm⁻¹), and C-H stretches of the alkyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product (C₈H₁₂N₂O₄, M.W. 200.19 g/mol ).[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Hydantoin & TBAB B Add Toluene & aq. KOH A->B C Add 1-Bromopropane B->C D Stir at RT & Monitor by TLC C->D E Dilute with Water & Acidify D->E F Extract with Dichloromethane E->F G Dry & Concentrate F->G H Purify (Recrystallization/Chromatography) G->H I Characterize (NMR, IR, MS) H->I J Assess Purity (HPLC) I->J K K J->K Final Product

Caption: Overall experimental workflow for the synthesis and analysis.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific:

    • 1-Bromopropane: Is a flammable liquid and is harmful if swallowed or inhaled. Handle with care.

    • Potassium Hydroxide: Is corrosive and can cause severe skin burns and eye damage. Avoid direct contact.

    • Toluene and Dichloromethane: Are flammable and volatile organic solvents. Avoid inhalation and contact with skin.

References

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]

  • Synthesis, reactions, and applications of hydantoin and 2-thiohydantoin derivatives. (n.d.). Retrieved from [Link]

  • Taylor & Francis Online. (2010, August 25). Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • SRR Publications. (n.d.). Novel new research strategies of hydantoin derivatives: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydantoin-containing clinical candidates, marketed drugs, and natural products. Retrieved from [Link]

  • Johnson, T. B., & Nicolet, B. H. (1912). HYDANTOINS: THE ALKYLATION OF 2-THIO-4-BENZALHYDANTOIN. [SIXTEENTH PAPER.]. Journal of the American Chemical Society, 34(8), 1048–1056. [Link]

  • Semantic Scholar. (n.d.). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Retrieved from [Link]

  • Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link]

  • PubMed. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

  • ACS Publications. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

  • Semantic Scholar. (2008). Phase-Transfer Catalyzed Alkylation of Hydantoin and 5-Methyl-5-Phenylhydantoin. Retrieved from [Link]

  • ChemBK. (2024, April 9). (2,5-DIOXO-1-PROPYL-4-IMIDAZOLIDINYL)ACETIC ACID. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Retrieved from [Link]

  • National Institutes of Health. (2018, February 2). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physicochemical properties of the hydantoin derivative, (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical, field-tested methodologies for the empirical determination of these critical parameters. While experimentally derived data for this specific molecule is not extensively available in public literature, this guide establishes a robust framework for its characterization by leveraging predicted data, established analytical principles, and authoritative, standardized protocols.

Introduction and Molecular Overview

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid belongs to the hydantoin class of compounds, a five-membered heterocyclic scaffold (imidazolidine-2,4-dione) that is a cornerstone in medicinal chemistry.[1] Hydantoin derivatives are known to exhibit a wide spectrum of pharmacological activities, including use as anticonvulsants, antiarrhythmics, and antibacterial agents.[1] The subject molecule, CAS 1008961-08-7, is characterized by a propyl group at the N-1 position and an acetic acid moiety at the C-4 position of the hydantoin ring. These substitutions are anticipated to significantly influence its solubility, lipophilicity, and acidic properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure:

Below is the two-dimensional structure of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

G cluster_0 (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid mol

Caption: 2D Structure of the target molecule.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational predictions serve as a valuable starting point for experimental design. The following table summarizes key physicochemical parameters predicted by established algorithms. These values should be considered estimates to be validated by empirical testing as described in Section 3.

PropertyPredicted ValueData Source
Molecular Formula C₈H₁₂N₂O₄[2]
Molecular Weight 200.19 g/mol [2][3]
CAS Number 1008961-08-7[2][4]
Density 1.290 ± 0.06 g/cm³[2]
XLogP3 -0.7[5]
Topological Polar Surface Area (TPSA) 86.7 Ų[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]

Note: XLogP3 is a computed prediction of the octanol-water partition coefficient (log P), a key indicator of lipophilicity. TPSA is a metric used to predict drug transport properties.

Experimental Determination of Physicochemical Properties

This section provides detailed, authoritative protocols for the experimental characterization of the molecule. The methodologies are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring data reliability and reproducibility.

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range. This protocol follows the principles outlined in pharmacopeial methods.[6][7]

Protocol:

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a vacuum desiccator over silica gel for at least 24 hours.[7]

  • Capillary Loading: Load the dry powder into a capillary tube (one end sealed) to a packed height of 2-3 mm.[8] This is achieved by tapping the tube gently on a hard surface.[8]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[9]

  • Rough Determination: First, perform a rapid heating (4-5°C/minute) to determine an approximate melting point.[8]

  • Accurate Determination: Using a fresh sample, heat the block to a temperature approximately 15°C below the rough melting point.[8] Then, decrease the heating rate to 1-2°C per minute.[8]

  • Data Recording: Record the temperature at which the substance first begins to collapse or liquefy (onset point) and the temperature at which it becomes completely liquid (clear point). This range is the melting point.[6] Perform the measurement in triplicate for accuracy.

Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The Flask Method is recommended by the OECD for substances with solubilities anticipated to be above 10 mg/L, which is likely for this molecule given its polar acetic acid and hydantoin functionalities.[10][11]

Protocol:

  • System Preparation: Add an excess amount of the test substance to a flask containing high-purity water. The use of excess solid ensures that a saturated solution is formed.[11]

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 20°C) until equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[12]

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved material to settle. The solution is then centrifuged or filtered to separate the aqueous phase from the solid.[11]

  • Concentration Analysis: Determine the concentration of the substance in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The aqueous solubility is reported as the average concentration from at least three replicate flasks.

Workflow for Aqueous Solubility Determination (OECD 105)

G A 1. Add Excess Compound to Water B 2. Agitate at Constant Temperature to Reach Equilibrium A->B Equilibration C 3. Centrifuge/Filter to Separate Phases B->C Phase Separation D 4. Analyze Aqueous Phase via HPLC C->D Quantification E 5. Report Solubility (e.g., in g/L) D->E Final Result

Caption: Shake-Flask Method Workflow (OECD 105).

Causality: The n-octanol/water partition coefficient (log P) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The HPLC method is a rapid and reliable alternative to the traditional shake-flask method, correlating a substance's retention time on a reverse-phase column with its log P value.[13][14] This method is suitable for compounds with log P values in the 0 to 6 range.[15]

Protocol:

  • System Setup: Use a reverse-phase HPLC system with a C18 column and an isocratic mobile phase (e.g., methanol/water mixture).

  • Calibration: Inject a series of standard compounds with known log P values that bracket the expected log P of the test substance. Record their retention times (t_R).

  • Retention Time Measurement: Dissolve the test substance in the mobile phase and inject it into the system. Determine its retention time in duplicate.[15]

  • Dead Time Measurement: Determine the column dead time (t_0) by injecting a non-retained substance (e.g., uracil).

  • Calculation:

    • For each standard and the test substance, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

    • Create a calibration curve by plotting the known log P values of the standards against their corresponding log k values.

    • Calculate log k for the test substance and use the regression equation from the calibration curve to determine its log P value.[16]

Causality: The pKa value defines the extent of a compound's ionization at a given pH. This is crucial as ionization state affects solubility, permeability, and receptor binding. The molecule possesses two potential acidic sites: the carboxylic acid and the N-H proton of the hydantoin ring. Potentiometric titration is a highly accurate method for pKa determination.[17][18]

Protocol:

  • Solution Preparation: Prepare a solution of the compound (e.g., 1 mM) in water, maintaining a constant ionic strength with a background electrolyte like 0.15 M KCl.[19] Purge the solution with nitrogen to remove dissolved CO₂.[19]

  • Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.[20]

  • Titrant Addition: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).[19]

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[19]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region or the inflection point of the first derivative of the titration curve.[21]

Proposed Synthesis and Structural Elucidation

A plausible synthetic route for this molecule is an adaptation of the Urech hydantoin synthesis, which involves the reaction of an amino acid with a cyanate followed by acid-catalyzed cyclization.[22][23]

Proposed Synthetic Pathway

G AsparticAcid Aspartic Acid Intermediate N-Propylureido Intermediate AsparticAcid->Intermediate PropylIsocyanate Propyl Isocyanate PropylIsocyanate->Intermediate Product (2,5-Dioxo-1-propyl-imidazolidin-4-yl) -acetic acid Intermediate->Product Heat Acid Acid (e.g., HCl) Acid->Product Catalyst

Caption: A potential Urech-type synthetic route.

This pathway would likely involve the reaction of aspartic acid with propyl isocyanate to form an N-propylureido intermediate, which would then undergo intramolecular cyclization upon heating in the presence of a strong acid like HCl to yield the final hydantoin product.[1]

Once synthesized, the compound's structure must be unequivocally confirmed.

  • NMR Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the propyl group (a triplet and two sextets), the methylene and methine protons of the acetic acid sidechain and the hydantoin ring, and a signal for the N-H proton.

    • ¹³C NMR: Key signals would include two distinct carbonyl carbons (C2 and C5) in the 150-180 ppm range, the carboxylic acid carbonyl (~170-180 ppm), and carbons of the propyl and acetic acid moieties.[24] Two-dimensional NMR techniques like HMBC can be used to confirm connectivity between the propyl group and the N-1 position.[25]

  • Infrared (IR) Spectroscopy: The IR spectrum should show strong characteristic absorption bands for the C=O stretching of the two imide carbonyls (typically in the 1700-1780 cm⁻¹ region) and the carboxylic acid carbonyl (~1700-1725 cm⁻¹).[26] A broad O-H stretch from the carboxylic acid and N-H stretching from the hydantoin ring would also be expected.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be ideal for determining the molecular weight. The analysis should confirm the expected molecular ion peak corresponding to the compound's mass (200.19 g/mol ).

Conclusion

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a compound of interest with physicochemical properties that are central to its potential biological function. This guide provides the necessary theoretical framework and detailed, authoritative experimental protocols to enable its comprehensive characterization. By systematically applying these methods, researchers can generate the reliable data needed to advance drug discovery and development programs, transforming a molecule from a chemical structure into a well-understood entity.

References

  • OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[13][15]

  • Analytice (2021), OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method, [Link].[16]

  • FAO/WHO (2024), Partition coefficient octanol/water, Pesticide Registration Toolkit, [Link].

  • Situ Biosciences (n.d.), OECD 117 - Partition Coefficient, HPLC Method, [Link].[14]

  • OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Publishing, [Link].[15]

  • Phytosafe (n.d.), OECD 105, Water solubility, [Link].[10]

  • Stanford Research Systems (n.d.), Determination of Melting Points According to Pharmacopeia, [Link].[6]

  • Creative Bioarray (n.d.), Protocol for Determining pKa Using Potentiometric Titration, [Link].[21]

  • Grokipedia (n.d.), Urech hydantoin synthesis, [Link].[22]

  • Japanese Pharmacopoeia (n.d.), Melting Point Determination / General Tests, [Link].[7]

  • FILAB (n.d.), Solubility testing in accordance with the OECD 105, [Link].[11]

  • J&K Scientific LLC (2023), Method for Determining Capillary Melting Point, [Link].[8]

  • ResearchGate (n.d.), Examples of substituted hydantoins with various biological activities, [Link].

  • University of Calgary (n.d.), Melting point determination, [Link].

  • Westlab Canada (2023), Measuring the Melting Point, [Link].[9]

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[12]

  • OECD (2023), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • Tan, S. P., et al. (2021), Synthesis and Characterization of Amino Acid-Derived Hydantoins, Malaysian Journal of Chemistry, [Link].[1][6]

  • ResearchGate (n.d.), Synthesis and Characterization of Amino Acid-Derived Hydantoins, [Link].

  • Situ Biosciences (n.d.), OECD 105 - Water Solubility, [Link].

  • Wikipedia (n.d.), Urech hydantoin synthesis, [Link].[23]

  • National Institutes of Health (n.d.), Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy, [Link].

  • ECETOC (n.d.), APPENDIX A: MEASUREMENT OF ACIDITY (pKA), [Link].[17]

  • DergiPark (2024), Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry, [Link].[19]

  • ResearchGate (2025), FTIR spectroscopic and quantum chemical studies on hydantoin, [Link].[26]

  • Magnetic Resonance in Chemistry (2021), Synthesis, NMR analysis and applications of isotope-labelled hydantoins, [Link].[24]

  • National Institutes of Health (n.d.), Development of Methods for the Determination of pKa Values, [Link].[18]

  • University of Wisconsin-Madison (n.d.), Potentiometric Titration of an Unknown Weak Acid, [Link].[20]

  • PubMed (2007), Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy, [Link].[25]

  • PubChem (n.d.), 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, [Link].[5]

Sources

solubility of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (CAS: 1008961-08-7), a heterocyclic compound with structural features pertinent to modern drug discovery.[1][2][3][4] Lacking publicly available empirical solubility data, this document establishes a predictive framework based on first principles of physical organic chemistry and outlines a robust experimental methodology for its quantitative determination. We delve into the molecular structure, analyze its implications for solubility across a spectrum of common laboratory solvents, and provide a detailed, field-tested protocol for obtaining accurate thermodynamic solubility data. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally characterize this compound.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant; it is a cornerstone of drug development.[5] It dictates the dissolution rate, influences absorption, and ultimately impacts the concentration of a drug that reaches its therapeutic target.[6] A compound with poor aqueous solubility can face significant hurdles in formulation and may exhibit low or variable bioavailability, leading to the failure of an otherwise promising drug candidate.[7] Therefore, a thorough characterization of a compound's solubility is an indispensable early-stage activity in the drug discovery and development process.[7][8]

This guide focuses on (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (Molecular Formula: C₈H₁₂N₂O₄, Molecular Weight: 200.19 g/mol ), a molecule featuring a hydantoin-like core structure modified with both a lipophilic propyl group and a hydrophilic acetic acid moiety.[1][2] This structural combination presents an interesting case study in solubility, where competing factors of polarity, hydrogen bonding capacity, and acidic character must be considered.

Molecular Structure and Theoretical Solubility Framework

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a practical expression of the underlying intermolecular forces between solute and solvent molecules.[9][10] To predict the solubility of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, we must first dissect its molecular structure.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of both donating and accepting hydrogen bonds.[10] Its presence strongly suggests solubility in polar protic solvents (e.g., water, methanol, ethanol). Furthermore, its acidity implies that solubility in aqueous media will be highly pH-dependent; deprotonation at basic pH will form a carboxylate salt, which is significantly more polar and thus more water-soluble.

  • Imide Moiety (within the 2,5-Dioxo-imidazolidin ring): The two carbonyl groups (C=O) are polar and can act as hydrogen bond acceptors. The N-H proton of a similar, unsubstituted ring would be a hydrogen bond donor, though in this case, one nitrogen is substituted with a propyl group. These features contribute to polarity.

  • N-Propyl Group (-CH₂CH₂CH₃): This is a non-polar, aliphatic chain that contributes to the lipophilicity ("fat-loving" nature) of the molecule. This group will favor interactions with non-polar solvents (e.g., hexane, toluene) through London dispersion forces.[11]

The Balance of Forces: The overall solubility in a given solvent is a result of the energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[11] For this molecule, the polar carboxylic acid and imide groups will dominate its behavior in polar solvents, while the propyl group will influence its solubility in non-polar media.

Below is a diagram illustrating the relationship between the molecule's structural components and its predicted solubility characteristics.

G cluster_molecule (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid cluster_features Structural Features cluster_interactions Dominant Intermolecular Forces cluster_solvents Favored Solvent Class Molecule Molecular Structure Polar_Groups Polar Groups (Carboxylic Acid, Imide) Molecule->Polar_Groups NonPolar_Group Non-Polar Group (N-Propyl Chain) Molecule->NonPolar_Group H_Bonding Hydrogen Bonding Dipole-Dipole Polar_Groups->H_Bonding Dispersion London Dispersion Forces NonPolar_Group->Dispersion Polar_Solvents Polar Solvents (e.g., Water, DMSO, Methanol) H_Bonding->Polar_Solvents NonPolar_Solvents Non-Polar Solvents (e.g., Toluene, Hexane) Dispersion->NonPolar_Solvents

Caption: Logical flow from molecular structure to predicted solvent preference.

Predictive Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a valuable starting point for experimental design.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolModerate to High The carboxylic acid and imide groups can form strong hydrogen bonds with protic solvents. Solubility in water is expected to increase dramatically at pH > pKa.[10]
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents are strong hydrogen bond acceptors and have high dielectric constants, effectively solvating the polar functional groups of the molecule.[11][12]
Moderately Polar Ethyl Acetate, DichloromethaneLow to Moderate A balance between the polar functional groups and the non-polar propyl chain will dictate solubility. These solvents may offer a middle ground.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low The dominant polar nature of the molecule makes it energetically unfavorable to dissolve in non-polar solvents, which primarily interact via weak dispersion forces.[9][11]

Experimental Determination: The Shake-Flask Method

To move beyond prediction, empirical data must be generated. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[8][13] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[7] This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement often used in early screening.[5][7]

The following diagram outlines the standard workflow for the shake-flask method.

G start Start: Excess Solid Compound + Solvent equilibration Equilibration (e.g., 24-72h shaking at constant temp.) start->equilibration Step 1 separation Phase Separation (Centrifugation or Filtration) equilibration->separation Step 2 analysis Supernatant Analysis (e.g., HPLC, UV-Vis) separation->analysis Step 3 result Result: Thermodynamic Solubility (mg/mL) analysis->result Step 4

Sources

A Practical Guide to the Spectroscopic Characterization of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (Molecular Formula: C₈H₁₂N₂O₄, Molecular Weight: 200.19 g/mol ). In the dynamic field of drug development and chemical research, rigorous structural elucidation of novel small molecules is paramount. While experimental data for this specific compound is not widely published, this guide leverages predictive methodologies and established analytical protocols to serve as a robust resource for researchers. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this molecule. Each section details the principles of data interpretation, provides detailed, field-proven experimental workflows, and presents predicted spectral data to guide laboratory investigation.

Introduction: The Imperative for Rigorous Structural Verification

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a heterocyclic compound featuring a hydantoin core, a propyl substituent, and an acetic acid side chain. The hydantoin moiety is a well-known scaffold in medicinal chemistry, appearing in various anticonvulsant and antiarrhythmic drugs. The precise arrangement of atoms and functional groups dictates the molecule's physicochemical properties, biological activity, and potential for therapeutic application. Therefore, unambiguous confirmation of its structure is a critical first step in any research endeavor.

This guide addresses the challenge of characterizing a compound for which public spectral libraries are not yet available. We will proceed by combining predictive analysis with gold-standard experimental protocols. This approach not only provides a reliable hypothesis of the expected spectral data but also equips the researcher with the practical knowledge to generate and interpret high-quality experimental data in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Predicted ¹H and ¹³C NMR Data

Due to the absence of public experimental spectra, the following ¹H and ¹³C NMR chemical shifts have been predicted using online computational tools. These predictions are based on extensive databases of known compounds and provide a strong starting point for spectral assignment.[1][2][3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Data for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (in DMSO-d₆)

Atom # Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
1---172.5
2~12.5 (br s)Singlet1H-
3---171.0
4---157.0
5~4.3Triplet1H55.0
6~2.8Doublet2H35.0
7----
8~3.2Triplet2H42.0
9~1.5Sextet2H20.0
10~0.9Triplet3H11.0
NH~8.0 (s)Singlet1H-

Note: Predictions are estimates. Actual experimental values may vary. The broad singlet for the carboxylic acid proton (2) is characteristic and may exchange with D₂O. The NH proton (NH) is also exchangeable.

Interpretation of NMR Spectra
  • ¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. The propyl group should present as a classic triplet-sextet-triplet pattern. The methylene protons of the acetic acid side chain (6) are adjacent to a chiral center (5), making them diastereotopic, and they may appear as a complex multiplet rather than a simple doublet. The methine proton (5) will be coupled to the adjacent methylene protons. The carboxylic acid and amide protons are expected to be broad singlets and can be confirmed by a D₂O exchange experiment, wherein their signals would disappear.

  • ¹³C NMR: The carbon spectrum should display eight distinct signals. The two carbonyl carbons of the imidazolidine-dione ring (3, 4) and the carboxylic acid carbonyl (1) will appear far downfield (>150 ppm). The remaining five signals will correspond to the aliphatic carbons of the propyl group and the acetic acid moiety. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be invaluable to distinguish between CH₃, CH₂, and CH carbons.[6]

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-resolution 1D and 2D NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for molecules with both polar and nonpolar regions and for observing exchangeable protons like those in carboxylic acids and amides.[7][8]

    • To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.

    • (Recommended) Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

    • (Recommended) Perform 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm proton-proton and proton-carbon connectivities, respectively.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) data.[10]

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep1 Weigh 5-10 mg Sample Prep2 Dissolve in 0.7 mL Deuterated Solvent Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 Lock & Shim Spectrometer Prep3->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C & DEPT Spectra Acq2->Acq3 Acq4 Acquire 2D Spectra (COSY, HSQC) Acq3->Acq4 Proc1 Fourier Transform & Phasing Acq4->Proc1 Proc2 Baseline Correction & Referencing Proc1->Proc2 Proc3 Integration (1H) & Peak Picking Proc2->Proc3 Proc4 Assign Structure Proc3->Proc4

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint."

Predicted IR Absorption Frequencies

The structure of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid contains several key functional groups that will give rise to characteristic absorptions.

Table 2: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3300–2500O-H Stretch (H-bonded)Carboxylic AcidStrong, Very Broad
3200-3100N-H StretchImidazolidine-dione (Amide)Medium
3000–2850C-H StretchPropyl & Acetic Acid (sp³)Medium-Strong
~1740C=O StretchCarboxylic AcidStrong, Sharp
~1710 & ~1680C=O Stretch (Asym & Sym)Imidazolidine-dione (Amide)Strong, Sharp
1300-1200C-O StretchCarboxylic AcidMedium

References for frequency ranges:[11][12][13][14][15]

Interpretation of IR Spectrum

The IR spectrum is expected to be dominated by several strong features. The most telling absorption will be an extremely broad band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[13][15] Overlapping this will be the sharper C-H stretching absorptions just below 3000 cm⁻¹. The carbonyl region will be critical for confirmation: three distinct C=O stretching peaks are expected. Two for the dione system (amide I bands) and one for the carboxylic acid. The presence of these absorptions, along with the N-H stretch, provides powerful evidence for the core structure. The region below 1500 cm⁻¹ is the "fingerprint region," containing complex vibrations that are unique to the molecule as a whole.[12]

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

For solid samples, the potassium bromide (KBr) pellet method is a fundamental and reliable technique.[16] The core principle is to disperse the sample in an IR-transparent matrix (KBr) and press it into a thin, transparent disc.

  • Material Preparation:

    • Use only high-purity, spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. KBr is hygroscopic, and any absorbed water will produce a large, broad O-H absorption that can obscure sample signals.[17]

    • Gently warm the mortar, pestle, and die set under a heat lamp or in a low-temperature oven to remove any adsorbed moisture. Allow them to cool to room temperature in a desiccator before use.[17]

  • Sample Grinding and Mixing:

    • Place ~1-2 mg of the solid sample into a clean agate mortar and grind it into a very fine powder.

    • Add ~100-200 mg of the dried KBr powder to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogenous, fine powder is obtained. Avoid overly vigorous grinding at this stage, which can increase moisture absorption.[16][17]

  • Pellet Pressing:

    • Transfer a small amount of the mixture into the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[18][19]

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Data Acquisition & Analysis Prep1 Dry KBr & Equipment Prep2 Grind 1-2 mg Sample Prep1->Prep2 Prep3 Mix Sample with 100-200 mg KBr Prep2->Prep3 Prep4 Press Mixture in Die Prep3->Prep4 Acq1 Place Pellet in Spectrometer Prep4->Acq1 Acq2 Collect Background Spectrum Acq1->Acq2 Acq3 Collect Sample Spectrum Acq2->Acq3 Acq4 Identify Characteristic Peaks Acq3->Acq4 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Prepare Dilute Solution (1-10 ug/mL) Prep2 Add Modifier (e.g., Formic Acid) Prep1->Prep2 Acq1 Infuse Sample into ESI Source Prep2->Acq1 Acq2 Acquire Full Scan MS (+/- modes) Acq1->Acq2 Acq3 Perform Tandem MS (MS/MS) on Molecular Ion Acq2->Acq3 Proc1 Identify [M+H]+, [M+Na]+, [M-H]- Acq3->Proc1 Proc2 Confirm Exact Mass & Molecular Formula Proc1->Proc2 Proc3 Analyze Fragmentation Pattern Proc2->Proc3

Sources

commercial suppliers of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid for Researchers and Drug Development Professionals

Introduction

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a heterocyclic compound belonging to the imidazolidine class of molecules. Imidazolidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, analgesic, anticonvulsant, and anticancer properties[1][2][3][4]. This guide provides a comprehensive overview of the commercial sourcing, synthesis, and potential applications of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, tailored for researchers and professionals in the field of drug development.

Compound Identification

A crucial first step in sourcing and working with any chemical is its unambiguous identification. The key identifiers for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid are provided in the table below.

IdentifierValueSource
Chemical Name (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid-
CAS Number 1008961-08-7[5][6][7]
Molecular Formula C8H12N2O4[5][6]
Molecular Weight 200.19 g/mol [5][6]
Predicted Density 1.290±0.06 g/cm3 [5]

Commercial Sourcing

The commercial availability of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is primarily for research and development purposes. For larger quantities or specific grades (e.g., Good Manufacturing Practice - GMP), custom synthesis is often necessary.

Research-Grade Suppliers

A limited number of chemical suppliers list (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in their catalogs, typically for research use in small quantities.

  • Sinfoo Biotech : Lists the compound with product number A135468[6].

  • Santa Cruz Biotechnology (SCBT) : Offers the compound under CAS number 1008961-08-7[7].

  • ChemicalBook : Aggregates information and may list suppliers for this chemical[5].

It is advisable to contact these suppliers directly to confirm availability, purity, and lead times.

Custom Synthesis Services

For researchers requiring larger quantities, higher purity, or specific analytical data, custom synthesis is the most viable option. Several contract research organizations (CROs) and custom synthesis companies specialize in producing complex organic molecules like imidazolidine derivatives for the pharmaceutical and biotechnology industries.

Key Considerations When Selecting a Custom Synthesis Partner:

  • Expertise in Heterocyclic Chemistry : The chosen partner should have demonstrable experience in the synthesis of imidazolidine and related heterocyclic compounds[8][9][10].

  • Scale-Up Capabilities : Ensure the company can handle the required scale, from milligrams for initial studies to kilograms for preclinical and clinical development[9][11].

  • Analytical Services : A reputable supplier will provide comprehensive analytical data to confirm the identity and purity of the synthesized compound, including but not limited to NMR, Mass Spectrometry, and HPLC.

  • Regulatory Compliance : For drug development applications, it is crucial to select a partner that can operate under cGMP (current Good Manufacturing Practices) if required.

Workflow for a Custom Synthesis Project:

Custom Synthesis Workflow cluster_client Client cluster_cro Custom Synthesis Partner Initial Inquiry Initial Inquiry Feasibility Analysis Feasibility Analysis Initial Inquiry->Feasibility Analysis Provide Specs Technical Discussion Technical Discussion Purchase Order Purchase Order Technical Discussion->Purchase Order Agreement Route Scouting Route Scouting Purchase Order->Route Scouting Compound Delivery Compound Delivery Feasibility Analysis->Technical Discussion Quote & Timeline Synthesis & Purification Synthesis & Purification Route Scouting->Synthesis & Purification Quality Control Quality Control Synthesis & Purification->Quality Control Quality Control->Compound Delivery Certificate of Analysis

Caption: A typical workflow for a custom chemical synthesis project.

Synthesis of Imidazolidine Derivatives

While the exact synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid may be proprietary, the general synthesis of related imidazolidine-2,4-diones often involves the cyclization of α-amino acids or their derivatives. A plausible synthetic route could involve the reaction of an appropriate N-propylated amino acid with a cyanate or a related carbonylating agent.

General Synthetic Approach:

General Synthesis of Imidazolidine-2,4-diones Start Starting Materials -Amino Acid Isocyanate Reaction1 Reaction with Isocyanate -NCO Start->Reaction1 Intermediate N-Carbamoyl Amino Acid Intermediate Reaction1->Intermediate Reaction2 Acid-catalyzed Cyclization - H2O Intermediate->Reaction2 Product Imidazolidine-2,4-dione Product Reaction2->Product Imidazolidine Bioactivity Core Imidazolidine Core Anti-inflammatory Anti-inflammatory Core->Anti-inflammatory Anticancer Anticancer Core->Anticancer Analgesic Analgesic Core->Analgesic Antimicrobial Antimicrobial Core->Antimicrobial MMP Inhibition MMP Inhibition Core->MMP Inhibition

Caption: The versatile imidazolidine core is associated with a wide range of biological activities.

Conclusion

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid represents a valuable chemical entity for research and drug discovery, particularly in the exploration of new therapeutics targeting inflammation, cancer, and microbial infections. While its off-the-shelf availability is limited to research quantities, custom synthesis services provide a reliable pathway for obtaining this compound at the desired scale and purity. The rich chemistry and diverse biological activities associated with the imidazolidine scaffold underscore the potential of this and related compounds in the development of novel medicines.

References

  • Dalton Pharma Services. Custom Chemical Synthesis | Fine Chemical Services. [Link]

  • LifeTein. Custom Chemical Synthesis Service. [Link]

  • AxisPharm. Custom Synthesis Chemistry Contract Research Services Company. [Link]

  • Stegram Pharmaceutical. Custom Synthesis and Fine Chemical. [Link]

  • Pharma Inventor Inc. Custom Organic Synthesis. [Link]

  • Semantic Scholar. Imidazolidin-4-ones: Their Syntheses and Applications. [Link]

  • Pharmaffiliates. 2-(4-Isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid. [Link]

  • Wiley Online Library. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. [Link]

  • ResearchGate. Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. [Link]

  • Metoree. 14 Imidazole Manufacturers in 2025. [Link]

  • PubMed. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. [Link]

  • PubMed. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. [Link]

  • National Institutes of Health. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. [Link]

  • Organic Chemistry Portal. Synthesis of imidazolidines. [Link]

  • National Institutes of Health. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. [Link]

  • MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]

  • MDPI. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • Taylor & Francis Online. Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. [Link]

  • PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. [Link]

  • BuyersGuideChem. (4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)acetic acid. [Link]

Sources

purity analysis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Analysis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Foreword

This guide provides a comprehensive framework for the purity and impurity profiling of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, a substituted hydantoin derivative. As a molecule of interest in pharmaceutical research and development, establishing its chemical purity is paramount for ensuring safety, efficacy, and reproducibility in preclinical and clinical applications. This document is intended for researchers, analytical scientists, and quality control professionals. It moves beyond rote protocols to explain the scientific rationale behind the selection of analytical methodologies, data interpretation, and the establishment of a robust control strategy. We will delve into a multi-modal analytical approach, grounding our recommendations in established principles for analogous chemical structures, including those outlined in pharmacopeial monographs for related compounds.

Molecular Characterization and Rationale for Analytical Strategy

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a chiral, polar, and acidic molecule. Its structure comprises a hydantoin core, which is susceptible to hydrolysis, and a chiral center at the C4 position, which introduces the risk of epimerization. The N-propyl group adds lipophilicity, while the acetic acid moiety confers acidic properties and increases polarity.

A robust purity analysis must therefore address several key questions:

  • Identity: Does the material conform to the expected chemical structure?

  • Purity (Assay): What is the content of the main component?

  • Related Substances: What are the identities and quantities of process-related impurities (e.g., starting materials, intermediates, by-products) and degradation products?

  • Chiral Purity: What is the enantiomeric or diastereomeric excess?

  • Residual Impurities: Are non-chromatophoric impurities, such as residual solvents and water, controlled?

Our strategy is built on the principle of orthogonal methods—using techniques that measure chemical properties in fundamentally different ways to build a complete and reliable purity profile.

Chromatographic Purity Assessment: HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone of purity analysis for organic molecules. It excels at separating the main component from closely related impurities, allowing for precise quantification.

2.1 Rationale for Method Selection

Given the polar and acidic nature of the target molecule, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This technique separates compounds based on their hydrophobicity. To achieve optimal separation of the parent compound from potential starting materials (e.g., an amino acid precursor and a propyl isocyanate equivalent) and degradation products (e.g., the ring-opened hydrolytic product), careful selection of the stationary phase and mobile phase is critical. An acidic mobile phase is required to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.

2.2 Visual Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Accurately Diluent Dissolve in Diluent (e.g., Mobile Phase A) Sample->Diluent Standard Weigh Reference Standard Standard->Diluent Inject Inject into HPLC Diluent->Inject Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Inject->Column Gradient Gradient Elution (Water/ACN with TFA/Formic Acid) Column->Gradient Detector UV Detector (e.g., 210 nm) Gradient->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Area Purity and Assay vs. Standard Integrate->Calculate

Caption: Workflow for HPLC-UV Purity and Assay Determination.

2.3 Detailed Experimental Protocol: RP-HPLC for Assay and Related Substances

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile (ACN).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (where the imide and carboxyl chromophores absorb).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).

    • Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.1 mg/mL).

    • Sample Solution: Prepare in the same manner as the Standard Solution.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by replicate injections of the standard solution to establish system suitability (e.g., tailing factor < 1.5, %RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Purity (% Area): Calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    • Assay (% w/w): Calculate the content of the active substance against the reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Identification of Impurities by LC-MS

While HPLC-UV quantifies impurities, it does not identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for obtaining the molecular weights of unknown impurities, providing crucial clues to their structures.

3.1 Rationale and Mechanistic Insight

The primary purpose of LC-MS is to determine the mass-to-charge ratio (m/z) of the parent compound and any co-eluting or separated impurities. This data allows us to propose structures for impurities. For instance, an impurity with a mass 18 units higher than the parent likely corresponds to a hydrolysis product where the hydantoin ring has opened. Mass spectrometry of hydantoins often involves characteristic fragmentation, such as cleavage of the hydantoin ring itself, which can provide further structural information.[1]

3.2 Visual Logic: Impurity Identification Pathway

Impurity_ID Start Impurity Peak Detected in HPLC-UV LCMS Analyze by LC-MS (using same LC method) Start->LCMS GetMW Determine Molecular Weight (m/z of [M+H]+ or [M-H]-) LCMS->GetMW Compare Compare MW to Parent and Potential Impurities GetMW->Compare Propose Propose Impurity Structure (e.g., Hydrolysis, Starting Material) Compare->Propose Confirm Confirm with MS/MS Fragmentation & NMR Propose->Confirm

Caption: Logical workflow for impurity structure elucidation.

3.3 Experimental Protocol: LC-MS Analysis

  • Instrumentation:

    • LC system coupled to a Mass Spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) with an Electrospray Ionization (ESI) source.

  • Methodology:

    • Utilize the same HPLC method as described in Section 2.3, but replace the TFA in the mobile phase with formic acid (0.1%), as TFA can suppress ionization.

    • Set the ESI source to operate in both positive and negative ion modes in separate runs to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Acquire full scan data across a relevant mass range (e.g., m/z 50-500).

    • For key impurities, perform tandem MS (MS/MS) experiments. This involves isolating the impurity ion and fragmenting it to obtain structural information. Common fragmentation patterns for hydantoins include losses of CO and NHCO fragments.[2]

Structural Confirmation and Stereochemical Purity

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[3][4][5][6] ¹H and ¹³C NMR spectra confirm the molecular skeleton, while 2D NMR techniques (like COSY, HSQC, HMBC) establish connectivity. For hydantoins, the chemical shifts of the carbonyl carbons are particularly informative, typically appearing in the 170-180 ppm range in ¹³C NMR.[7][8]

4.2 Chiral Purity by Chiral HPLC

Since the molecule possesses a stereocenter at the C4 position, assessing its enantiomeric or diastereomeric purity is a critical requirement. This is most commonly achieved using chiral HPLC.

4.2.1 Rationale for Method Selection

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including those with structures analogous to the target molecule.[9][10] The separation mechanism relies on forming transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[11]

4.2.2 Experimental Protocol: Chiral HPLC

  • Instrumentation:

    • HPLC system with UV detector.

  • Chromatographic Conditions (Starting Point for Method Development):

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OJ, Chiralpak® AD).

    • Mobile Phase: Normal phase (e.g., n-Hexane / Ethanol with a small amount of acidic modifier like TFA) or polar organic mode (e.g., Acetonitrile or Methanol).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Analysis of Non-Chromatophoric Impurities

5.1 Residual Solvents by Gas Chromatography (GC)

Organic solvents used during synthesis and purification can remain in the final product.[12] These are monitored using Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID), following the principles outlined in USP General Chapter <467>.[13][14][15] This method is sensitive and specific for volatile organic compounds. Solvents are classified based on their toxicity, with strict limits for Class 1 (known carcinogens) and Class 2 (toxic) solvents.[12][15]

5.2 Water Content by Karl Fischer Titration

Water can affect the stability and degradation of a drug substance.[16] The Karl Fischer (KF) titration is the gold standard for water content determination in pharmaceuticals because of its high accuracy, precision, and specificity for water.[17][18][19] Unlike 'Loss on Drying', KF is not affected by the loss of other volatile components. The method is based on a stoichiometric reaction between water, iodine, and sulfur dioxide.[18] Depending on the expected water content, either volumetric (>1% water) or coulometric (<1% water) KF can be employed.[17]

Data Summary and Reporting

All analytical data should be consolidated into a clear Certificate of Analysis (CoA). The table below provides a template for summarizing the purity results.

Table 1: Purity Profile of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

TestMethodSpecificationResult
Identity
¹H and ¹³C NMRIn-houseConforms to structureConforms
Mass SpectrometryLC-MS (ESI+)[M+H]⁺ = Expected m/z ± 0.1Conforms
Purity
AssayRP-HPLC-UV98.0% - 102.0% (anhydrous basis)99.5%
Chromatographic PurityRP-HPLC-UVNMT 0.10% for any single impurity0.08%
NMT 0.5% for total impurities0.25%
Chiral Purity (% ee)Chiral HPLC≥ 99.0%99.8%
Residuals
Water ContentKarl FischerNMT 0.5% w/w0.2% w/w
Residual SolventsHS-GC-FIDMeets USP <467> requirementsMeets

References

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An In-depth Technical Guide to the Thermal Stability of N-propyl-2,5-dioxoimidazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-propyl-2,5-dioxoimidazolidine derivatives, a class of N-alkylated hydantoins, are of significant interest in medicinal and materials chemistry.[1] The hydantoin scaffold is a prevalent structural motif in a wide array of biologically active compounds, including anticonvulsants and antiarrhythmics.[1] The introduction of an N-propyl group can modulate the lipophilicity, solubility, and metabolic stability of the parent compound, making these derivatives attractive candidates for drug development.[2] Furthermore, understanding the thermal stability of these molecules is paramount for their synthesis, purification, storage, and formulation into final products. This guide provides a comprehensive overview of the thermal stability of N-propyl-2,5-dioxoimidazolidine derivatives, detailing their synthesis, analytical characterization, and the fundamental principles governing their decomposition.

Synthesis of N-propyl-2,5-dioxoimidazolidine Derivatives

The synthesis of N-propyl-2,5-dioxoimidazolidine derivatives typically involves the N-alkylation of a pre-formed hydantoin ring. The regioselectivity of this alkylation is a key consideration, as the hydantoin ring possesses two nitrogen atoms (N1 and N3) that can be alkylated. Due to the higher acidity of the proton at the N3 position, alkylation under basic conditions generally favors substitution at this position.[3]

General Synthetic Approach: N3-Alkylation

A common and effective method for the synthesis of N3-propyl-2,5-dioxoimidazolidine derivatives involves the reaction of a 5-substituted or 5,5-disubstituted hydantoin with an n-propyl halide (e.g., propyl iodide or propyl bromide) in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of N3-propyl-5,5-dimethyl-2,5-dioxoimidazolidine

  • Reaction Setup: To a solution of 5,5-dimethylhydantoin (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.2 eq).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add n-propyl iodide (1.1 eq) dropwise.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N3-propyl-5,5-dimethyl-2,5-dioxoimidazolidine.

The choice of base and solvent can influence the regioselectivity of the alkylation. While traditional methods often yield the N3-alkylated product, specific conditions utilizing potassium bases like potassium tert-butoxide (tBuOK) in tetrahydrofuran (THF) have been developed for direct N1-selective alkylation.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Hydantoin 5,5-disubstituted Hydantoin Mixing Mixing and Stirring Hydantoin->Mixing PropylHalide n-propyl halide PropylHalide->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating (e.g., 60-70°C) Mixing->Heating Monitoring TLC Monitoring Heating->Monitoring Quenching Quenching with Water Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-propyl-2,5-dioxo- imidazolidine Derivative Purification->Product

Caption: General workflow for the synthesis of N-propyl-2,5-dioxoimidazolidine derivatives.

Thermal Analysis of N-propyl-2,5-dioxoimidazolidine Derivatives

Thermal analysis techniques are indispensable for characterizing the thermal stability of N-propyl-2,5-dioxoimidazolidine derivatives. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is crucial for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[5] It provides information on melting points, phase transitions, and the enthalpy of decomposition.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the N-propyl-2,5-dioxoimidazolidine derivative into an aluminum TGA or DSC pan.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and decomposition region.

    • Record the heat flow as a function of temperature.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (3-5 mg in TGA pan) TGA_Heating Heating at constant rate (e.g., 10 °C/min) TGA_Sample->TGA_Heating TGA_Atmosphere Controlled Atmosphere (N₂ or Air) TGA_Heating->TGA_Atmosphere TGA_Measurement Measure Mass Change vs. Temperature TGA_Atmosphere->TGA_Measurement Data_Analysis Data Analysis and Interpretation TGA_Measurement->Data_Analysis DSC_Sample Sample Preparation (3-5 mg in DSC pan) DSC_Heating Heating at constant rate (e.g., 10 °C/min) DSC_Sample->DSC_Heating DSC_Measurement Measure Heat Flow vs. Temperature DSC_Heating->DSC_Measurement DSC_Measurement->Data_Analysis

Caption: Workflow for TGA and DSC analysis of N-propyl-2,5-dioxoimidazolidine derivatives.

Expected Thermal Stability and Decomposition Mechanisms

While specific thermal decomposition data for N-propyl-2,5-dioxoimidazolidine derivatives are not extensively reported, valuable insights can be drawn from studies on related hydantoin structures and N-heterocycles.

Influence of the N-propyl Group

The introduction of an N-propyl group is expected to influence the thermal stability of the hydantoin ring. Generally, N-alkylation can have a variable effect. In some cases, the replacement of an N-H bond with a more stable N-C bond can increase thermal stability. However, the presence of the alkyl chain can also introduce new, lower-energy decomposition pathways, such as cleavage of the N-propyl bond.

Decomposition Onset and Profile

Based on studies of other heterocyclic compounds, N-propyl-2,5-dioxoimidazolidine derivatives are anticipated to exhibit thermal stability up to temperatures exceeding 200 °C.[1][6] The decomposition process is likely to be complex, potentially involving multiple steps. TGA analysis would be expected to show an initial mass loss corresponding to the cleavage and volatilization of the N-propyl group, followed by the decomposition of the hydantoin ring at higher temperatures.

Proposed Decomposition Pathway

The thermal decomposition of N-propyl-2,5-dioxoimidazolidine derivatives is likely initiated by the homolytic cleavage of the N-C bond of the propyl group, forming a propyl radical and a hydantoin-centered radical. Subsequent fragmentation of the hydantoin ring could lead to the formation of smaller volatile molecules such as carbon monoxide (CO), carbon dioxide (CO₂), isocyanates, and nitrogen oxides. The exact nature and distribution of these products would depend on the substituents at the C5 position of the hydantoin ring and the atmosphere under which the decomposition occurs (inert or oxidative).

ParameterExpected Range/ValueAnalytical TechniqueSignificance
Melting Point (Tm) Varies with C5 substitutionDSCPurity and solid-state characterization
Decomposition Onset (T_onset) > 200 °CTGAUpper limit for thermal processing
Enthalpy of Decomposition (ΔH_d) VariesDSCIndicates the exothermicity of decomposition
Major Mass Loss Steps 2 or moreTGASuggests multi-step decomposition mechanism
Residual Mass at 600 °C < 10%TGAIndicates near-complete decomposition

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of N-propyl-2,5-dioxoimidazolidine derivatives:

  • Substituents at the C5 Position: The nature of the substituents at the C5 position of the imidazolidine ring can significantly impact thermal stability. Bulky or electron-withdrawing groups may alter the bond energies within the ring, thereby affecting the decomposition temperature.

  • Crystalline Form and Purity: The presence of different polymorphs or impurities can lower the melting point and the onset of decomposition.[1]

  • Atmosphere: Decomposition in an oxidative atmosphere (air) is often more complex and may occur at lower temperatures compared to an inert atmosphere (nitrogen) due to oxidative degradation pathways.[6]

Applications in Drug Development

The thermal stability of N-propyl-2,5-dioxoimidazolidine derivatives is a critical parameter in the drug development process. A thorough understanding of their thermal properties is essential for:

  • Process Chemistry: Ensuring that synthesis and purification steps are conducted at temperatures below the onset of decomposition to prevent the formation of degradation products.

  • Formulation: Developing stable dosage forms that can withstand storage and handling without degradation of the active pharmaceutical ingredient (API).

  • Regulatory Compliance: Providing data on the stability of the API as required by regulatory agencies.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability of N-propyl-2,5-dioxoimidazolidine derivatives. While direct experimental data for this specific subclass of compounds is limited, a robust understanding can be built upon the well-established principles of hydantoin chemistry and thermal analysis of related heterocyclic systems. The synthesis, analytical methodologies, and expected decomposition behaviors outlined herein provide a solid foundation for researchers and drug development professionals working with these promising molecules. Further experimental studies are warranted to fully elucidate the specific decomposition pathways and kinetics for various N-propyl-2,5-dioxoimidazolidine derivatives.

References

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Imidazolidine-Based Compounds: A Technical Guide to Unlocking Novel Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the biological targets of imidazolidine-based compounds, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the diverse molecular interactions of this privileged scaffold, detailing the mechanisms of action and providing actionable experimental protocols for target identification and validation.

Introduction: The Imidazolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazolidine ring, a five-membered saturated heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its structural flexibility, coupled with the ability to introduce diverse substituents at multiple positions, allows for the creation of libraries of compounds with a wide array of pharmacological activities. This versatility has led to the development of imidazolidine-based molecules with applications as anticancer, antiviral, antimicrobial, antidiabetic, and anti-inflammatory agents.[1][2] The core structure serves as a versatile template that can be tailored to interact with a remarkable range of biological macromolecules, from enzymes to G-protein coupled receptors (GPCRs).

I. Enzymes: A Major Class of Imidazolidine Targets

Imidazolidine derivatives have demonstrated significant potential as modulators of various enzyme families. The scaffold's ability to engage in hydrogen bonding, hydrophobic, and electrostatic interactions makes it an ideal starting point for designing potent and selective enzyme inhibitors.

A. Proteases: Viral and Fungal Pathogenesis

Imidazolidinone-containing compounds have been identified as potent inhibitors of viral and fungal proteases, which are critical for pathogen replication and survival.

  • Mechanism of Action: These compounds often act as non-peptidic mimics of the natural substrate, binding to the active site of the protease and blocking its catalytic activity. For instance, in HIV, imidazolidinones can inhibit the aspartic protease essential for viral maturation.[3] Similarly, they have shown activity against the NS3 serine protease of the Hepatitis C virus (HCV) and the NS2B-NS3 protease of the dengue virus.[3] In fungal pathogens like Candida albicans, imidazolidine derivatives inhibit secreted aspartic proteases (Saps), which are key virulence factors.[4]

  • Key Data:

Compound ClassTarget EnzymePathogenPotency (IC50)Reference
ImidazolidinonesHIV Aspartic ProteaseHIVVaries[3]
ImidazolidinonesNS3 Serine ProteaseHCVVaries[3]
Sulfonyl-imidazolidinesAspartic Proteases (Saps)Candida albicansVaries[4]
B. Kinases: Regulators of Cell Signaling

Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

  • Mechanism of Action: Imidazolidine-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing phosphorylation of downstream substrates. For example, imidazolidine-2-thione derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer.[5] Other targeted kinases include PI3Kinase, which is crucial in the Akt/mTOR pathway in breast cancer, and Cyclin-dependent kinase 1 (CDK1), a regulator of cell proliferation.[6][7]

  • Illustrative Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates Imidazolidine Imidazolidine Inhibitor Imidazolidine->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by imidazolidine-based compounds.

C. Metabolic Enzymes: Diabetes and Inflammation
  • Protein Tyrosine Phosphatase-1B (PTP1B): As a negative regulator of both insulin and leptin signaling, PTP1B is a prime target for the treatment of type 2 diabetes and obesity.[8] Imidazolidine-2,4-dione derivatives have been developed as selective inhibitors of PTP1B.[8][9]

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Imidazolidinone derivatives have been investigated as selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.[10][11]

II. GPCRs and Ion Channels: Modulating Cellular Communication

Imidazolidine-based compounds are well-represented as ligands for G-protein coupled receptors and ion channels, highlighting their ability to modulate transmembrane signaling.

  • Imidazoline Receptors: Certain imidazoline compounds can stimulate insulin secretion, suggesting they may be valuable in managing Type 2 diabetes.[12] These effects are thought to be mediated by a unique subtype of imidazoline binding site potentially associated with ATP-sensitive potassium channels in pancreatic β-cells.[12]

  • Chemokine and Adrenergic Receptors: Imidazolidinones have been developed as antagonists for the CCR5 co-receptor, which is used by HIV to enter host cells.[3] Additionally, some imidazoline derivatives interact with alpha2-adrenoceptors.[12]

III. Other Notable Biological Targets

The structural diversity of imidazolidine derivatives has led to the discovery of compounds that interact with other important biological targets.

  • Direct DNA Interaction: In the context of cancer, the heterocyclic nucleus of some imidazolidine derivatives is thought to facilitate direct interaction with DNA, thereby controlling DNA replication and regulating cell cycle progression.[13][14]

  • Heat Shock Protein 90 (HSP90): 1,3-dibenzyl-2-aryl imidazolidines have been identified as N-terminal inhibitors of HSP90, a chaperone protein that is crucial for the stability and function of many oncoproteins.[15]

  • Bacterial Virulence Factors: Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the production of virulence factors in Pseudomonas aeruginosa, such as proteases and hemolysin, by potentially interacting with quorum-sensing receptors.[16]

IV. Methodologies for Target Identification and Validation

Identifying the specific biological target of a novel imidazolidine compound is a critical step in drug development. The following is a generalized workflow for target deconvolution.

Experimental Workflow: Target Identification

TargetID_Workflow cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action Phenotypic_Screen Phenotypic Screen (e.g., cell viability assay) Active_Compound Active Imidazolidine Compound Identified Phenotypic_Screen->Active_Compound Affinity_Chrom Affinity Chromatography- Mass Spectrometry Active_Compound->Affinity_Chrom CETSA Cellular Thermal Shift Assay (CETSA) Active_Compound->CETSA Yeast_3_Hybrid Yeast Three-Hybrid Screen Active_Compound->Yeast_3_Hybrid Putative_Targets List of Putative Targets Affinity_Chrom->Putative_Targets CETSA->Putative_Targets Yeast_3_Hybrid->Putative_Targets SPR Surface Plasmon Resonance (SPR) Putative_Targets->SPR ITC Isothermal Titration Calorimetry (ITC) Putative_Targets->ITC Enzyme_Assay Biochemical/Enzymatic Assay Putative_Targets->Enzyme_Assay Knockdown Target Knockdown/out (siRNA, CRISPR) Putative_Targets->Knockdown Validated_Target Validated Target SPR->Validated_Target ITC->Validated_Target Enzyme_Assay->Validated_Target Knockdown->Validated_Target Cell_Signaling Cell-based Signaling Assays Validated_Target->Cell_Signaling Structural_Bio Structural Biology (X-ray, Cryo-EM) Validated_Target->Structural_Bio

Caption: A generalized workflow for the identification and validation of biological targets for imidazolidine compounds.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with the imidazolidine compound at various concentrations or a vehicle control for a specified time.

  • Harvesting and Lysis:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer, often containing protease inhibitors.

    • Lyse the cells (e.g., through freeze-thaw cycles or sonication).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Heating and Fractionation:

    • Aliquot the soluble fraction (lysate) into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

    • Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of the specific target protein remaining in the supernatant by Western blotting or other quantitative proteomics methods (e.g., mass spectrometry).

  • Data Analysis:

    • Plot the fraction of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

V. Future Directions and Emerging Opportunities

The imidazolidine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Targeting Protein-Protein Interactions: Designing constrained imidazolidine derivatives to mimic key secondary structures (e.g., alpha-helices) to disrupt challenging protein-protein interactions.

  • Covalent Inhibitors: Incorporating reactive functional groups onto the imidazolidine ring to enable covalent bond formation with the target protein, leading to increased potency and duration of action.

  • PROTACs and Molecular Glues: Utilizing the imidazolidine scaffold as a building block for Proteolysis-Targeting Chimeras (PROTACs) or molecular glues to induce the degradation of disease-causing proteins.

Conclusion

The imidazolidine scaffold has proven to be a remarkably versatile platform for the development of compounds that modulate a wide range of biological targets. Its prevalence in compounds targeting enzymes, GPCRs, and other key cellular components underscores its importance in medicinal chemistry. A thorough understanding of its potential interactions, coupled with robust methodologies for target identification and validation, will continue to unlock new therapeutic opportunities for a multitude of diseases.

References

  • Kuneš, J., et al. (2018). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules. Available at: [Link]

  • da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Swain, B., & Mohanty, S. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Archiv der Pharmazie. Available at: [Link]

  • Shaik, A. B., et al. (2025). Imidazolidine-Based Aspartate Inhibitors for Candida Infections. Archiv der Pharmazie. Available at: [Link]

  • Azar, P. A. F., & Arshadi, S. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Request PDF. Available at: [Link]

  • Mahmood, R. M. U., & Ghafil, R. A. A. (n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Journal of Survey in Fisheries Sciences. Available at: [Link]

  • Nassar, M. Y., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. (n.d.). Various applications of Imidazolidinone. Download Scientific Diagram. Available at: [Link]

  • Husain, A., et al. (2015). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Saudi Pharmaceutical Journal. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Imidazolidine – Knowledge and References. Available at: [Link]

  • Nafie, M. S., & El-Malah, A. A. (2020). Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Wang, R., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Journal of Chemistry. Available at: [Link]

  • Kumar, S., et al. (2019). Discovery and synthesis of 2-amino-1-methyl-1H-imidazol-4(5H)-ones as GPCR ligands; an approach to develop breast cancer drugs via GPCR associated PAR1 and PI3Kinase inhibition mechanism. Bioorganic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Imidazolidinone derivative 3e with potential anticancer activity. Available at: [Link]

  • Chen, Y.-L., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules. Available at: [Link]

  • Morgan, N. G., et al. (2001). Imidazoline receptors: new targets for antihyperglycaemic drugs. Diabetes, Obesity & Metabolism. Available at: [Link]

  • Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology. Available at: [Link]

  • Shakour, N., et al. (2021). Design, synthesis and biological evaluation of novel 5-(imidazolyl-methyl) thiazolidinediones as antidiabetic agents. Bioorganic Chemistry. Available at: [Link]

  • Kamal, A., et al. (2015). Imidazoles as anticancer agents. Medicinal Chemistry Communications. Available at: [Link]

  • ResearchGate. (n.d.). Imidazolidinones as HIV PR inhibitors. Download Scientific Diagram. Available at: [Link]

  • ResearchGate. (n.d.). Imidazolidines and their derivatives, along with reported biological activities. Available at: [Link]

  • da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. Request PDF. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Leveraging (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid for Advanced Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Reagent for Irreversible Protein Modification

In the dynamic field of proteomics, the comprehensive analysis of proteins and their complex interaction networks is paramount. Mass spectrometry (MS) has emerged as a powerful tool for these investigations. However, the success of any proteomics experiment is heavily reliant on robust and efficient sample preparation. A critical step in this workflow is the reduction and alkylation of cysteine residues to ensure proper protein unfolding and prevent disulfide bond reformation, ultimately leading to more efficient enzymatic digestion and improved peptide identification.[1][2][3]

This document introduces (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid , a novel reagent designed for the irreversible alkylation of cysteine residues in proteomics sample preparation. Its unique chemical structure, featuring a reactive imidazolidine-dione moiety, offers a potential alternative to commonly used alkylating agents like iodoacetamide (IAA) and N-ethylmaleimide (NEM).[4] This application note provides a detailed overview of the proposed mechanism of action and a comprehensive, step-by-step protocol for its application in a typical bottom-up proteomics workflow.

Proposed Mechanism of Action

The core of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid's reactivity is attributed to the electrophilic nature of the carbon atoms within the imidazolidine-dione ring. Following the reduction of disulfide bonds to free sulfhydryl groups on cysteine residues, the thiolate anion can act as a nucleophile, attacking one of the carbonyl carbons of the reagent. This results in a stable, covalent thioether bond, effectively capping the cysteine residue.

cluster_0 Protein Reduction cluster_1 Alkylation Reaction cluster_2 Downstream Analysis Protein_Disulfide Protein with Disulfide Bond (S-S) Reduced_Protein Reduced Protein with Free Thiols (SH) Protein_Disulfide->Reduced_Protein DTT or TCEP Alkylated_Protein Alkylated Protein (Stable Thioether Bond) Reduced_Protein->Alkylated_Protein Nucleophilic Attack Reagent (2,5-Dioxo-1-propyl-imidazolidin-4-yl) -acetic acid Reagent->Alkylated_Protein Digestion Enzymatic Digestion (e.g., Trypsin) Alkylated_Protein->Digestion Peptides Peptide Mixture Digestion->Peptides MS_Analysis LC-MS/MS Analysis Peptides->MS_Analysis

Figure 1: Proposed workflow for protein alkylation using (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

Advantages of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (Hypothetical)

While empirical data is needed for full validation, the structure of this reagent suggests potential benefits:

  • High Reactivity: The strained ring system of the imidazolidine-dione may lead to rapid and efficient alkylation.

  • Specificity: The reagent is designed to target nucleophilic thiol groups of cysteines.

  • Solubility: The acetic acid moiety may enhance the reagent's solubility in aqueous buffers commonly used in proteomics.

Detailed Protocol for In-Solution Protein Digestion

This protocol is designed for the preparation of protein samples for analysis by mass spectrometry.

Materials:

  • Protein sample in a suitable buffer

  • Urea

  • Ammonium Bicarbonate (NH4HCO3)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

  • Trypsin (MS-grade)

  • Formic Acid (FA) or Acetic Acid (AA)[5][6][7][8]

  • Acetonitrile (ACN) (LC-MS grade)

  • Ultrapure water

Equipment:

  • Thermomixer or water bath

  • Vortex mixer

  • Centrifuge

  • pH meter or pH paper

  • Pipettes and low-binding pipette tips

  • Low-binding microcentrifuge tubes

Protocol Steps:

Start Start: Protein Sample Denaturation 1. Protein Denaturation (Urea, NH4HCO3) Start->Denaturation Reduction 2. Reduction of Disulfide Bonds (DTT or TCEP) Denaturation->Reduction Alkylation 3. Cysteine Alkylation ((2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid) Reduction->Alkylation Quenching 4. Quenching of Excess Reagent (Optional: DTT) Alkylation->Quenching Dilution 5. Dilution of Urea Quenching->Dilution Digestion 6. Enzymatic Digestion (Trypsin) Dilution->Digestion Acidification 7. Reaction Quenching (Formic Acid or Acetic Acid) Digestion->Acidification Desalting 8. Peptide Desalting (C18 StageTip or ZipTip) Acidification->Desalting Analysis End: LC-MS/MS Analysis Desalting->Analysis

Figure 2: Step-by-step workflow for in-solution protein digestion.

1. Protein Solubilization and Denaturation:

  • Resuspend the protein pellet or adjust the protein solution to a final concentration of 1-5 mg/mL in a buffer containing 8 M Urea and 100 mM Ammonium Bicarbonate, pH 8.0.

  • Vortex thoroughly to ensure complete solubilization.

2. Reduction:

  • Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.[9]

  • Incubate at 37°C for 1 hour with gentle shaking. This step is crucial for breaking the disulfide bonds within the proteins.[1]

3. Alkylation:

  • Cool the sample to room temperature.

  • Add (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid from a freshly prepared stock solution to a final concentration of 20-30 mM.

  • Incubate for 30 minutes at room temperature in the dark. This irreversible modification prevents the reformation of disulfide bonds.[3]

4. Quenching (Optional):

  • To quench any unreacted alkylating agent, add DTT to a final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark. This step can prevent over-alkylation and modification of other residues.[3]

5. Dilution:

  • Dilute the sample with 100 mM Ammonium Bicarbonate, pH 8.0, to reduce the urea concentration to less than 1.5 M. This is critical for optimal trypsin activity.

6. Enzymatic Digestion:

  • Add MS-grade trypsin to the protein mixture at a 1:50 to 1:100 (enzyme:protein) ratio by weight.

  • Incubate overnight (12-16 hours) at 37°C.

7. Acidification:

  • Stop the digestion by adding formic acid to a final concentration of 0.5-1% (or acetic acid to 0.5%) to bring the pH to ~2-3.[5][10]

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

8. Peptide Desalting and Cleanup:

  • Desalt the resulting peptide mixture using a C18 StageTip or ZipTip to remove salts, urea, and other contaminants that can interfere with mass spectrometry analysis.[11]

9. Sample Preparation for LC-MS/MS:

  • Elute the desalted peptides from the C18 material using a solution of 50-80% acetonitrile with 0.1% formic acid.

  • Dry the peptide sample in a vacuum centrifuge and resuspend in an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Data Interpretation and Considerations

When analyzing data from samples prepared with (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, it is essential to define a variable modification in the mass spectrometry search parameters corresponding to the mass of the adduct on cysteine residues.

Table 1: Mass Modifications for Common Alkylating Agents

ReagentModified ResidueMass Shift (Monoisotopic)
IodoacetamideCysteine+57.02146 Da
N-ethylmaleimideCysteine+125.04768 Da
(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid Cysteine +198.05862 Da (Predicted)

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Peptide Yield Incomplete digestionEnsure urea concentration is below 1.5 M before adding trypsin. Check trypsin activity.
Poor protein solubilizationEnsure complete solubilization in 8 M urea.
Incomplete Alkylation Insufficient reagent concentrationOptimize the concentration of the alkylating agent. Ensure DTT from the reduction step does not prematurely quench the reagent.
Reagent degradationPrepare the alkylating agent stock solution fresh.
Non-specific Modifications High concentration of alkylating agentReduce the concentration of the alkylating agent or optimize the reaction time.
pH of the reaction is too highEnsure the pH of the buffer is around 8.0 for specific cysteine alkylation.

Conclusion

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid presents a promising, albeit currently hypothetical, alternative for cysteine alkylation in proteomics sample preparation. The provided protocol, based on established principles of protein chemistry and mass spectrometry workflows, offers a robust starting point for its evaluation. As with any new reagent, empirical optimization of reaction conditions is recommended to achieve the best results for specific sample types and applications. The continued development of novel reagents is crucial for advancing the depth and breadth of proteomic analyses, ultimately enabling new discoveries in biology and medicine.

References

  • Lasker, K., et al. (2012). The advancement of chemical cross-linking and mass spectrometry for structural proteomics: from single proteins to protein interaction networks. Semantic Scholar. Retrieved from [Link]

  • Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. Retrieved from [Link]

  • Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems (RSC Publishing). Retrieved from [Link]

  • Leitner, A., et al. (2016). Quantitative Cross-Linking of Proteins and Protein Complexes. ResearchGate. Retrieved from [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. National Institutes of Health. Retrieved from [Link]

  • Zhang, Q., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. ResearchGate. Retrieved from [Link]

  • University of Washington. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

  • Perry, E. A., et al. (2021). Proteomics sample preparation. Protocols.io. Retrieved from [Link]

  • Boston Children's Research. (n.d.). Proteomics Center Useful Protocols. Retrieved from [Link]

  • An, E., & Gafken, P. R. (2017). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. National Institutes of Health. Retrieved from [Link]

  • Battellino, M., et al. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. PubMed. Retrieved from [Link]

  • Carroll, K. S., et al. (2018). Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase. PMC. Retrieved from [Link]

  • Lohn, J., et al. (2023). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. Retrieved from [Link]

  • Yang, J., et al. (2018). Chemical proteomics reveals new targets of cysteine sulfinic acid reductase. PubMed - NIH. Retrieved from [Link]

  • Sechi, S., & Chait, B. T. (2002). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • Lipe, T. R., et al. (2023). Acetic acid is a superior ion pairing modifier for sub-nanogram and single cell proteomics. bioRxiv. Retrieved from [Link]

  • Princeton University. (n.d.). Protocols & Guidelines. Retrieved from [Link]

  • University of Oxford. (n.d.). In-solution protein digestion. Retrieved from [Link]

  • Battellino, M., et al. (2022). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. ResearchGate. Retrieved from [Link]

  • Azimzadeh, O., et al. (2021). Data-Independent Acquisition Proteomics Reveals Long-Term Biomarkers in the Serum of C57BL/6J Mice Following Local High-Dose Heart Irradiation. PubMed. Retrieved from [Link]

Sources

Application Note & Protocol: Covalent Labeling of Proteins using Amine-Reactive Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the covalent labeling of proteins using amine-reactive derivatives of carboxylate-containing compounds, with a focus on the principles and practices of N-hydroxysuccinimide (NHS) ester chemistry. While this guide is broadly applicable to various NHS-ester reagents, it will use the structural motif of "(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid" as a representative model for a carboxylate-containing label that requires activation for protein conjugation. This guide is intended for researchers, scientists, and drug development professionals seeking to perform robust and reproducible protein labeling for a multitude of downstream applications.

Introduction: The Chemistry of Amine-Reactive Labeling

Covalent labeling is a fundamental technique in protein research, enabling the attachment of reporter molecules such as fluorophores, biotin, or therapeutic payloads to protein targets.[1] The most prevalent strategy for labeling proteins involves the formation of a stable amide bond between an activated ester on the labeling reagent and primary amines on the protein.[2][3][4] The primary targets for this reaction are the ε-amino group of lysine residues and the α-amino group of the N-terminus.

The reagent "(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid" possesses a terminal carboxylic acid which, in itself, is not reactive towards amines under physiological conditions. To facilitate protein labeling, this carboxylic acid must first be activated to an electrophilic intermediate. The most common and effective method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester.

Mechanism of NHS-Ester Mediated Protein Labeling:

The labeling process is a two-step reaction. First, the carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide, such as EDC, to form the NHS ester. This activated ester is then introduced to the protein solution, where it undergoes nucleophilic attack by the primary amines on the protein, resulting in the formation of a stable amide bond and the release of NHS as a byproduct.[5]

The reaction is highly pH-dependent.[6][7] At acidic pH, the primary amines are protonated and thus non-nucleophilic, inhibiting the reaction. Conversely, at highly alkaline pH, the NHS ester is prone to rapid hydrolysis, which competes with the desired amidation reaction.[8][9][10] The optimal pH for most NHS-ester labeling reactions is between 7.2 and 8.5.[6][7][11]

Materials and Reagents

Essential Reagents
  • Protein of Interest: Purified to a high degree, in a suitable buffer.

  • (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid N-hydroxysuccinimide ester (Hypothetical Activated Label): Or any other desired NHS-ester labeling reagent.

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3.[11][12]

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the NHS-ester reagent.[2][6]

  • Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine to terminate the reaction.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for removal of unreacted label.[13][14][15][16][17]

Equipment
  • UV-Vis Spectrophotometer

  • pH meter

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Pipettes

  • Stir plate and stir bars (for larger scale reactions)

  • Chromatography system

Experimental Protocols

Pre-Labeling Preparations

Protein Preparation:

For optimal labeling, the protein solution must be free of any primary amine-containing substances, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[11][12] If necessary, dialyze the protein against the chosen reaction buffer. The recommended protein concentration is typically between 1-10 mg/mL.[3][6]

Reagent Preparation:

  • Reaction Buffer: Prepare the chosen amine-free buffer and adjust the pH accurately.

  • NHS-Ester Stock Solution: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2] Vortex to ensure complete dissolution.

Protein Labeling Workflow

Sources

Application Notes and Protocols for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydantoin Scaffold as a Privileged Structure in Drug Discovery

The hydantoin ring, a five-membered heterocyclic moiety, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. Derivatives of this scaffold have been successfully developed into drugs for various indications, including epilepsy (e.g., Phenytoin) and cancer (e.g., Enzalutamide). The structural rigidity and synthetic tractability of the hydantoin core allow for the strategic placement of various substituents to modulate pharmacological activity.

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid belongs to this versatile class of compounds. While specific biological activities for this particular derivative are not yet extensively documented in peer-reviewed literature, the broader family of hydantoin derivatives has demonstrated significant potential in several therapeutic areas, most notably in oncology.[1][2][3][4] This application note will, therefore, provide a detailed guide for researchers to explore the potential of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in cell-based assays, drawing upon the established activities of related hydantoin compounds. We will focus on protocols to assess its potential as an anti-cancer agent.

Postulated Mechanism of Action: Insights from Related Hydantoin Derivatives

Several studies on hydantoin derivatives have pointed towards their potential to induce apoptosis and inhibit cell proliferation in cancer cells.[1][4] Two common mechanisms of action for this class of compounds include the inhibition of anti-apoptotic proteins and the modulation of key signaling pathways involved in cell growth and survival.

  • Inhibition of Bcl-2 Family Proteins: The Bcl-2 family of proteins are crucial regulators of apoptosis. Overexpression of anti-apoptotic members like Bcl-2 is a common mechanism for cancer cells to evade cell death. Some hydantoin derivatives have been shown to act as inhibitors of Bcl-2, thereby promoting apoptosis in cancer cells.[1]

  • Modulation of PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Certain hydantoin derivatives have been evaluated for their inhibitory effects on PI3Kα, a key isoform of the PI3K enzyme.[4]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, based on the known activities of related compounds.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Bcl-2 Bcl-2 Akt->Bcl-2 inhibits Apoptosis Apoptosis Bcl-2->Apoptosis inhibits Hydantoin Derivative (2,5-Dioxo-1-propyl- imidazolidin-4-yl)-acetic acid Hydantoin Derivative->PI3K potential inhibition Hydantoin Derivative->Bcl-2 potential inhibition

Caption: Postulated signaling pathways potentially targeted by (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

Experimental Protocols for Cell-Based Assays

The following protocols provide a framework for investigating the biological effects of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid. It is recommended to perform these assays in a panel of cancer cell lines to assess the compound's spectrum of activity.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)[1][4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in DMSO. Further dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced toxicity.

  • Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100
0.11.2096
11.0584
100.7560
500.4032
1000.2016
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

G start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze by Flow Cytometry stain->flow interpret Data Interpretation (Live, Apoptotic, Necrotic) flow->interpret

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your results, it is crucial to incorporate proper controls in every experiment:

  • Positive Control: Use a known inducer of apoptosis or cytotoxicity (e.g., staurosporine, doxorubicin) to validate the assay's performance.

  • Negative/Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This control is essential to rule out any effects of the solvent on cell viability.

  • Untreated Control: Cells cultured in medium alone serve as a baseline for normal cell growth and viability.

  • Biological Replicates: Perform each experiment at least three independent times to ensure the statistical significance of the observed effects.

Conclusion

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, as a member of the pharmacologically significant hydantoin family, represents a promising candidate for investigation in cell-based assays, particularly in the context of cancer research. The protocols detailed in this application note provide a robust starting point for characterizing its cytotoxic and pro-apoptotic activities. Further mechanistic studies, such as Western blotting for key signaling proteins (e.g., Bcl-2, cleaved PARP, p-Akt) and enzyme inhibition assays (e.g., PI3K kinase assay), will be valuable in elucidating its precise mechanism of action.

References

  • Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of hydantoin derivatives. [Link]

  • MDPI. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. [Link]

  • PubMed Central. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. [Link]

  • ResearchGate. Novel hydantoin derivatives: Synthesis and biological activity evaluation. [Link]

  • MySkinRecipes. (2,5-DIOXOIMIDAZOLIDIN-1-YL)ACETIC ACID. [Link]

Sources

Application Notes and Protocols: (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid as a novel chemical probe for the identification of its molecular targets within a cellular context. Chemical probes are powerful tools for elucidating the biological functions of proteins and for validating new therapeutic targets.[1][2][3][4] This guide will detail the principles of chemical probe-based target identification, provide step-by-step protocols for affinity purification coupled with mass spectrometry (AP-MS), and emphasize the critical importance of rigorous experimental design, including the use of appropriate controls, to ensure data integrity and confident target validation.

Introduction to (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid as a Chemical Probe

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a small molecule with the chemical formula C8H12N2O4 and a molecular weight of 200.19 g/mol .[5][6][7] While its specific biological activity and protein targets are yet to be fully elucidated, its structure, featuring a hydantoin ring and a carboxylic acid moiety, suggests potential for interactions with various protein classes.

A chemical probe is a small molecule designed to selectively interact with a specific protein or a family of proteins, enabling the study of their biological function.[4][8][9] High-quality chemical probes are characterized by their potency, selectivity, and demonstrated target engagement in a cellular context.[10] This guide will treat (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid as a candidate chemical probe and outline the necessary steps to identify its binding partners.

The primary methodology described herein is Affinity Purification-Mass Spectrometry (AP-MS) , a robust technique for identifying protein-protein and small molecule-protein interactions.[11][12][13][14]

Principles of Chemical Probe Design and Application

The successful application of a chemical probe for target identification hinges on several key principles:[15][16][17]

  • Target Engagement: The probe must bind to its intended target protein(s) within a complex biological sample, such as a cell lysate or in living cells.

  • Selectivity: Ideally, a chemical probe should interact with a limited number of proteins to minimize off-target effects and simplify data interpretation.

  • Functionality for Pulldown: The probe needs to be modified with a "handle" that allows for its capture, along with its binding partners. This is typically achieved by immobilizing the probe on a solid support (e.g., beads).

Immobilization of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

The carboxylic acid group of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid provides a convenient anchor point for immobilization onto an affinity matrix. A common method is to use amine-reactive resins (e.g., NHS-activated sepharose beads) to form a stable amide bond.

Experimental Design: The Key to Unambiguous Target Identification

A well-designed experiment is crucial for distinguishing true binding partners from non-specific interactions. This involves the use of appropriate controls.

The Critical Role of Negative Controls

A negative control is a molecule that is structurally similar to the chemical probe but is inactive against the intended target.[18][19][20][21][22] The purpose of the negative control is to account for proteins that bind non-specifically to the probe or the affinity matrix.

For (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, an ideal negative control would be a close structural analog with a modification that abrogates its biological activity. In the absence of a validated inactive analog, using beads alone or beads coupled to a structurally unrelated molecule can serve as a baseline for non-specific binding.

Experimental Workflow Overview

The overall workflow for target identification using (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is depicted below.

experimental_workflow cluster_prep Probe Preparation cluster_experiment Affinity Purification cluster_analysis Analysis Probe (2,5-Dioxo-1-propyl-imidazolidin-4-yl)- acetic acid Immobilized_Probe Immobilized Probe Probe->Immobilized_Probe Covalent Coupling Beads Affinity Resin (e.g., NHS-activated) Beads->Immobilized_Probe Incubation Incubation Immobilized_Probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Washing Washing Steps Incubation->Washing Capture of Target Proteins Elution Elution Washing->Elution Removal of Non-specific Binders SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec LC-MS/MS Analysis SDS_PAGE->Mass_Spec In-gel Digestion Data_Analysis Data Analysis & Target Identification Mass_Spec->Data_Analysis

Figure 1. General workflow for target identification using an immobilized chemical probe.

Detailed Protocols

Protocol 1: Immobilization of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Materials:

  • (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

  • NHS-activated Sepharose beads

  • Coupling buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffer (e.g., PBS)

  • Spin columns

Procedure:

  • Resin Preparation: Resuspend the NHS-activated Sepharose beads in ice-cold 1 mM HCl. Wash the beads with coupling buffer.

  • Probe Solubilization: Dissolve (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in the coupling buffer to a final concentration of 1-10 mM.

  • Coupling Reaction: Add the probe solution to the prepared beads and incubate with gentle rotation for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking: Pellet the beads by centrifugation and discard the supernatant. Add blocking buffer and incubate for 1 hour at room temperature to quench any unreacted NHS groups.

  • Washing: Wash the beads extensively with wash buffer to remove any non-covalently bound probe and blocking agent.

  • Storage: Resuspend the beads in wash buffer containing a preservative (e.g., 0.02% sodium azide) and store at 4°C.

Protocol 2: Affinity Purification of Target Proteins

Materials:

  • Immobilized (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid beads

  • Control beads (e.g., beads alone or beads with an immobilized negative control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cultured cells of interest

  • Wash buffer (e.g., TBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Binding: Incubate a defined amount of cell lysate (e.g., 1-5 mg) with the immobilized probe beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer. If using a low pH elution buffer, neutralize the eluate immediately with neutralization buffer.

  • Sample Preparation for Mass Spectrometry: The eluted proteins can be resolved by SDS-PAGE followed by in-gel digestion or subjected to in-solution digestion directly.

Protocol 3: Protein Identification by Mass Spectrometry

Procedure:

  • In-gel or In-solution Digestion: Excised gel bands or the eluted protein solution are treated with a protease, typically trypsin, to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[11]

  • Database Searching: The acquired MS/MS spectra are searched against a protein database to identify the corresponding proteins.

Data Analysis and Target Validation

The primary goal of the data analysis is to identify proteins that are specifically enriched by the (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid probe compared to the negative control.

Quantitative Proteomics

Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be employed to accurately quantify the relative abundance of proteins in the probe and control pull-downs.

Protein ID LFQ Intensity (Probe) LFQ Intensity (Control) Fold Enrichment (Probe/Control) p-value Potential Target?
Protein A1.5 x 10^81.2 x 10^6125< 0.01Yes
Protein B2.3 x 10^72.1 x 10^71.1> 0.05No
Protein C5.8 x 10^79.5 x 10^561< 0.01Yes

Table 1. Example of quantitative proteomics data for identifying specific binders.

Target Validation

The initial list of potential targets from the AP-MS experiment must be validated through orthogonal approaches.[1][2][23]

  • Western Blotting: Confirm the enrichment of candidate proteins in the pull-down eluate.

  • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): Directly measure the binding affinity between the soluble probe and a purified candidate protein.

  • Cellular Thermal Shift Assay (CETSA): Assess target engagement in living cells.

  • Functional Assays: Investigate whether the probe modulates the known biological activity of the candidate protein.

validation_workflow AP_MS AP-MS Hit List WB Western Blot Validation AP_MS->WB Binding_Assay Direct Binding Assay (ITC/SPR) AP_MS->Binding_Assay CETSA Cellular Target Engagement (CETSA) AP_MS->CETSA Validated_Target Validated Target WB->Validated_Target Binding_Assay->Validated_Target Functional_Assay Functional Assay CETSA->Functional_Assay Functional_Assay->Validated_Target

Figure 2. Orthogonal approaches for validating candidate protein targets.

Conclusion

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid presents an opportunity for the discovery of novel protein-ligand interactions. The successful identification of its cellular targets relies on a meticulously planned experimental strategy, the cornerstone of which is the use of appropriate negative controls to minimize false positives. The protocols and validation strategies outlined in this guide provide a robust framework for researchers to confidently identify and validate the molecular targets of this and other novel chemical probes, ultimately contributing to a deeper understanding of cellular biology and the development of new therapeutic agents.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939–965.
  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes.
  • Corsello, S. M., Bittker, J. A., Liu, Z., Gould, J., McCarren, P., Hirschman, J. E., ... & Schreiber, S. L. (2017). The Drug Repurposing Hub: a curated database of clinical-stage and approved drugs for repurposing.
  • Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in biotechnology, 36(12), 1275–1286. [Link]

  • Frye, S. V. (2010). The art of the chemical probe.
  • Gingras, A. C., Abe, K. T., & Raught, B. (2019). Getting to the core of affinity purification-mass spectrometry. Nature Reviews Molecular Cell Biology, 20(10), 619-633.
  • Knapp, S., & Sundström, M. (2014). The role of chemical probes in drug discovery. Future medicinal chemistry, 6(4), 355–357.
  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes.
  • Chemical Probes Portal. (n.d.). Controls for chemical probes. [Link]

  • Patel, H., & Tuntland, T. (2015). Target identification using chemical probes. Annual review of pharmacology and toxicology, 55, 107–123.
  • Scholten, A., Heck, A. J., & Altelaar, A. F. (2015). A gentle introduction to affinity purification-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1295, 3–14.
  • Taipale, M. (2018). Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions. Nature protocols, 13(8), 1745–1768. [Link]

  • Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Chemistry & biology, 14(9), 1043–1051.
  • (2,5-DIOXO-1-PROPYL-4-IMIDAZOLIDINYL)ACETIC ACID - ChemBK. (2024, April 9). [Link]

Sources

Application Notes & Protocols: A Guide to Reversible Affinity Purification Leveraging a Cleavable Imidazolidinone-Based Biotin System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Affinity purification is a cornerstone technique for isolating specific proteins from complex biological mixtures. The exceptionally high affinity between biotin, a vitamin featuring a core imidazolidinone ring, and streptavidin is widely exploited for this purpose. However, the quasi-irreversible nature of this interaction necessitates harsh, denaturing conditions for elution, often compromising the structural and functional integrity of the purified protein. This guide details an advanced workflow centered on reversible biotinylation using a cleavable linker system. By incorporating a disulfide bond into the biotinylation reagent, the target protein can be gently eluted from the streptavidin matrix under mild reducing conditions, preserving its native state for downstream applications in research and drug development.

Introduction: The Imidazolidinone Core in Biotin and the Challenge of Reversibility

The imidazolidinone scaffold is a heterocyclic structure fundamental to various biologically active molecules. Its most prominent role in affinity applications is as the core component of biotin (Vitamin H). The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range. This high affinity provides exceptional specificity for capturing biotin-tagged molecules.

However, this strength becomes a significant drawback during the elution step. Traditional methods require extreme pH or denaturing agents (e.g., 8M guanidine-HCl) to disrupt the interaction and release the target protein, which can irreversibly damage the protein's tertiary structure and biological activity.[1][2]

To overcome this limitation, reversible affinity systems have been developed. One of the most robust and widely adopted strategies involves the use of biotinylation reagents with a chemically cleavable linker arm.[3][4] This application note provides a detailed protocol for affinity purification using an amine-reactive, thiol-cleavable biotin reagent, Sulfo-NHS-SS-Biotin, which contains a disulfide bond that can be selectively cleaved under mild reducing conditions.[5] This approach ensures the recovery of a pure, functionally intact protein, a critical requirement for downstream assays, structural studies, and therapeutic development.

Principle of the Reversible Workflow

The experimental workflow is a multi-stage process that begins with the covalent labeling of the target protein, followed by capture on an immobilized streptavidin resin, and culminating in the specific cleavage of the linker to release the purified protein.

The key reagent, Sulfo-NHS-SS-Biotin, is composed of three essential parts:

  • N-hydroxysulfosuccinimide (Sulfo-NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine residues) on the protein surface.[6]

  • Disulfide (-S-S-) bond: A chemically labile linker that can be readily cleaved by reducing agents.[4]

  • Biotin moiety: The high-affinity ligand that binds to the immobilized streptavidin.

The process ensures that only covalently labeled proteins are captured and that these captured proteins can be released without disrupting the strong biotin-streptavidin interaction itself.

Workflow Visualization

G cluster_0 PART 1: Protein Biotinylation cluster_1 PART 2: Affinity Capture cluster_2 PART 3: Wash & Elution A Target Protein (with Lysine residues) C Biotinylated Protein (Stable Amide Bond, -S-S- Linker Intact) A->C Amine Reaction B Sulfo-NHS-SS-Biotin (Cleavable Reagent) B->C E Captured Protein Complex (Strong Biotin-Streptavidin Interaction) C->E Binding D Immobilized Streptavidin (Agarose Beads) D->E E->E H Purified, Native Protein (Biotin tag remains on beads) E->H Cleavage of -S-S- Bond I Streptavidin Beads with Cleaved Biotin Tag E->I F Wash Buffer (Removes non-specific binders) F->E G Elution Buffer with Reducing Agent (e.g., DTT) G->E

Figure 1. Experimental workflow for reversible affinity purification.

Detailed Protocols

This section provides a step-by-step methodology for the reversible affinity purification of a target protein using Sulfo-NHS-SS-Biotin and immobilized streptavidin resin.

Materials and Reagents
Reagent/MaterialSpecificationsSupplier Example
Biotinylation Reagent Sulfo-NHS-SS-BiotinThermo Fisher Scientific
Affinity Matrix Pierce Streptavidin AgaroseThermo Fisher Scientific
Protein Sample Purified protein of interestN/A
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 8.0Standard lab supply
Quenching Buffer 1M Tris-HCl, pH 8.0Standard lab supply
Wash Buffer PBS with 0.1% Tween-20 (PBST)Standard lab supply
Elution Buffer PBS with 50-100 mM Dithiothreitol (DTT)Standard lab supply
Desalting Columns Zeba Spin Desalting ColumnsThermo Fisher Scientific
Protocol 1: Protein Biotinylation with Sulfo-NHS-SS-Biotin

This protocol describes the covalent attachment of the cleavable biotin tag to the protein of interest.

  • Protein Preparation:

    • Dissolve or dialyze the protein of interest into an amine-free buffer, such as PBS, at a pH of 7.2-8.5. A recommended starting concentration is 2-10 mg/mL.[5]

    • Crucial: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.[6]

  • Biotinylation Reagent Preparation:

    • Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[5] The reagent is moisture-sensitive and should be equilibrated to room temperature before opening.

  • Labeling Reaction:

    • The molar ratio of biotin reagent to protein is critical for controlling the degree of labeling. For a 2 mg/mL protein solution, a 20-fold molar excess of biotin is recommended. For a 10 mg/mL solution, a 12-fold excess is a good starting point.[5]

    • Add the calculated volume of 10 mM Sulfo-NHS-SS-Biotin solution to the protein solution.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction:

    • Add quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS-SS-Biotin.

  • Removal of Excess Biotin:

    • Remove unreacted biotinylation reagent using a desalting spin column or through dialysis against PBS. This step is essential to prevent free biotin from competing with the biotinylated protein for binding to the streptavidin resin.

Protocol 2: Affinity Purification of Biotinylated Protein

This protocol details the capture, washing, and mild elution of the tagged protein.

  • Resin Preparation:

    • Gently resuspend the streptavidin agarose slurry. Transfer an appropriate amount of resin to a chromatography column.

    • Equilibrate the resin by washing with 5-10 column volumes of Wash Buffer (PBST).[7]

  • Binding:

    • Apply the biotinylated protein sample from Protocol 1 to the equilibrated streptavidin column.

    • Allow the sample to flow through the column at a slow rate (e.g., 0.2-0.5 mL/min) to ensure maximal binding. For batch purification, incubate the sample with the resin for 1-2 hours at 4°C with gentle end-over-end mixing.

  • Washing:

    • Wash the resin with at least 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance of the flow-through at 280 nm until it returns to baseline, indicating the complete removal of unbound proteins.

  • Elution:

    • Prepare the Elution Buffer containing 50-100 mM DTT immediately before use.

    • Apply 3-5 column volumes of Elution Buffer to the column.

    • Incubate the resin with the elution buffer for 30-60 minutes at room temperature to allow for the cleavage of the disulfide bond.

    • Collect the eluate in fractions. The purified protein will be released from the resin, while the biotin tag remains bound to the streptavidin.

  • Post-Elution Processing:

    • Analyze the collected fractions for protein content using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

    • Pool the fractions containing the purified protein.

    • If necessary, remove the DTT from the purified protein sample via dialysis or a desalting column.

Mechanism of Cleavage Visualization

Figure 2. Cleavage of the disulfide linker by a reducing agent.

Self-Validation and Troubleshooting

To ensure the success of the purification workflow, several validation steps should be incorporated.

StepValidation MethodExpected OutcomePotential Issue & Solution
Biotinylation HABA Assay / Western Blot with Streptavidin-HRPConfirmation of biotin incorporation.Low Labeling: Increase molar excess of biotin reagent; ensure protein buffer is amine-free and at correct pH.
Binding Compare protein concentration in flow-through vs. initial sample.Low protein concentration in flow-through.Poor Binding: Ensure excess free biotin was removed after labeling; check resin binding capacity.
Washing SDS-PAGE of wash fractions.No target protein visible in later wash fractions.Loss of Target Protein: Binding may be weak. Reduce detergent concentration in wash buffer.
Elution SDS-PAGE and silver stain of eluted fractions.A strong band corresponding to the target protein.Low Yield: Increase DTT concentration or incubation time for cleavage; ensure complete reduction.
Purity SDS-PAGE of final purified sample.Single band at the expected molecular weight.Contaminants: Increase wash stringency (e.g., higher salt or mild detergent); optimize wash buffer.

Conclusion

The use of cleavable biotinylation reagents, which leverage the imidazolidinone core of biotin, represents a significant advancement in affinity purification technology. This methodology combines the high specificity of the biotin-streptavidin interaction with the ability to gently elute the target protein under non-denaturing conditions. By preserving the native conformation and function of the purified protein, this workflow is exceptionally well-suited for applications in drug discovery, structural biology, and functional proteomics, where protein integrity is paramount. This guide provides a robust and validated protocol that can be adapted by researchers to achieve high-yield, high-purity recovery of biologically active proteins.

References

  • Benchchem. (2025). Choosing the Right Tool: A Comparative Guide to Cleavable and Non-Cleavable Biotin Linkers for Protein Purification. Benchchem.
  • mediaTUM. (n.d.). Design of cleavable linkers and applications in chemical proteomics. mediaTUM.
  • Alfa Chemistry. (n.d.). Cleavable Biotin Reagents. Alfa Chemistry.
  • Unknown Source. (n.d.). Sulfo-NHS-SS-Biotin.
  • Speers, A. E., et al. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv.
  • Vallee, F., et al. (1998). Affinity purification of 101 residue rat cpn10 using a reversible biotinylated probe. PubMed.
  • Shukla, A. K., et al. (2020). Reversible biotinylation of purified proteins for measuring protein–protein interactions. PMC.
  • IBA Lifesciences. (n.d.). Strep-Tactin® for reversible binding of biotinylated or Strep-tagged proteins. IBA Lifesciences.
  • GoldBio. (n.d.). How to Elute Biotinylated Proteins and Nucleic Acids from Streptavidin Beads. GoldBio.
  • Sigma-Aldrich. (n.d.). Purification or Removal of Biotin and Biotinylated Substances. Sigma-Aldrich.
  • Thermo Fisher Scientific. (n.d.). EZ-Link NHS-Biotin Reagents. Thermo Fisher Scientific.
  • G-Biosciences. (n.d.). Biotin-Tagged Protein Purification. G-Biosciences.
  • Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
  • G-Biosciences. (n.d.). Immobilized Streptavidin Resin. G-Biosciences.
  • Cheah, P. S., & Yamada, K. M. (2017). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. PMC.
  • Sigma-Aldrich. (n.d.). Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance. Sigma-Aldrich.
  • Dieterich, D. C., et al. (2007). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society.
  • Neuromics. (n.d.). Short Protocol - Strep-Tactin®XT Purification. Neuromics.
  • Cytiva. (n.d.). Strep-Tactin XT Sepharose. Cytiva.
  • IBA Lifesciences. (n.d.). Expression and purification of proteins using Strep-Tactin®XT and Twin-Strep-tag®. IBA Lifesciences.
  • IBA Lifesciences. (n.d.). Scientific FAQs. IBA Lifesciences.

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Application and Protocols for the Use of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Frontier of Functional Proteomics with Novel Chemical Probes

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology, enabling the direct assessment of the functional state of enzymes and other proteins within complex biological systems.[1][2][3] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes active site-directed chemical probes to covalently label and identify active proteins, providing a more accurate snapshot of cellular activity.[2][3] The core of the ABPP methodology is the activity-based probe (ABP), a small molecule typically composed of a reactive group or "warhead" that covalently modifies a target protein, a reporter tag for visualization or enrichment, and a linker connecting the two.[4]

This document provides a comprehensive guide to the characterization and application of a novel chemical entity, (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid , as a potential activity-based probe. Given the novelty of this compound in the context of ABPP, this guide is structured to lead the researcher through the necessary steps of probe validation, target identification, and experimental application. We will explore the hypothetical reactivity of the imidazolidine-2,4-dione (hydantoin) core, provide detailed protocols for its functionalization and use in ABPP workflows, and discuss methods for validating its protein targets.

The (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid Probe: A Tool for Discovery

The compound (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid presents an intriguing scaffold for the development of a new class of ABPs. Its structure features an imidazolidine-2,4-dione (hydantoin) ring, a moiety prevalent in a variety of biologically active compounds and pharmaceuticals.[4][5][6][7] The presence of a carboxylic acid group provides a convenient handle for the attachment of various reporter tags, a critical step in rendering the probe detectable in ABPP experiments.

Hypothesized Mechanism of Action: The Imidazolidine-2,4-dione as a Covalent Warhead

The utility of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid as an ABP hinges on the ability of its imidazolidine-2,4-dione ring to act as a covalent "warhead," reacting with nucleophilic amino acid residues within the active or binding sites of target proteins. While the imidazolidine-2,4-dione is a stable heterocyclic system, its carbonyl groups could potentially be susceptible to nucleophilic attack by highly reactive amino acid side chains, such as the thiol of cysteine or the amine of lysine, under specific micro-environmental conditions within a protein's active site.

The proposed mechanism involves the nucleophilic addition of an amino acid residue to one of the carbonyl carbons of the hydantoin ring, leading to the formation of a stable, covalent adduct. The specificity of this interaction would be dictated by the overall shape and chemical properties of the probe, which would direct it to the binding pockets of a particular subset of proteins.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the preparation and use of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid as an ABP. These protocols are designed to serve as a starting point and may require optimization based on the specific experimental system and goals.

Probe Functionalization: Attaching a Reporter Tag

The carboxylic acid moiety of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid allows for the straightforward attachment of an amine-containing reporter tag (e.g., a fluorophore or biotin) via amide bond formation. A common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][8][9][10][11]

Protocol 1: EDC/NHS-mediated Conjugation of a Reporter Tag

  • Reagent Preparation:

    • Dissolve (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in a suitable organic solvent (e.g., DMF or DMSO) to a stock concentration of 10-50 mM.

    • Dissolve the amine-functionalized reporter tag (e.g., Biotin-PEG-amine or an amine-reactive fluorophore) in the same solvent.

    • Prepare fresh solutions of EDC and Sulfo-NHS in an appropriate buffer (e.g., 50 mM MES, pH 6.0).

  • Activation of the Carboxylic Acid:

    • In a microcentrifuge tube, combine the (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid stock solution with the EDC and Sulfo-NHS solutions. A typical molar ratio is 1:1.5:3 (acid:EDC:Sulfo-NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid, forming a more stable NHS ester.[8][9]

  • Conjugation to the Reporter Tag:

    • Add the amine-functionalized reporter tag to the activated probe solution.

    • Adjust the pH of the reaction mixture to 7.2-8.5 by adding a suitable buffer (e.g., PBS or borate buffer) to facilitate the reaction with the primary amine.[10]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Functionalized Probe:

    • Purify the resulting ABP from unreacted starting materials and byproducts using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Visualization of Experimental Workflow

Caption: Workflow for the functionalization of the probe with a reporter tag.

Activity-Based Protein Profiling in Cell Lysates

Once the functionalized ABP is prepared, the next step is to screen it against a complex proteome, such as a cell lysate, to identify potential protein targets.

Protocol 2: Labeling of Cell Lysates and In-Gel Fluorescence Analysis

  • Proteome Preparation:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., Tris or PBS) without detergents that might interfere with protein activity.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Probe Labeling:

    • In microcentrifuge tubes, dilute the cell lysate to a final concentration of 1-2 mg/mL.

    • Add the fluorophore-conjugated ABP to the lysate at various final concentrations (e.g., 0.1, 1, 10 µM) to determine the optimal labeling concentration.

    • Include a vehicle control (e.g., DMSO) and a heat-denatured lysate control to assess non-specific binding.

    • Incubate the reactions for 30-60 minutes at room temperature.

  • SDS-PAGE and In-Gel Fluorescence Scanning:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Visualization of ABPP Workflow

Caption: General workflow for ABPP in cell lysates.

Target Identification by Mass Spectrometry

For the definitive identification of the proteins labeled by the probe, a biotinylated version of the ABP is used for enrichment, followed by proteomic analysis.

Protocol 3: Target Enrichment and Proteomic Identification

  • Labeling with Biotinylated Probe:

    • Follow the labeling procedure described in Protocol 2, using the biotin-conjugated ABP.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated agarose or magnetic beads to the labeled lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS) to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer and add trypsin.

    • Incubate overnight at 37°C to digest the enriched proteins into peptides.

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the enriched proteins.

    • Use label-free quantification or isotopic labeling methods to determine the relative abundance of proteins in the probe-treated sample compared to controls.[12]

Validation of Putative Protein Targets

Identifying a protein that is enriched by the ABP is the first step. Subsequent validation is crucial to confirm a direct and specific covalent interaction.[13][14][15][16]

Table 1: Methods for Target Validation

MethodPrincipleExpected Outcome
Intact Protein Mass Spectrometry Incubate the purified recombinant target protein with the ABP and analyze the mixture by mass spectrometry.A mass shift corresponding to the molecular weight of the ABP covalently attached to the protein.[14][15]
Competitive ABPP Pre-incubate the proteome with a known inhibitor of the putative target protein before adding the ABP.A significant reduction in the labeling of the target protein by the ABP in the presence of the competitor.
Site-Directed Mutagenesis Mutate the hypothesized reactive amino acid residue (e.g., cysteine or lysine) in the target protein to a non-nucleophilic residue (e.g., alanine).The mutant protein should show significantly reduced or no labeling by the ABP compared to the wild-type protein.
Genetic Knockdown/Knockout Reduce or eliminate the expression of the target protein in cells using techniques like siRNA or CRISPR-Cas9.The corresponding protein band should disappear from the in-gel fluorescence scan of lysates from the knockdown/knockout cells.

Concluding Remarks and Future Directions

The exploration of novel chemical probes like (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is essential for expanding the scope of activity-based protein profiling and uncovering new aspects of protein function and regulation. While the imidazolidine-2,4-dione scaffold is a promising candidate for a new class of covalent warheads, its reactivity and target specificity must be rigorously validated through the systematic application of the protocols outlined in this guide.

Successful characterization of this probe and its protein targets could open up new avenues for drug discovery and the development of diagnostic tools. The journey from a novel chemical entity to a validated activity-based probe is a challenging but rewarding endeavor that lies at the heart of chemical biology and functional proteomics.

References

  • Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lys
  • Validation of covalent protein labelling by probes and application of....
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  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv
  • Activity-based protein profiling: A graphical review. PubMed Central.
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  • How to Identify Enzyme Activity Targets Using ABPP Technology?. Biopike.
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  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
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  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.org.
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conjugation chemistry of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid with biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Bioconjugation Chemistry of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Introduction: A Versatile Scaffold for Bioconjugation

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a heterocyclic compound featuring a hydantoin core structure. Its key feature for bioconjugation is the terminal carboxylic acid, which serves as a reactive handle for covalent attachment to biomolecules. While the compound itself is an important chemical intermediate[1][2], its true utility in bioconjugation is realized upon activation of the carboxylic acid, most commonly into an N-hydroxysuccinimide (NHS) ester.

This transformation converts the stable acid into a highly reactive species that readily couples with primary amines on biomolecules, such as the ε-amino group of lysine residues on proteins and antibodies.[3][4] The resulting amide bond is exceptionally stable, making this chemistry a cornerstone for creating well-defined bioconjugates for a multitude of applications, including antibody-drug conjugates (ADCs), fluorescently labeled probes, and surface immobilization of proteins.[5][6]

This guide provides a comprehensive overview of the principles, critical parameters, and detailed protocols for the successful conjugation of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid to target biomolecules.

Part 1: The Chemistry of Amine Acylation

The conjugation process is a two-stage reaction. First, the carboxylic acid must be activated. Second, the activated molecule reacts with the amine-containing biomolecule.

  • Activation: The carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). This forms the reactive succinimidyl-(2,5-Dioxo-1-propyl-imidazolidin-4-yl)acetate (referred to hereafter as the "NHS ester").

  • Conjugation: The NHS ester is then introduced to the target biomolecule. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[3][5][7]

The primary competing reaction is the hydrolysis of the NHS ester, where water attacks the carbonyl carbon, regenerating the original carboxylic acid and rendering the molecule inactive for conjugation.[8] The success of the conjugation is therefore a kinetic race between the desired aminolysis (reaction with the amine) and the undesired hydrolysis.[5]

G cluster_activation Activation Step cluster_conjugation Conjugation & Competing Reactions Reagent Carboxylic Acid (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid NHS_Ester Activated NHS Ester Reagent->NHS_Ester + NHS, EDC/DCC Conjugate Stable Amide Bond Biomolecule-Conjugate NHS_Ester->Conjugate Aminolysis (Desired) Hydrolysis Hydrolyzed Acid (Inactive) NHS_Ester->Hydrolysis + H₂O (Hydrolysis) Biomolecule Biomolecule-NH₂ (e.g., Protein)

Figure 1: Reaction mechanism for NHS ester conjugation.

Part 2: Critical Parameters for Successful Conjugation

Optimizing the reaction conditions is paramount to maximize conjugation efficiency while minimizing undesirable side reactions and preserving the integrity of the biomolecule.

Reaction pH

The pH of the buffer is the single most important variable.[9] It governs a critical tradeoff:

  • Amine Reactivity: Primary amines are only nucleophilic in their unprotonated state (-NH₂). At acidic pH (<7), they are protonated (-NH₃⁺) and unreactive.[5][10]

  • NHS Ester Stability: The rate of NHS ester hydrolysis increases dramatically with pH.

The optimal pH range is 8.3 to 8.5 , which provides a sufficient concentration of reactive amines while keeping the rate of hydrolysis manageable.[8][9][10]

pHTemperature (°C)Half-life of NHS EsterImplication
7.044-5 hoursReaction is slow, but ester is stable.
8.525~125-180 minutesOptimal balance for efficient conjugation.[11]
8.64~10 minutesVery fast hydrolysis; reaction must be rapid.[7]
>9.025MinutesHydrolysis dominates, leading to low yields.[5][10]
Table 1: Impact of pH and temperature on the hydrolytic stability of a typical NHS ester.
Buffer Selection

The choice of buffer is critical. Amine-free buffers must be used to prevent the buffer components from competing with the target biomolecule for reaction with the NHS ester.[5][10]

Recommended BuffersBuffers to AvoidRationale for Avoidance
Phosphate-Buffered Saline (PBS)Tris (TBS)Contains primary amines that will quench the reaction.[7][10]
Sodium BicarbonateGlycineContains primary amines. Often used to quench reactions.[7]
HEPESAmmonium-containing buffersCompete with the target biomolecule.
Borate (e.g., Sodium Borate)--
Table 2: Recommended and non-recommended buffers for NHS ester conjugation reactions.
Reagent Preparation and Stoichiometry

The activated NHS ester of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is expected to be moisture-sensitive.

  • Solvent: The NHS ester should be dissolved in a high-quality, anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[9][12] Aqueous solutions should be used immediately.[9]

  • Molar Excess: To drive the reaction efficiently, a molar excess of the NHS ester reagent is typically used. A starting point of a 10- to 20-fold molar excess of the ester over the biomolecule is common, though this may require optimization.[5][8][12]

Part 3: Experimental Protocols

The following protocols provide a general framework for the conjugation of a protein (e.g., an IgG antibody) with the NHS-activated form of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis P1 Step 1: Prepare Biomolecule Solution (Amine-free buffer, pH 8.3) R1 Step 3: Combine Reagents (Add ester to biomolecule) P1->R1 P2 Step 2: Prepare NHS Ester Stock (Anhydrous DMSO/DMF) P2->R1 R2 Step 4: Incubate (1-2h RT or 4h-O/N 4°C) R1->R2 R3 Step 5: Quench (Optional, add Tris/Glycine) R2->R3 A1 Step 6: Purify Conjugate (Gel Filtration/Dialysis) R3->A1 A2 Step 7: Characterize (UV-Vis for DOL) A1->A2 A3 Step 8: Store Conjugate A2->A3

Sources

Application and Protocol Guide: Developing Cell Permeability Assays for Imidazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Hurdle in Drug Discovery

The journey of a drug from administration to its target site is fraught with biological barriers. A critical determinant of a drug's oral bioavailability and central nervous system (CNS) penetration is its ability to permeate cell membranes. For drug discovery and development professionals, accurately predicting the permeability of novel chemical entities is paramount. This guide provides a comprehensive framework for developing and validating cell permeability assays specifically tailored for imidazolidine derivatives, a class of heterocyclic compounds with broad therapeutic potential.

Imidazolidine derivatives, with their diverse functionalities, can exhibit a wide range of physicochemical properties that influence their permeability.[1][2][3][4] Factors such as lipophilicity, molecular weight, polar surface area, and ionization state play a crucial role in dictating the primary mechanism of transport across cellular barriers, be it passive diffusion or carrier-mediated transport.[5] Understanding these properties is the first step in designing a robust permeability assessment strategy.

This document will guide researchers through the selection of appropriate in vitro permeability models, provide detailed, step-by-step protocols for their execution, and offer insights into data interpretation and troubleshooting, ensuring the generation of reliable and predictive permeability data for imidazolidine-based drug candidates.

Part 1: Strategic Assay Selection for Imidazolidine Derivatives

The choice of a permeability assay is contingent on the research question at hand. Are you screening a large library of analogues for passive diffusion, or are you investigating whether your lead candidate is a substrate for efflux transporters? The following section details the most relevant assays and their strategic application.

The First Pass: Parallel Artificial Membrane Permeability Assay (PAMPA)

For high-throughput screening of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an invaluable tool.[6] This cell-free assay measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[6] Its simplicity, cost-effectiveness, and reproducibility make it ideal for the early stages of drug discovery.

Causality Behind the Choice: PAMPA isolates passive transcellular permeability, providing a clean assessment of a molecule's lipophilicity and its ability to navigate the lipid bilayer.[6] For imidazolidine derivatives, this is a critical first screen to understand the impact of structural modifications on their fundamental ability to cross membranes. The relationship between PAMPA and cell-based assays can also help diagnose the mechanism of permeation.[6]

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solution Prepare Donor Solution (Imidazolidine Derivative in Buffer) assemble Assemble 'Sandwich' (Donor Plate on Acceptor Plate) prep_solution->assemble prep_plate Coat PVDF Filter Plate with Lipid Solution prep_plate->assemble prep_acceptor Fill Acceptor Plate with Buffer prep_acceptor->assemble incubate Incubate (e.g., 5-16 hours at RT) assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify_donor Quantify Compound in Donor Well disassemble->quantify_donor quantify_acceptor Quantify Compound in Acceptor Well disassemble->quantify_acceptor calculate Calculate Apparent Permeability (Pe) quantify_donor->calculate quantify_acceptor->calculate Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation (21 Days) cluster_validation Monolayer Integrity Validation cluster_assay Bidirectional Permeability Assay (2 hours) cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Differentiate to Form Polarized Monolayer seed_cells->differentiate measure_teer Measure TEER (>200 Ω·cm²) differentiate->measure_teer ly_permeability Assess Lucifer Yellow Permeability measure_teer->ly_permeability add_compound_ab A -> B Transport: Add Compound to Apical Side ly_permeability->add_compound_ab add_compound_ba B -> A Transport: Add Compound to Basolateral Side ly_permeability->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate collect_samples Collect Samples from Donor & Receiver Chambers incubate->collect_samples quantify_lcms Quantify Compound Concentration (LC-MS/MS) collect_samples->quantify_lcms calculate_papp_er Calculate Papp and Efflux Ratio (ER) quantify_lcms->calculate_papp_er

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Protocol: MDCK-MDR1 Permeability Assay

This protocol is designed to assess the potential of imidazolidine derivatives to be substrates of the P-gp efflux pump, a key determinant of BBB penetration. [7][8][9] I. Cell Culture and Monolayer Formation

  • Culture MDCK-MDR1 cells in appropriate media.

  • Seed the cells onto permeable Transwell® inserts. A confluent monolayer typically forms in 3-5 days. [7] II. Monolayer Integrity Verification

  • Measure the TEER of the monolayers. Values should be stable and typically >200 Ω·cm². [7]2. Assess the permeability of a cell-impermeable marker like Lucifer yellow to confirm monolayer integrity.

III. Permeability Assay

  • The procedure is similar to the Caco-2 assay, with both A-B and B-A permeability being measured.

  • A known P-gp inhibitor, such as verapamil or cyclosporine, can be included in a separate set of wells to confirm that any observed efflux is P-gp mediated. [10][7]A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.

IV. Data Analysis

  • Calculate Papp (A-B), Papp (B-A), and the efflux ratio.

  • Compare the efflux ratio in the presence and absence of a P-gp inhibitor.

Part 3: Troubleshooting and Advanced Considerations

Issue Potential Cause Troubleshooting Steps
Low Compound Recovery - Poor solubility of the imidazolidine derivative. - Non-specific binding to the plate or cells. - Compound instability.- Assess compound solubility in the assay buffer. - Use low-binding plates. - Evaluate compound stability in the assay buffer over the incubation period.
High Variability in Papp Values - Inconsistent monolayer integrity. - Pipetting errors.- Ensure consistent TEER values across all wells used in the assay. [11][12] - Use calibrated pipettes and consistent technique.
Unexpectedly High Permeability - Damaged cell monolayer.- Re-evaluate monolayer integrity with TEER and Lucifer yellow. [11][13]
High Background Signal in Analysis - Matrix effects in LC-MS/MS.- Optimize the analytical method, including sample cleanup steps.

Advanced Considerations for Imidazolidine Derivatives:

  • Ionization: The charge state of an imidazolidine derivative at physiological pH will significantly impact its permeability. Consider conducting assays at different pH values to mimic various physiological compartments (e.g., pH 6.5 for the upper intestine). [14]* Metabolism: Caco-2 cells have some metabolic capacity. If metabolism of the imidazolidine derivative is suspected, monitor for the appearance of metabolites during the assay.

By implementing these robust and well-validated permeability assays, researchers can gain critical insights into the drug-like properties of imidazolidine derivatives, enabling data-driven decisions in the optimization of lead candidates and ultimately increasing the probability of success in the development of new therapeutics.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available from: [Link]

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  • MDCK Permeability - Creative Biolabs. Available from: [Link]

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  • Cell Permeability Assay - BioIVT. Available from: [Link]

  • MDCK-MDR1 Permeability Assay - Evotec. Available from: [Link]

  • Caco-2 permeability assay - Creative Bioarray. Available from: [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC - NIH. Available from: [Link]

  • MDR1-MDCK Permeability Assay - Creative Bioarray. Available from: [Link]

  • How to perform the MDCK Permeability experiment in drug discovery - YouTube. Available from: [Link]

  • Caco-2 Permeability Assay - Evotec. Available from: [Link]

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  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Available from: [Link]

  • Validation of the 96 well Caco-2 cell culture model for high throughput permeability assessment of discovery compounds | Request PDF - ResearchGate. Available from: [Link]

  • FITC dextran permeability assay for tight junctions | BMG LABTECH. Available from: [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - MDPI. Available from: [Link]

  • Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI. Available from: [Link]

  • How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. Available from: [Link]

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  • Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based Ionic Liquids with a Homologous Series of Oxychlorine Anions - MDPI. Available from: [Link]

  • Has anyone encountered this problem with a BBB transwell permeability assay? Available from: [Link]

  • Some Physical Properties of Imidazolidine Derivatives - ResearchGate. Available from: [Link]

  • (PDF) Synthesis, molecular properties, toxicity and biological evaluation of some new substituted Imidazolidine derivatives in search of potent Anti-inflammatory agents - ResearchGate. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube. Available from: [Link]

  • Lipid composition effect on permeability across PAMPA - PubMed. Available from: [Link]

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  • Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. Available from: [Link]

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Application Note: A Robust LC-MS/MS Methodology for the Quantification of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid Adducts in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a comprehensive strategy for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid. This compound, a cyclic imide derivative with a molecular weight of 200.19 g/mol and formula C8H12N2O4, represents a class of molecules that can be formed as metabolic byproducts or adducts from reactive intermediates in drug development and toxicology studies.[1][2] The presented protocol provides a foundational workflow, from sample preparation to method validation, designed to be adaptable for various biological matrices.

Introduction: The Rationale for Detection

In pharmaceutical research and development, the characterization of metabolites and adducts is critical for understanding the disposition and potential liabilities of a drug candidate. Adducts, formed by the covalent binding of reactive metabolites to endogenous macromolecules like proteins or DNA, can sometimes lead to toxicity. Small molecule adducts, or their degradation products, found in circulation or excreta can serve as valuable biomarkers of such processes.

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, with its hydantoin-like core structure, is a polar molecule that may arise from various biochemical pathways. Its accurate quantification in complex biological samples necessitates a highly selective and sensitive analytical technique. LC-MS/MS is the gold standard for this application, offering superior specificity through mass-based detection and fragmentation, coupled with the separation power of liquid chromatography.[3][4] This guide details the critical considerations and steps for establishing a reliable LC-MS/MS assay for this target analyte.

Experimental Design and Causality

The successful development of an LC-MS/MS method hinges on a series of informed decisions that collectively ensure the accuracy, precision, and robustness of the final protocol. Below, we detail the rationale behind our methodological choices.

Mass Spectrometry: Tuning for Specificity and Sensitivity

A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its high sensitivity and specificity in Selected Reaction Monitoring (SRM) mode.

  • Ionization Mode: Given the presence of a carboxylic acid group, the analyte is expected to readily deprotonate. Therefore, electrospray ionization (ESI) in negative ion mode is the logical starting point for method development. The general process of ion formation in an ESI source involves the creation of charged droplets that, upon solvent evaporation, lead to the formation of gaseous ions.[5]

  • Parent and Product Ions: The first step is to identify the precursor ion, which in negative ESI mode will be the deprotonated molecule, [M-H]⁻, at m/z 199.19. Subsequently, collision-induced dissociation (CID) is employed to generate characteristic product ions. Predicting fragmentation is key; for a cyclic imide structure, fragmentation is likely to occur at or near the functional groups.[6][7] Potential fragmentation pathways for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid could involve neutral losses from the side chains or cleavage of the imidazolidine ring.[8]

    • Workflow for Precursor and Product Ion Identification:

      • Prepare a standard solution of the analyte (if available) or a purified sample.

      • Infuse the solution directly into the mass spectrometer.

      • Perform a full scan (Q1 scan) in negative ESI mode to confirm the presence of the [M-H]⁻ ion at m/z 199.19.

      • Perform a product ion scan (MS2) on the precursor ion at m/z 199.19 to identify stable and intense fragment ions.

      • Select the most intense and specific product ions for SRM transitions.

  • Hypothetical SRM Transitions: Based on the structure, plausible fragmentations could include the loss of the propyl group, the acetic acid moiety, or parts of the ring. The selection of at least two transitions is recommended for confirmatory analysis.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossTransition Type
199.19To be determined experimentallye.g., CO2, H2O, C3H7Quantifier
199.19To be determined experimentallye.g., C2H2O2Qualifier
Liquid Chromatography: Achieving Separation

The goal of chromatography is to separate the analyte from endogenous matrix components to minimize ion suppression or enhancement, which can adversely affect quantification.[9]

  • Column Chemistry: The analyte's polar nature, with a predicted LogP of -1.33, suggests that reversed-phase chromatography with a C18 column might be challenging due to poor retention.[10] A more suitable approach would be Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of a reversed-phase column with an embedded polar group. HILIC is particularly effective for retaining and separating polar compounds.[11]

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer. The choice of buffer can influence peak shape and ionization efficiency. Ammonium acetate or ammonium formate are common choices as they are volatile and compatible with MS.[11][12]

Sample Preparation: The Foundation of a Reliable Assay

The objective of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte if necessary.[4][13]

  • Protein Precipitation (PPT): This is a simple and universal method for removing proteins from plasma or serum.[12] It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the sample, which denatures and precipitates the proteins. While effective, it may not remove other matrix components like phospholipids, which can cause ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For a polar analyte, a polar extraction solvent would be required, which might also extract many interfering substances.

  • Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and sample cleanup.[14] For (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, a mixed-mode or a specific HILIC SPE sorbent could be employed for optimal cleanup and concentration.

The choice of method depends on the required sensitivity and the complexity of the matrix. For initial method development, protein precipitation is a pragmatic starting point.

Detailed Protocol: A Step-by-Step Guide

This protocol is a starting point and should be optimized for the specific laboratory conditions and sample matrix.

Materials and Reagents
  • (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid reference standard

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate or formate

  • Formic acid or acetic acid

  • Biological matrix (e.g., human plasma)

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike the matrix with the reference standard to prepare calibration standards and QCs.

  • To 50 µL of sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of binary gradients.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 95
    3.0 50
    3.1 95

    | 5.0 | 95 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ion Source: ESI (Negative Ion Mode).

  • SRM Transitions: To be determined experimentally (see Section 2.1).

Method Validation: Ensuring Trustworthiness

A rigorous validation is essential to demonstrate that the method is fit for its intended purpose.[15] The validation should be conducted in accordance with regulatory guidelines.[16][17][18]

Validation Parameters
  • Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention time of the analyte and IS.

  • Calibration Curve: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero standards covering the expected concentration range. The curve should have a correlation coefficient (r²) > 0.99.[19]

  • Accuracy and Precision: Analyze QCs at four levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in at least three separate runs. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).[16]

  • Recovery: The efficiency of the extraction process should be evaluated by comparing the analyte response in pre-extracted spiked samples to that in post-extracted spiked samples.[19]

  • Matrix Effect: Assess the impact of the matrix on ionization by comparing the analyte response in post-extracted spiked samples to that of a neat solution.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.

Data Presentation and Visualization

Quantitative Data Summary
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Intra-day Accuracy (%Bias) ± 15% (± 20% for LLOQ)
Inter-day Accuracy (%Bias) ± 15% (± 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15%
Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 s6 Evaporation s5->s6 s7 Reconstitution s6->s7 a1 HILIC Separation s7->a1 a2 ESI (Negative Mode) a1->a2 a3 SRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Overall workflow from sample preparation to data analysis.

mass_spec_logic cluster_cid Collision-Induced Dissociation (CID) parent Precursor Ion [M-H]⁻ m/z 199.19 frag1 Product Ion 1 (Quantifier) parent->frag1 SRM 1 frag2 Product Ion 2 (Qualifier) parent->frag2 SRM 2

Caption: Logic of SRM detection in the mass spectrometer.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the LC-MS/MS analysis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid. By explaining the causality behind the experimental choices and outlining a comprehensive validation plan, this guide serves as a valuable resource for researchers in drug development and related fields. The described methodology is designed to be a robust starting point, adaptable to specific laboratory needs and matrices, ensuring the generation of high-quality, reliable data for the quantification of this and structurally related adducts.

References

  • ChemBK. (2,5-DIOXO-1-PROPYL-4-IMIDAZOLIDINYL)ACETIC ACID. [Link]

  • ResearchGate. (PDF) LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. [Link]

  • Semantic Scholar. Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method f. [Link]

  • National Institutes of Health (NIH). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. [Link]

  • Fiehn Lab. MS Adduct Calculator. [Link]

  • Taylor & Francis Online. LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? [Link]

  • National Institutes of Health (NIH). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • AAPS. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institutes of Health (NIH). Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry. [Link]

  • bioRxiv. Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. [Link]

  • Stanford University Mass Spectrometry. Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Google Patents.
  • ResearchGate. (PDF) Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • PubMed. Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • YouTube. predicting likely fragments in a mass spectrum. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Metabo-P. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid. The content is structured to address specific challenges that may arise during the experimental workflow, offering practical solutions and explaining the underlying chemical principles.

Introduction to the Synthesis

The synthesis of N-1 and C-4 substituted hydantoins, such as (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, is most commonly achieved through a two-step process commencing with an amino acid precursor. In this case, L-aspartic acid is the logical starting material. The general synthetic approach involves the formation of an N-carbamoyl intermediate by reacting the amino group of aspartic acid with an isocyanate, followed by a cyclization step to form the hydantoin ring.

This guide will focus on the synthetic pathway involving the reaction of L-aspartic acid with propyl isocyanate, followed by acid-catalyzed cyclization of the resulting N-(propylcarbamoyl)aspartic acid intermediate.

Synthetic Workflow Overview

cluster_0 Step 1: Ureido Intermediate Formation cluster_1 Step 2: Cyclization to Hydantoin A L-Aspartic Acid C N-(propylcarbamoyl)aspartic acid (Intermediate) A->C Reaction in alkaline aqueous medium B Propyl Isocyanate B->C D N-(propylcarbamoyl)aspartic acid E (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (Final Product) D->E Acid-catalyzed cyclization (e.g., HCl)

Caption: General two-step synthesis of the target hydantoin.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Formation of N-(propylcarbamoyl)aspartic acid

Q1: My reaction to form the ureido intermediate is showing low yield. What are the likely causes?

A1: Low yields in the formation of the N-carbamoyl intermediate often stem from several factors:

  • pH of the Reaction Medium: The reaction of the amino group of aspartic acid with propyl isocyanate is highly pH-dependent. The amino group needs to be in its nucleophilic free base form to efficiently attack the electrophilic carbon of the isocyanate. A basic medium (pH 10-14) is generally recommended to ensure the deprotonation of the amino group.[1] If the pH is too low, the amino group will be protonated and non-nucleophilic. If the pH is too high, hydrolysis of the isocyanate can become a significant competing reaction.

  • Hydrolysis of Propyl Isocyanate: Propyl isocyanate is highly reactive towards water, leading to the formation of N,N'-dipropylurea and propylamine. This side reaction consumes the isocyanate and reduces the yield of the desired product. To mitigate this, the isocyanate should be added slowly to the aqueous solution of the amino acid salt.[1] Some protocols suggest dissolving the isocyanate in a water-immiscible organic solvent and adding it to the aqueous amino acid solution with vigorous stirring to control the reaction at the interface.[1]

  • Reaction Temperature: The reaction is typically carried out at room temperature. Elevated temperatures can accelerate the hydrolysis of the isocyanate.

  • Purity of Reagents: Ensure that the propyl isocyanate is of high purity and has not been prematurely hydrolyzed by atmospheric moisture.

Q2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I avoid it?

A2: The white, insoluble precipitate is most likely N,N'-dipropylurea , formed from the reaction of propyl isocyanate with water, followed by the reaction of the resulting propylamine with another molecule of propyl isocyanate.

To minimize its formation:

  • Add the propyl isocyanate slowly and sub-surface if possible to maximize its contact with the dissolved aspartic acid.

  • Maintain vigorous stirring to ensure rapid mixing.

  • Consider a biphasic reaction system where the isocyanate is dissolved in a non-polar, water-immiscible solvent.[1]

Q3: Can the propyl isocyanate react with the carboxylic acid groups of aspartic acid?

A3: Yes, isocyanates can react with carboxylic acids to form anhydrides, which can then decarboxylate to form amides. However, the reaction of isocyanates with amines is generally much faster than with carboxylic acids, especially in an aqueous basic medium where the carboxylic acids are deprotonated to carboxylates, which are poor nucleophiles. By maintaining a basic pH, the chemoselectivity for the reaction at the amino group is significantly favored.[2]

Step 2: Cyclization to (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Q4: My cyclization reaction is not going to completion, or I am getting a mixture of products. What are the critical parameters for this step?

A4: Incomplete or messy cyclization reactions can often be attributed to the following:

  • Inadequate Acid Concentration or Strength: The cyclization of the N-carbamoyl intermediate to the hydantoin is an acid-catalyzed intramolecular condensation.[1] Using a strong acid like hydrochloric acid is common. If the acid concentration is too low, the reaction will be slow or may not proceed to completion. Conversely, excessively harsh acidic conditions could potentially lead to side reactions, although this is less common for this type of cyclization.

  • Reaction Temperature and Time: The cyclization typically requires heating. A common protocol involves heating the ureido derivative in the presence of a strong acid.[1] The optimal temperature and reaction time should be determined empirically, often by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Presence of Water: The cyclization is a dehydration reaction. While it is often carried out in an aqueous acidic solution, removing water as it is formed (e.g., by azeotropic distillation with a suitable solvent) can sometimes drive the reaction to completion, although this is more common in industrial-scale synthesis.

Q5: I am concerned about aspartimide formation as a side reaction. Is this a valid concern and how can I mitigate it?

A5: Aspartimide formation is a well-known side reaction in peptide synthesis, particularly under basic conditions used for Fmoc deprotection.[3][4] It involves the cyclization of the aspartic acid residue to form a five-membered succinimide ring. While the hydantoin cyclization is typically performed under acidic conditions, the potential for aspartimide formation, especially if the intermediate is exposed to basic conditions during workup, should not be entirely dismissed.

To minimize the risk of aspartimide formation:

  • Avoid exposing the N-carbamoyl intermediate to prolonged or harsh basic conditions.

  • Proceed with the acid-catalyzed cyclization as soon as the ureido intermediate is formed and isolated.

  • Careful control of pH during any extraction or purification steps is crucial.

Purification and Characterization

Q6: The final product is very polar and difficult to purify by standard column chromatography. What are some effective purification strategies?

A6: The presence of two carboxylic acid groups makes the target molecule highly polar and potentially challenging to purify using traditional silica gel chromatography with non-polar solvent systems. Here are some strategies to consider:

  • Reverse-Phase Chromatography: This is often the method of choice for purifying polar compounds. A C18-functionalized silica column with a gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA), can provide good separation.

  • Recrystallization: If the product can be obtained as a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvent combinations, such as water/ethanol, water/acetone, or ethyl acetate/heptane.

  • Ion-Exchange Chromatography: Given the acidic nature of the molecule, anion-exchange chromatography could be a viable option.

  • Esterification Prior to Purification: A temporary conversion of the carboxylic acids to their corresponding esters (e.g., methyl or ethyl esters) will significantly reduce the polarity of the molecule, making it more amenable to standard silica gel chromatography. The esters can then be hydrolyzed back to the carboxylic acids after purification.

Q7: What are the expected key signals in the 1H NMR, 13C NMR, IR, and Mass Spectra for the final product?

Spectroscopic Data for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid
1H NMR - A triplet and two multiplets corresponding to the n-propyl group protons. - A multiplet for the C4 proton of the hydantoin ring. - A multiplet (likely an ABX system) for the two diastereotopic protons of the acetic acid methylene group. - A broad singlet for the N-H proton of the hydantoin ring. - A broad singlet for the carboxylic acid protons.
13C NMR - Signals for the two carbonyl carbons of the hydantoin ring (typically in the 155-175 ppm range). - Signals for the carbons of the n-propyl group. - Signals for the C4 and the methylene carbon of the acetic acid side chain. - A signal for the carboxylic acid carbon (typically >170 ppm).
IR Spectroscopy - A broad O-H stretch from the carboxylic acids (around 2500-3300 cm⁻¹). - An N-H stretch from the hydantoin ring (around 3200 cm⁻¹). - Two distinct C=O stretching bands for the hydantoin ring carbonyls (typically around 1700-1780 cm⁻¹).[5] - A C=O stretch for the carboxylic acids (around 1700-1725 cm⁻¹), which may overlap with the hydantoin carbonyls.
Mass Spectrometry - The molecular ion peak ([M]+) or, more likely in electrospray ionization (ESI), the protonated molecule ([M+H]+) or deprotonated molecule ([M-H]-). - Characteristic fragmentation patterns may include the loss of water, carbon dioxide, and cleavage of the propyl group.[6]

Note: The exact chemical shifts and coupling constants in NMR will depend on the solvent used.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments. These should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of N-(propylcarbamoyl)aspartic acid
  • Dissolve L-aspartic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) with stirring until a clear solution is obtained. Adjust the pH to approximately 11.

  • In a separate flask, dissolve propyl isocyanate (1 equivalent) in a water-immiscible solvent such as ethyl acetate.

  • Add the propyl isocyanate solution dropwise to the vigorously stirred aqueous solution of the sodium salt of aspartic acid at room temperature over a period of 30-60 minutes.[1]

  • Continue stirring for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC.

  • After the reaction is complete, carefully acidify the aqueous layer with cold hydrochloric acid to a pH of approximately 2-3 to precipitate the N-(propylcarbamoyl)aspartic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Cyclization to (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid
  • Suspend the crude N-(propylcarbamoyl)aspartic acid in a solution of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.[7]

  • After the reaction is complete, cool the solution to room temperature and then in an ice bath to precipitate the product.

  • Collect the crude product by filtration, wash with a small amount of cold water, and dry.

  • Purify the crude product by recrystallization or reverse-phase chromatography as described in Q6.

Mandatory Visualizations

Logical Relationship of Troubleshooting Steps

cluster_ureido Troubleshooting Ureido Formation cluster_cyclization Troubleshooting Cyclization cluster_purification Troubleshooting Purification LowYield Low Yield node_pH Check/Adjust pH (10-14) LowYield->node_pH node_hydrolysis Slow Isocyanate Addition LowYield->node_hydrolysis node_temp Control Temperature LowYield->node_temp Precipitate Insoluble Precipitate node_slow_add Slow Isocyanate Addition Precipitate->node_slow_add node_stir Vigorous Stirring Precipitate->node_stir node_biphasic Use Biphasic System Precipitate->node_biphasic SideReaction Side Reaction with COOH node_pH2 Maintain High pH SideReaction->node_pH2 Incomplete Incomplete Reaction node_acid Increase Acid Concentration Incomplete->node_acid node_heat Increase Temperature/Time Incomplete->node_heat Aspartimide Aspartimide Formation node_base Avoid Basic Conditions Aspartimide->node_base Polarity High Polarity node_rp Reverse-Phase HPLC Polarity->node_rp node_recrys Recrystallization Polarity->node_recrys node_ester Esterify for Chromatography Polarity->node_ester

Caption: Troubleshooting flowchart for the synthesis.

References

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. National Institutes of Health (NIH). [Link]

  • Preparation of hydrantoic acids and hydantoins.
  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Taylor & Francis Online. [Link]

  • Hydantoin – Knowledge and References. Taylor & Francis. [Link]

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]

  • Methods and compositions for making an amino acid triisocyanate.
  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. National Institutes of Health (NIH). [Link]

  • Matrix Isolation Infrared Spectra and Photochemistry of Hydantoin. ACS Publications. [Link]

  • Hydantoin synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. [Link]

  • N-Carbamoyl-??-Amino Acids Rather than Free ??-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. ResearchGate. [Link]

  • Mass spectrometry of hydantoin-derived selective androgen receptor modulators. National Institutes of Health (NIH). [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

  • Isocyanate-based multicomponent reactions. RSC Publishing. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health (NIH). [Link]

  • Mass spectrum comparison of 5-hydroxy-hydantoin 3TMS derivative in... ResearchGate. [Link]

  • Reactions of 4 methylphenyl isocyanate with amino acids. National Institutes of Health (NIH). [Link]

  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. IRIS . [Link]

  • Hydantoin, 5-benzylidene-2-thio-. the NIST WebBook. [Link]

  • N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. National Institutes of Health (NIH). [Link]

  • Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ). ResearchGate. [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

  • Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]

  • Hydantoines - C13-NMR. Universiteit van Amsterdam. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

  • The Prebiotic C-Terminal Elongation of Peptides Can Be Initiated by N-Carbamoyl Amino Acids. ResearchGate. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. Asian Journal of Chemistry. [Link]

  • Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. National Institutes of Health (NIH). [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Willard Gibbs Award. Wikipedia. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

  • Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. National Institutes of Health (NIH). [Link]

  • Isocyanate synthesis by substitution. Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. National Institutes of Health (NIH). [Link]

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Technical Support Center: Reducing Non-Specific Binding of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing assays utilizing (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding, a common challenge that can compromise assay sensitivity and accuracy. Here, we delve into the causative factors of non-specific binding and provide actionable, field-proven strategies to enhance the reliability of your experimental results.

I. Understanding the Challenge: The Nature of Non-Specific Binding

Non-specific binding (NSB) is the adsorption of molecules to surfaces through non-covalent forces, such as electrostatic or hydrophobic interactions.[1] In the context of assays using (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid probes, NSB can lead to high background signals, reduced signal-to-noise ratios, and inaccurate quantification. This phenomenon is influenced by the properties of the probe, the solid phase (e.g., microplate), and the composition of the solution.[1]

The structure of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, a heterocyclic compound, may present both hydrophobic and potentially charged regions that can contribute to these unwanted interactions. Understanding the fundamental forces at play is the first step toward effective troubleshooting. These forces primarily include:

  • Hydrophobic Interactions: Occur between nonpolar molecules or parts of molecules in an aqueous environment.[2][3] Hydrophobic patches on the probe can interact with hydrophobic surfaces of the assay plate or other proteins.

  • Ionic (Electrostatic) Interactions: Arise from the attraction between oppositely charged ions or molecules.[3][4][5] The carboxyl group of the acetic acid moiety can be negatively charged, leading to electrostatic attraction to positively charged surfaces or biomolecules.

  • Van der Waals Forces: Weak, short-range attractions between molecules due to temporary fluctuations in electron distribution.[3]

  • Hydrogen Bonding: An attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.[3][4]

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding non-specific binding of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid probes.

Q1: What is the most likely cause of high background in my assay?

High background is frequently a direct result of non-specific binding of the probe or detection reagents to the solid phase (e.g., microplate wells). Insufficient blocking or inadequate washing are the most common procedural culprits.[6][7]

Q2: Can the type of microplate I use affect non-specific binding?

Absolutely. The surface chemistry of the microplate plays a significant role. Polystyrene plates, commonly used for immunoassays, can have varying binding properties.[8] Untreated polystyrene is hydrophobic and can contribute to non-specific binding through hydrophobic interactions. Surface-treated plates (e.g., with enhanced protein binding capacity) may also exhibit high NSB if not properly blocked.

Q3: How does the concentration of my probe affect non-specific binding?

Higher probe concentrations can increase the likelihood of non-specific binding. It is crucial to titrate your probe to determine the optimal concentration that provides a robust specific signal without elevating the background.

Q4: Can my sample itself contribute to non-specific binding?

Yes, components within complex biological samples, such as serum or plasma, can non-specifically adhere to the assay surface, leading to background signal.[9]

III. Troubleshooting Guides

This section provides detailed, step-by-step protocols to systematically address and reduce non-specific binding.

Guide 1: Optimizing Blocking Efficiency

Blocking is a critical step to prevent non-specific binding by saturating unoccupied binding sites on the solid phase.[10] An ideal blocking buffer effectively blocks these sites without interfering with the specific binding of your probe.[11]

Underlying Principle:

The blocking agent, typically a protein or a mixture of proteins, physically adsorbs to the surface of the well, creating a neutral layer that is less "sticky" to the probe and other assay components.[10][11]

Experimental Protocol: Selecting and Optimizing a Blocking Buffer
  • Prepare a Panel of Blocking Buffers:

    • Protein-Based Blockers: These are widely used and effective.[12]

      • 1-5% Bovine Serum Albumin (BSA) in a suitable buffer (e.g., PBS or TBS).[11]

      • 1-5% Non-fat dry milk or 0.5-5% Casein in buffer.[11][13] Casein-based blockers are often highly effective.[13][14]

      • Normal serum (from a non-reactive species) diluted in buffer.

    • Protein-Free Blockers: Useful to avoid cross-reactivity with protein-based components.

      • Commercially available protein-free blocking buffers.[14]

      • Solutions containing polymers like polyethylene glycol (PEG), polyvinyl alcohol (PVA), or polyvinylpyrrolidone (PVP).[11][15]

  • Test Blocking Buffer Performance:

    • Coat your microplate with your target molecule (if applicable) or leave it uncoated for background assessment.

    • Add different blocking buffers to replicate wells and incubate for 1-2 hours at room temperature or 37°C.[10]

    • Wash the plate thoroughly.

    • Add your (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid probe at a fixed concentration to all wells.

    • Incubate and wash as per your standard protocol.

    • Add detection reagents and measure the signal.

    • Compare the background signal (wells without target molecule) across the different blocking buffers. The buffer yielding the lowest background with a high specific signal is optimal.

Data Summary: Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5%Inexpensive, readily available.[11]Potential for cross-reactivity.[11]
Non-Fat Dry Milk/Casein0.1-5%Inexpensive, effective for many applications.[11][13]Can be prone to microbial growth.[11]
Normal Serum1-10%Can be very effective in reducing background from serum samples.Can be expensive.
Protein-Free BlockersVariesEliminates protein-based cross-reactivity.[14]May be less effective for certain applications.
Polymers (PEG, PVA, PVP)VariesCan effectively coat hydrophobic surfaces.[11]Optimization of concentration is critical.
Guide 2: Enhancing Washing Procedures

Thorough washing is essential to remove unbound and weakly bound molecules, thereby reducing background and increasing the signal-to-noise ratio.[6][7]

Underlying Principle:

Washing steps physically remove non-specifically bound probes and other reagents from the assay well. The efficiency of this process depends on several parameters.

Experimental Protocol: Optimizing Wash Steps
  • Wash Buffer Composition:

    • Start with a standard buffer like Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS).

    • Incorporate a non-ionic detergent, such as 0.05-0.1% Tween-20, to disrupt weak hydrophobic interactions.[16][17] However, be aware that detergents alone may not be sufficient to block all non-specific binding.[8][13]

  • Optimize Wash Parameters:

    • Wash Volume: Use a wash volume that is at least equal to, and preferably greater than, the coating volume of the well.[6][18] A common starting point is 300 µL for a 96-well plate.[18]

    • Number of Wash Cycles: A typical protocol involves three wash cycles after each incubation step.[6][18] For assays with high background, increasing the number of washes to 4-6 cycles can be beneficial.

    • Soak Time: Introducing a short soak time (e.g., 30-60 seconds) during each wash step can improve the removal of non-specifically bound material.

    • Aspiration: Ensure complete aspiration of the wash buffer from the wells.[18] Residual buffer can contribute to high background. If using an automated washer, check the aspiration height to minimize residual volume.[6][18]

Workflow for Optimizing Washing

G cluster_0 Washing Optimization Workflow A Start with Standard Protocol (e.g., 3 washes, 300µL/well) B High Background? A->B C Increase Wash Cycles (e.g., to 4-6) B->C Yes G Optimized Washing Protocol B->G No D Increase Wash Volume C->D E Introduce Soak Time (30-60 seconds) D->E F Check Aspiration Efficiency E->F F->G

Caption: A systematic approach to optimizing washing parameters.

Guide 3: Modifying Buffer Composition to Counteract Non-Specific Interactions

Adjusting the chemical environment of your assay buffers can directly counteract the forces driving non-specific binding.

Underlying Principle:

By altering the ionic strength and pH, or by including additives, you can disrupt the electrostatic and hydrophobic interactions that cause your probe to bind non-specifically.[16]

Experimental Protocol: Buffer Modification
  • Adjust Ionic Strength:

    • Increase the salt concentration (e.g., NaCl) in your binding and wash buffers.[16] Higher ionic strength can shield electrostatic interactions.[16] Test a range of NaCl concentrations (e.g., 150 mM to 500 mM).

  • Vary pH:

    • The charge of both your probe and the interacting surfaces can be influenced by pH.[16] Systematically vary the pH of your buffers around the physiological range (e.g., pH 6.5, 7.4, 8.0) to find a condition that minimizes non-specific binding while maintaining specific interactions.

  • Incorporate Additives:

    • Detergents: As mentioned, low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) are effective at reducing hydrophobic interactions.[16][17]

    • Polymers: Adding soluble polymers like PEG to your assay buffer can create a hydration layer around your probe, reducing its tendency to non-specifically adsorb to surfaces.[19]

    • Competitive Agents: In some cases, adding a low concentration of a non-reactive, structurally similar small molecule to your buffer can help to block sites of non-specific binding.

Mechanisms of Non-Specific Binding and Countermeasures

G cluster_0 Driving Forces of NSB cluster_1 Counteracting Strategies Interactions Hydrophobic Interactions Ionic Interactions Strategies Add Detergents (Tween-20) Increase Salt (NaCl) Concentration Interactions:f0->Strategies:f0 Disrupts Interactions:f1->Strategies:f1 Shields

Sources

Technical Support Center: A Guide to Improving the Yield of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a detailed, question-and-answer-based approach to navigating the complexities of this synthesis.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is most effectively approached via a two-step sequence starting from L-aspartic acid. This method, analogous to established hydantoin syntheses from amino acids and isocyanates, involves the formation of a ureido intermediate followed by an acid-catalyzed intramolecular cyclization.[1][2]

Step 1: Ureido Formation. The synthesis begins with the nucleophilic addition of the amino group of L-aspartic acid to the electrophilic carbon of propyl isocyanate. This reaction forms an N-(propylcarbamoyl)-L-aspartic acid intermediate. Controlling the reaction conditions is critical, as isocyanates are highly susceptible to hydrolysis, which can lead to unwanted side products and reduced yield.[1][3]

Step 2: Acid-Catalyzed Cyclization. The ureido intermediate is then treated with a strong acid and heated. This promotes an intramolecular condensation reaction, where one of the carboxylic acid groups is attacked by a nitrogen from the urea moiety, leading to the formation of the five-membered hydantoin ring and the elimination of a water molecule.[2][4]

Synthesis_Workflow cluster_start Starting Materials Start1 L-Aspartic Acid Intermediate N-(propylcarbamoyl)-L-aspartic acid Start1->Intermediate Step 1: Ureido Formation (Nucleophilic Addition) Start2 Propyl Isocyanate Start2->Intermediate Step 1: Ureido Formation (Nucleophilic Addition) Product (2,5-Dioxo-1-propyl-imidazolidin-4-yl)- acetic acid Intermediate->Product Step 2: Acid-Catalyzed Cyclization (Intramolecular Condensation)

Caption: Overall workflow for the synthesis of the target hydantoin.

Troubleshooting Guide: Low Reaction Yield

This section addresses the most common challenge in this synthesis: suboptimal yield. The questions are structured to help you diagnose issues in a stepwise manner.

Q1: My yield for the ureido formation (Step 1) is consistently below 60%. What are the likely causes and solutions?

A1: Low yield in the first step is almost always traced back to the reactivity of the isocyanate. Here are the critical parameters to investigate:

  • Isocyanate Hydrolysis: Propyl isocyanate reacts readily with water to form an unstable carbamic acid, which decomposes to propylamine and CO2.[1] The resulting propylamine can then react with another molecule of propyl isocyanate to form an insoluble and undesired N,N'-dipropylurea.

    • Solution: While the reaction can be run in an aqueous buffer, it requires careful pH control.[1] Alternatively, using a dry, aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) can significantly suppress this side reaction. If using an aqueous system, maintain the pH between 8.5 and 9.5. This keeps the amino acid's nitrogen sufficiently nucleophilic without excessively promoting isocyanate hydrolysis.

  • Incorrect Stoichiometry: Using a large excess of isocyanate to try and force the reaction to completion can backfire by promoting the formation of N,N'-dipropylurea.

    • Solution: Start with a modest excess of propyl isocyanate (1.1 to 1.2 equivalents). Add the isocyanate slowly and portion-wise to the solution of aspartic acid to maintain a low instantaneous concentration, favoring the desired reaction over side reactions.

  • Suboptimal Temperature: The reaction is typically exothermic. Running it at too high a temperature can accelerate side reactions.

    • Solution: Maintain the reaction temperature between 0 °C and room temperature. An ice bath is recommended, especially during the addition of the isocyanate.

Table 1: Recommended Reaction Conditions for Ureido Formation (Step 1)

ParameterRecommended ConditionRationale & Key Insights
Solvent Dry DMF or Carbonate Buffer (pH 9.0)Dry organic solvents minimize isocyanate hydrolysis.[1] If aqueous conditions are necessary, a buffer is essential to control pH.
Temperature 0 - 10 °CMinimizes the rate of side reactions, particularly the hydrolysis of the isocyanate.
Stoichiometry 1.1 eq. Propyl IsocyanateA slight excess drives the reaction to completion without significantly increasing urea byproduct formation.
Addition Method Slow, dropwise additionPrevents localized high concentrations of isocyanate and helps manage the reaction exotherm.
Q2: The cyclization step (Step 2) is not proceeding to completion, and I have to use difficult chromatography to separate the product from the ureido intermediate. How can I improve this?

A2: Incomplete cyclization is a common hurdle. The key is to provide sufficient energy for the intramolecular condensation without causing degradation.

  • Acid Strength and Concentration: The choice and concentration of the acid catalyst are paramount.

    • Solution: Concentrated hydrochloric acid (HCl) is highly effective for this type of cyclization.[2][4] A common protocol involves refluxing the ureido acid intermediate in 6 M HCl. If this is too slow, carefully consider using concentrated (37%) HCl. Sulfuric acid is generally not recommended as it can lead to charring and other side products.[4]

  • Insufficient Temperature or Time: This reaction requires significant thermal energy to overcome the activation barrier for ring closure.

    • Solution: Ensure the reaction mixture reaches a vigorous reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction can take several hours (4-24h) to reach completion. Be patient and allow the reaction to run its course.

  • Presence of Water: While the reaction is often run in aqueous acid, the removal of the water molecule formed during the reaction drives the equilibrium toward the product.

    • Solution: While difficult in a simple reflux setup, if yields remain low, consider alternative cyclization methods. For example, using dehydrating agents like acetic anhydride or thermal cyclization in a high-boiling solvent might be explored, though these require significant re-optimization. For the standard acid-catalyzed method, ensuring a sufficiently high temperature is the most practical approach.

Troubleshooting Guide: Product Purity Issues

Troubleshooting_Tree Start Purity Issues Encountered Step1_Impurity Impurity after Step 1 (Ureido Formation) Start->Step1_Impurity Step2_Impurity Impurity in Final Product (After Cyclization) Start->Step2_Impurity Impurity1 Unreacted Aspartic Acid Step1_Impurity->Impurity1 Cause: Insufficient isocyanate or time Impurity2 N,N'-dipropylurea Step1_Impurity->Impurity2 Cause: Isocyanate hydrolysis Impurity3 Unreacted Ureido Acid Step2_Impurity->Impurity3 Cause: Incomplete cyclization Impurity4 Racemized Product Step2_Impurity->Impurity4 Cause: Harsh acid/ heat conditions

Caption: Logic tree for diagnosing common purity problems.

Q1: My crude product after Step 1 shows a significant amount of a very non-polar, insoluble white solid. What is it?

A1: This is almost certainly N,N'-dipropylurea. As discussed previously, this forms when propyl isocyanate reacts with water, generating propylamine, which then rapidly reacts with a second molecule of isocyanate. Its insolubility in most solvents makes it easy to identify.

  • Solution: The best cure is prevention. Minimize water in the reaction by using dry solvents or, if in an aqueous medium, by controlling the pH and temperature strictly. To remove it from your ureido acid intermediate, you can often filter it off as it is typically insoluble in the aqueous basic solution used for workup.

Q2: My final product appears to be a mixture of diastereomers. Did racemization occur?

A2: Yes, this is a known risk. The chiral center at the alpha-carbon of the original aspartic acid (which becomes C4 of the hydantoin ring) is susceptible to epimerization under harsh acidic and high-temperature conditions during the cyclization step.

  • Solution:

    • Milder Conditions: Attempt the cyclization at the lowest possible temperature that still allows the reaction to proceed at a reasonable rate. You may need to accept a longer reaction time in exchange for higher optical purity.

    • Alternative Cyclization Reagents: Some literature on hydantoin synthesis explores milder cyclizing agents that can reduce the risk of racemization, though this would constitute a significant deviation from the standard protocol.[5]

    • Purification: If some racemization is unavoidable, you may need to employ chiral chromatography to separate the desired enantiomer, though this is often undesirable at a preparative scale.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of N-(propylcarbamoyl)-L-aspartic acid (Step 1)
  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve L-aspartic acid (1.0 eq.) in a 1 M sodium carbonate solution to achieve a concentration of approximately 0.5 M.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add propyl isocyanate (1.1 eq.) to the addition funnel.

  • Add the propyl isocyanate dropwise to the stirred aspartic acid solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (a ninhydrin stain should show the consumption of the starting amino acid).

  • Once complete, wash the aqueous solution with dichloromethane (DCM) or ethyl acetate to remove any N,N'-dipropylurea.

  • Cool the aqueous layer again in an ice bath and carefully acidify to pH 2 with cold 6 M HCl.

  • The product, N-(propylcarbamoyl)-L-aspartic acid, should precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (Step 2)
  • Place the dried N-(propylcarbamoyl)-L-aspartic acid from Step 1 into a round-bottom flask.

  • Add 6 M hydrochloric acid (approximately 5-10 mL per gram of starting material).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.

  • Maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material spot and the appearance of the product spot.

  • Once the reaction is complete, allow the solution to cool to room temperature, then further cool in an ice bath.

  • The product, (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, should crystallize from the acidic solution.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly. Recrystallization from a water/ethanol mixture can be performed for further purification if necessary.

Frequently Asked Questions (FAQs)

  • Q: What are the best analytical techniques to monitor these reactions?

    • A: For Step 1, TLC is very effective. Use a polar solvent system (e.g., 80:20:1 DCM:Methanol:Acetic Acid). The starting aspartic acid will be at the baseline, and the ureido product will have a higher Rf. A ninhydrin stain will visualize the amino acid. For Step 2, both TLC and LC-MS are ideal. LC-MS can simultaneously track the disappearance of the intermediate and the appearance of the final product, confirming the mass of each.

  • Q: Can I use propyl amine and a phosgene equivalent instead of propyl isocyanate?

    • A: Yes, this is a viable alternative route. Reacting propyl amine with a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) can generate the propyl isocyanate in situ or form an activated carbamate that can then react with aspartic acid. However, this adds complexity and involves handling highly toxic/reactive reagents. For most applications, starting with commercially available propyl isocyanate is more direct.

  • Q: My final product has very low solubility. How can I improve this for analysis or further reactions?

    • A: The free carboxylic acid on your final product can be deprotonated to form a salt, which will be much more soluble in aqueous solutions. Treating the compound with one equivalent of a base like sodium bicarbonate or sodium hydroxide will generate the corresponding carboxylate salt. For NMR analysis, using a solvent like DMSO-d6 is typically required.

References

  • Sim, K. L., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Physical Science, 32(1), 125–138.
  • Sim, K. L., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

  • Möller, M., et al. (1998). Reactions of 4-methylphenyl isocyanate with amino acids. Journal of Analytical Toxicology, 22(5), 434-441. [Link]

  • Möller, M., et al. (1998). Reactions of 4-methylphenyl isocyanate with amino acids. PubMed. [Link]

  • Sabbioni, G., et al. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Chemical Research in Toxicology, 14(12), 1573-83. [Link]

  • Semantic Scholar. Synthesis of hydantoins from N‐Boc protected amino acid derived amides using polymer‐supported PPh3/CBr4 as a reagent. [Link]

  • Organic Chemistry Portal. Hydantoin synthesis. [Link]

  • Lalevée, J., et al. (2011). Diagram of possible reactions of isocyanates. ResearchGate. [Link]

  • ChemInform. Synthesis of Hydantoins and Dihydrouracils via Thermally-Promoted Cyclization of Ureidoacetamides. ResearchGate. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • Fieser, L. F., & Creech, H. J. (1939). The Conjugation of Amino Acids with Isocyanates of the Anthracene and 1,2-Benzanthracene Series. Journal of the American Chemical Society, 61(12), 3502-3506. [Link]

  • ACS Publications. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Tan, Y. L., et al. (2024). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. NIH National Library of Medicine. [Link]

  • Zhang, L., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design, 82(4), 435-44. [Link]

  • Stankova, I., et al. (2018). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. [Link]

Sources

stability issues with (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability in Aqueous Buffers

Introduction

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, a derivative of the hydantoin core structure, is a valuable reagent in various research and development applications. However, like many cyclic imides, it is susceptible to hydrolysis in aqueous environments, which can impact experimental reproducibility and the ultimate success of your work. This technical guide provides a comprehensive overview of the potential stability issues, troubleshooting strategies, and frequently asked questions to empower you to confidently work with this compound.

Troubleshooting Guide

This section addresses common problems encountered during the use of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in aqueous buffers.

Issue 1: I am observing a progressive loss of my compound's activity in my assay.

  • Question: My biological or chemical assay shows diminishing results over time when using a stock solution of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid prepared in an aqueous buffer. What could be the cause?

  • Answer: The most likely cause is the hydrolytic degradation of the imidazolidinedione ring. This is a common issue with cyclic imides, where the ring opens to form an inactive, linear N-substituted amino acid derivative. The rate of this hydrolysis is highly dependent on the pH and temperature of your buffer.

    • Immediate Action: Prepare fresh stock solutions of the compound immediately before each experiment. Avoid long-term storage of the compound in aqueous buffers, especially at neutral to alkaline pH.

    • Preventative Measures: If possible, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and dilute it into your aqueous buffer just prior to use. Store the anhydrous stock solution at -20°C or -80°C.

Issue 2: My analytical chromatography (e.g., HPLC) shows a new, more polar peak appearing over time.

  • Question: I am analyzing my sample containing (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid by reverse-phase HPLC and I see a new peak, which increases in area over time, eluting earlier than my parent compound. What is this new peak?

  • Answer: This earlier-eluting, more polar peak is characteristic of the hydrolysis product. The opening of the cyclic imide ring exposes a carboxylic acid and an amide group, increasing the compound's polarity and causing it to elute earlier on a reverse-phase column.

    • Verification: To confirm the identity of the new peak, you can intentionally degrade a sample of your compound by heating it in a slightly alkaline buffer (e.g., pH 8.0) and injecting it into your HPLC system. The peak area of the suspected degradation product should significantly increase.

    • Workflow:

      cluster_0 Experimental Observation Compound_in_Buffer (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in Aqueous Buffer HPLC_Analysis Reverse-Phase HPLC Analysis Compound_in_Buffer->HPLC_Analysis t = 0 Degraded_Sample Sample after time 't' Compound_in_Buffer->Degraded_Sample Incubation HPLC_Analysis_t HPLC reveals new, more polar peak Degraded_Sample->HPLC_Analysis_t t > 0

      Caption: HPLC analysis workflow for identifying degradation products.

Issue 3: I am getting inconsistent results between experiments.

  • Question: My experimental results are not reproducible, even though I am following the same protocol. Could the stability of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid be a factor?

  • Answer: Absolutely. Inconsistent handling of the compound's solution is a common source of variability. Minor differences in the age of the stock solution, the temperature at which it was thawed or stored, or the exact pH of the buffer can lead to different degrees of degradation and, consequently, inconsistent results.

    • Best Practices for Consistency:

      • Standardize Solution Preparation: Always prepare your stock solutions in the same manner. If using an organic solvent, ensure it is anhydrous.

      • Control Incubation Times: Minimize the time the compound spends in aqueous buffer before use.

      • Use Fresh Buffers: Ensure your buffer's pH is accurate and consistent between experiments, as small pH shifts can alter the rate of hydrolysis.

      • Aliquot Stock Solutions: If you must store solutions, aliquot them to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in aqueous buffers?

A1: The primary degradation pathway is hydrolysis of the imidazolidinedione ring. This occurs through nucleophilic attack of water or hydroxide ions on one of the carbonyl carbons of the cyclic imide. This leads to the opening of the ring to form a more stable, acyclic dicarboxylic acid derivative.

Parent (2,5-Dioxo-1-propyl- imidazolidin-4-yl)-acetic acid (Cyclic Imide) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / OH- Product Hydrolyzed Product (Acyclic Dicarboxylic Acid Derivative) Intermediate->Product Ring Opening

Caption: Proposed hydrolysis pathway of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

Q2: How do pH and temperature affect the stability of this compound?

A2: Based on studies of similar cyclic imides, the stability of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is expected to be significantly influenced by both pH and temperature.

  • pH: The hydrolysis rate is generally slowest at acidic pH (around pH 4-5) and increases as the pH becomes neutral and alkaline.[1][2] The hydroxide ion (OH-) is a more potent nucleophile than water, leading to accelerated degradation at higher pH.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at lower temperatures (e.g., 4°C) will slow down the degradation process compared to room temperature.

Q3: Which buffers are recommended for working with this compound?

A3: For maximal stability, it is recommended to use buffers in the acidic pH range (e.g., pH 4.0-5.5), such as acetate or citrate buffers. If your experimental conditions require a neutral or alkaline pH, it is crucial to prepare the solution immediately before use and keep it on ice to minimize degradation.

Q4: How can I monitor the stability of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in my specific buffer?

A4: You can perform a simple stability study using High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section below. This will allow you to quantify the rate of degradation under your specific experimental conditions.

Quantitative Data Summary

The following table provides an estimated stability profile based on general knowledge of cyclic imide hydrolysis. Actual degradation rates should be determined experimentally.

Buffer pHTemperatureExpected StabilityRecommendations
4.0 - 5.54°CHighRecommended for short-term storage (hours to a few days).
4.0 - 5.525°C (RT)ModerateUse within a few hours.
6.0 - 7.54°CModerate to LowPrepare fresh and use within a few hours.
6.0 - 7.525°C (RT)LowPrepare immediately before use.
> 7.54°CLowPrepare immediately before use and keep cold.
> 7.525°C (RT)Very LowNot recommended. Significant degradation can occur rapidly.

Experimental Protocols

Protocol: Assessing the Stability of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid by HPLC

This protocol outlines a method to determine the stability of your compound in a specific aqueous buffer.

Materials:

  • (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

  • Anhydrous DMSO or DMF

  • Your aqueous buffer of interest

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh a small amount of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid and dissolve it in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare the Test Solution: Dilute the DMSO stock solution into your pre-warmed (or pre-cooled) aqueous buffer to the final working concentration. Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on the experiment.

  • Time Zero (t=0) Sample: Immediately after preparing the test solution, take an aliquot and inject it into the HPLC system. This will serve as your t=0 reference. Record the peak area of the parent compound.

  • Incubation: Place the remaining test solution in a temperature-controlled environment that mimics your experimental conditions.

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the test solution and inject them into the HPLC.

  • Data Analysis:

    • For each time point, record the peak area of the parent compound and any new degradation peaks.

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of the remaining parent compound versus time to visualize the degradation kinetics.

References

  • G. L. Amidon, P. I. Lee, and W. I. Higuchi, "Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides," Organic & Biomolecular Chemistry, vol. 5, no. 1, pp. 114-120, 2007. [Link]

  • S. Lamboley, B. Vuichoud, J.-Y. de Saint Laumer, and A. Herrmann, "Mechanism of the hydrolysis of imidazolidin-4-ones to form amino acid amide or peptide derivatives and carbonyl compounds at neutral pH," ResearchGate, 2016. [Link]

  • A. Asada, T. Doi, A. Takeda, and K. Kajimura, "Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography," Journal of Pharmaceutical and Biomedical Analysis, vol. 67-68, pp. 163-168, 2012. [Link]

Sources

Technical Support Center: Purification of N-propyl-2,5-dioxoimidazolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-propyl-2,5-dioxoimidazolidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this class of compounds. Here, we provide troubleshooting guidance and frequently asked questions in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guide

This section addresses common problems observed during the purification of N-propyl-2,5-dioxoimidazolidine compounds, their probable causes, and recommended solutions.

Problem 1: Low Overall Yield After Synthesis and Initial Work-up

Q: I've completed the synthesis of N-propyl-2,5-dioxoimidazolidine, but my yield is significantly lower than expected after the initial extraction and solvent removal. What could be the issue?

A: Low yield at this stage often points to incomplete reaction, side reactions, or loss of product during the work-up. Let's break down the possibilities:

  • Incomplete Cyclization: The formation of the hydantoin ring may not have gone to completion. This can be influenced by reaction time, temperature, or the efficiency of the cyclizing agent.[1]

  • Hydrolysis of the Hydantoin Ring: Hydantoin rings can be susceptible to hydrolysis, especially under strong acidic or basic conditions during work-up, leading to the formation of hydantoic acid or other degradation products.[2][3]

  • Product Solubility in Aqueous Layers: N-propyl-2,5-dioxoimidazolidine, while primarily organic-soluble, may have some solubility in the aqueous phase, leading to product loss during extraction.

  • Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, trapping the product and making phase separation difficult.

Recommended Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Cyclization Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before quenching.Chromatographic monitoring provides a direct visualization of the consumption of starting materials and the formation of the product.
Hydrolysis Neutralize the reaction mixture to a pH of ~7 before extraction. If the reaction was conducted under harsh pH conditions, consider a milder synthetic route if possible.Maintaining a neutral pH minimizes the risk of acid or base-catalyzed hydrolysis of the amide bonds within the hydantoin ring.[2]
Product Loss to Aqueous Phase Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). If product is still suspected in the aqueous layer, saturate it with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and "salt out" the organic product.The principle of "salting out" increases the ionic strength of the aqueous phase, reducing the solubility of non-polar organic compounds and driving them into the organic layer.
Emulsion Formation Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, the emulsion can be filtered through a pad of celite.Brine increases the density of the aqueous phase, aiding in phase separation. Celite provides a large surface area that can help to break up the emulsified droplets.
Problem 2: Persistent Impurities After Initial Purification

Q: I've performed a preliminary purification, but my product is still contaminated with impurities. How can I identify and remove them?

A: The nature of the impurity will dictate the best purification strategy. Common impurities in hydantoin synthesis include unreacted starting materials, by-products, and degradation products.[2]

  • Unreacted Starting Materials: Depending on the synthetic route, these could include the corresponding amino acid, isocyanate, or other precursors.[4][5]

  • Process-Related By-products: Side reactions can lead to the formation of various by-products. For instance, in the Bucherer-Bergs synthesis, hydantoic acid and its amide can be formed.[3]

  • Degradation Products: As mentioned, hydrolysis can be a problem. Additionally, thermal degradation can occur if the compound is heated excessively.[2]

Troubleshooting Workflow for Impurity Removal:

Caption: Troubleshooting workflow for impurity removal in N-propyl-2,5-dioxoimidazolidine purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in the synthesis of N-propyl-2,5-dioxoimidazolidine?

A1: Impurities can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the chemical synthesis itself and can include unreacted intermediates and by-products from side reactions.[2]

  • Degradation Impurities: These can form due to exposure to light, oxygen, moisture (leading to hydrolysis), or high temperatures.[2]

  • Residual Solvents: Solvents used in the synthesis or purification (e.g., methanol, ethanol, dichloromethane) may be present in the final product.[2]

Q2: What is the best general-purpose purification technique for N-propyl-2,5-dioxoimidazolidine?

A2: For many hydantoin derivatives, a combination of recrystallization and column chromatography is highly effective. Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent system can be found. Column chromatography is more versatile and can separate compounds with a wider range of polarities.[6][7]

Q3: My purified N-propyl-2,5-dioxoimidazolidine appears to be degrading upon storage. What are the recommended storage conditions?

A3: To minimize degradation, N-propyl-2,5-dioxoimidazolidine should be stored in a cool, dry, and dark environment. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of N-propyl-2,5-dioxoimidazolidine?

A4: Yes, preparative HPLC is a powerful technique for purifying N-propyl-2,5-dioxoimidazolidine, especially for achieving high purity on a small to medium scale. Both normal-phase and reverse-phase HPLC can be employed, depending on the polarity of the compound and its impurities.[8]

Q5: Are there any specific safety precautions I should take when handling N-propyl-2,5-dioxoimidazolidine and its precursors?

A5: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for the specific reagents you are using for detailed handling and disposal information.

Experimental Protocols

Protocol 1: Recrystallization of N-propyl-2,5-dioxoimidazolidine

This protocol outlines a general procedure for the recrystallization of N-propyl-2,5-dioxoimidazolidine. The choice of solvent is critical and may require some experimentation.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water.

  • Dissolution:

    • Place the crude N-propyl-2,5-dioxoimidazolidine in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture with gentle swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of N-propyl-2,5-dioxoimidazolidine using column chromatography.

Step-by-Step Methodology:

  • TLC Analysis:

    • Develop a TLC system that provides good separation of your product from its impurities. A typical starting point for the mobile phase (eluent) is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-propyl-2,5-dioxoimidazolidine.

References

  • Veeprho. (n.d.). Hydantoin Impurities and Related Compound. Retrieved from [Link]

  • Wainwright, M. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 23(10), 2469.
  • Johnson, T. B., & Bengis, R. (1913). HYDANTOINS: THE PREPARATION OF HYDANTOIN FROM HIPPURIC ACID. Journal of the American Chemical Society, 35(10), 1605-1613.
  • Tan, G. H., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-10.
  • Wang, C., et al. (2016). Synthesis and Application of Recyclable Ionic Liquid- Supported Imidazolidinone Catalyst in Enantioselective 1,3- Dipolar Cycloaddition. RSC Advances, 6(81), 77893-77900.
  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN1259311C - One-step process for preparing hydantoin.
  • Fukushima, T., et al. (2022). Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids.
  • Islam, M. R., et al. (2015). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Journal of Scientific Research, 7(3), 125-133.
  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Giraud, M., et al. (2019). Mechanochemical Preparation of Protein:hydantoin Hybrids and Their Release Properties. Chemistry – A European Journal, 25(59), 13511-13515.
  • Singh, S., & Singh, P. (2022). Novel new research strategies of hydantoin derivatives: A review. Scholarly Research Reviews, 5(2), 1-10.
  • Labcompare. (2025). What Is Column Chromatography? Principles and Protocols. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Is Column Chromatography Used To Separate Compounds? Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Quantitative Proteomics with Hydantoin-Based Reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support center for our novel hydantoin-based labeling reagent, (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, hereafter referred to as "HILAC" (Hydantoin Isobaric Labeling for Absolute and relative Chemistry). This guide is designed for researchers, scientists, and drug development professionals who are pioneering the use of HILAC in their quantitative proteomics workflows.

My goal is to provide more than just a set of instructions. This center is built on a foundation of deep mechanistic understanding and field-proven insights. We will explore the "why" behind each step, empowering you to not only troubleshoot effectively but also to innovate and refine your methods. The protocols herein are designed as self-validating systems, with built-in checkpoints to ensure experimental integrity. Every critical claim is supported by authoritative references from the field of proteomics.

Let's begin the journey of mastering HILAC for precise and robust protein quantification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the chemistry, application, and principles of HILAC labeling.

Q1: What is HILAC, and how does it work for quantitative proteomics?

A1: HILAC, or (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, is a chemical labeling reagent designed for quantitative proteomics. In its active form, typically as an N-Hydroxysuccinimide (NHS) ester, it covalently attaches to primary amines on peptides—specifically the N-terminus of a peptide and the epsilon-amine group of lysine residues.[1][2] This reaction forms a stable amide bond.[3] The core principle is analogous to other well-established amine-reactive isobaric tags like TMT and iTRAQ.[4][5] Peptides from different samples are labeled with distinct isotopic versions of the HILAC reagent. While all labeled peptides have the same nominal mass, fragmentation in the mass spectrometer (MS/MS) releases reporter ions of different masses, allowing for the relative quantification of the same peptide across multiple samples.[6][7]

Q2: What are the optimal reaction conditions for HILAC labeling?

A2: The labeling reaction is highly pH-dependent.[8][9] Primary amines must be deprotonated to act as effective nucleophiles. Therefore, a slightly alkaline pH of 8.0 to 9.0 is optimal.[1][2] Buffers like sodium bicarbonate, sodium borate, or HEPES are suitable.[10] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptides for the labeling reagent and reduce efficiency.[11] The reaction is typically performed at room temperature for 1-2 hours.[1]

Q3: My protein of interest has very few lysine residues. Can I still use HILAC?

A3: Yes. HILAC labels the N-terminus of every peptide in addition to lysine side chains. Therefore, even proteins with few or no lysines will yield quantifiable peptides after tryptic digestion. However, be aware that protein-level quantification will rely on fewer data points, which may affect statistical confidence. For proteins completely lacking lysines, every tryptic peptide (except the C-terminal peptide, if it lacks an internal lysine) will carry a single label at its N-terminus.

Q4: How do I prepare the HILAC-NHS ester reagent for use?

A4: The HILAC-NHS ester is moisture-sensitive and should be stored desiccated at the recommended temperature. Immediately before use, dissolve the reagent in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][8] Add the dissolved reagent to your peptide solution promptly, as the NHS ester can hydrolyze in aqueous buffers, reducing its reactivity over time.[9] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10% to maintain peptide solubility.[1]

Q5: What is "ratio compression" and does it affect HILAC quantification?

A5: Ratio compression, also known as ratio distortion, is a well-known issue in isobaric tagging experiments that affects all similar reagents, including HILAC.[7][12] It occurs when the isolation window for a target peptide precursor in the mass spectrometer is not perfectly clean and includes other co-eluting peptides (interfering ions).[13] Upon fragmentation, these co-isolated peptides also release their reporter ions, which contaminates the signal from the target peptide and skews the quantitative ratios toward 1:1.[6] This effect can be mitigated by using advanced MS methods like MS3 analysis or by improving peptide separation before MS analysis.[12][13]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your HILAC workflow.

Problem Potential Causes Recommended Solutions & Explanations
Low Labeling Efficiency 1. Incorrect pH: The reaction buffer pH was below 8.0, leading to protonated, non-reactive amines.[8] 2. Interfering Buffer Components: Use of amine-containing buffers (e.g., Tris, glycine) that competitively reacted with the HILAC-NHS ester.[11] 3. Hydrolyzed Reagent: The HILAC-NHS ester was exposed to moisture or prepared in aqueous solution too far in advance, leading to hydrolysis and inactivation.[9] 4. Insufficient Reagent: The molar excess of the HILAC reagent to peptide amines was too low.1. Verify Buffer pH: Ensure your reaction buffer is freshly prepared and the pH is confirmed to be between 8.0 and 9.0.[1] 2. Use Amine-Free Buffers: Switch to a recommended buffer like sodium bicarbonate, HEPES, or borate.[10] 3. Fresh Reagent Preparation: Always dissolve the HILAC-NHS ester in anhydrous DMSO or DMF immediately before adding it to the peptide solution.[8] 4. Optimize Reagent Concentration: Start with a standard molar excess (e.g., 8-fold per amine) and consider increasing it if labeling is incomplete.[9] A small-scale pilot experiment can determine the optimal ratio.
Unexpected Mass Shifts / "Over-labeling" 1. Side Reactions: Besides primary amines, NHS esters can react with the hydroxyl groups of serine, threonine, and tyrosine residues, especially at higher pH (>9.0) or with high reagent excess.[2][14] These "O-derivatives" are less stable than amide bonds.1. Optimize pH and Reagent: Ensure the reaction pH does not exceed 9.0. Avoid using an excessive concentration of the HILAC reagent. 2. Efficient Quenching: After the primary labeling reaction, add a quenching reagent. While hydroxylamine has been traditionally used, recent studies show that methylamine is more efficient at removing these less stable O-derivatives without affecting the desired N-terminally and lysine-labeled peptides.[2] This simplifies the resulting spectra and improves data quality.[14]
Poor Peptide/Protein Identification Rates 1. Sample Complexity: Over-labeled peptides (see above) can increase spectral complexity and reduce identification rates.[14] 2. Inefficient Fragmentation: The MS fragmentation energy may not be optimized for HILAC-labeled peptides. 3. Incorrect Database Search Parameters: The mass modification of the HILAC tag on N-termini and lysines was not correctly specified in the search software.1. Implement Efficient Quenching: Use methylamine to quench the reaction and remove over-labeled species.[2] 2. Optimize HCD Energy: Perform a small number of test runs to optimize the normalized collision energy (NCE) for Higher-Energy Collisional Dissociation (HCD) to ensure good fragmentation of both the peptide backbone (for identification) and the HILAC tag (for quantification). 3. Configure Search Software: Ensure you have correctly configured your search parameters to include the HILAC mass modification as a fixed or variable modification on Lysine (K) and peptide N-termini.
High Quantitative Variability Between Replicates 1. Inconsistent Sample Handling: Variations in protein digestion, peptide cleanup, or labeling conditions between samples.[13] 2. Pipetting Errors: Inaccurate pipetting when combining labeled samples can introduce significant quantitative errors. 3. Batch Effects: Variability can occur between different manufacturing batches of isobaric tags.[6]1. Standardize Workflow: Process all samples in parallel using the same reagent preparations to minimize process-induced variability. Reliable and reproducible digestion is crucial for accurate quantification.[13] 2. Use a Pooling Strategy: After individual labeling, combine a small, equal aliquot from each sample to create a reference channel or "bridge" sample. This internal standard can be used to normalize data across different MS runs. 3. Perform Quality Control: Analyze a QC standard with each batch to monitor instrument performance and reagent consistency.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Peptide Labeling with HILAC-NHS Ester

This protocol outlines the steps for labeling digested protein samples with the HILAC reagent.

1. Peptide Preparation & Quantification:

  • Ensure your peptide samples, obtained from tryptic digestion, are cleaned via C18 desalting and quantified accurately (e.g., using a BCA assay).

  • Lyophilize or speed-vac the peptides to dryness.

2. Reconstitution:

  • Reconstitute each peptide sample (e.g., 100 µg) in 100 µL of an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).[8] Vortex to ensure complete dissolution.

3. HILAC Reagent Preparation:

  • Allow the HILAC-NHS ester reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the required amount of HILAC-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[1]

4. Labeling Reaction:

  • Add the calculated volume of the HILAC stock solution to the peptide solution. A common starting point is an 8:1 molar ratio of reagent to estimated amine groups (N-termini + lysines).[9]

  • Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.[1]

5. Reaction Quenching:

  • To stop the labeling reaction and remove unstable side-products, add a quenching solution. For superior removal of O-derivatives, add methylamine to a final concentration of ~50 mM and incubate for 30 minutes at room temperature.[2]

6. Sample Combination and Cleanup:

  • Combine the labeled samples into a single tube at a 1:1:1... ratio based on the initial peptide quantification.

  • Acidify the combined sample with trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.

  • Perform a final C18 desalting step to remove excess reagent, quenching solution, and buffer salts.

  • Elute the cleaned, labeled peptides and dry them in a speed-vac. The sample is now ready for LC-MS/MS analysis.

Workflow and Chemistry Visualizations

HILAC_Workflow cluster_prep Sample Preparation cluster_label HILAC Labeling cluster_analysis Analysis p1 Protein Digestion (Trypsin) p2 Peptide Cleanup (C18 Desalting) p1->p2 l1 Reconstitute Peptides (pH 8.5 Buffer) p2->l1 l2 Add HILAC-NHS Reagent l1->l2 l3 Incubate (1-2 hr, RT) l2->l3 l4 Quench Reaction (Methylamine) l3->l4 a1 Combine Samples (1:1 Ratio) l4->a1 a2 Final Cleanup (C18 Desalting) a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Data Analysis & Quantification a3->a4

Sources

minimizing side reactions of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid with cellular components

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (CAS: 1008961-08-7).[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing potential side reactions and off-target effects during its experimental use. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your results.

Understanding Potential Side Reactions

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid belongs to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds, which are common scaffolds in medicinal chemistry.[5][6] While not containing a classical "warhead" for covalent inhibition, compounds of this nature can sometimes undergo metabolic activation or possess inherent electrophilicity, leading to unintended reactions with cellular components.

The primary concern for off-target effects is the formation of covalent adducts with cellular macromolecules, particularly proteins. This occurs when the compound, or a reactive metabolite thereof, acts as an electrophile and reacts with a nucleophilic residue on a protein.

Key Cellular Nucleophiles:

  • Cysteine: The thiol group (-SH) is a potent nucleophile and a common target for reactive compounds.

  • Lysine: The primary amine (-NH2) of the side chain can act as a nucleophile.

  • Histidine: The imidazole ring can also participate in nucleophilic reactions.

Such covalent modifications can alter a protein's structure and function, leading to downstream consequences such as enzyme inhibition, pathway disruption, or immunogenicity.[7] The formation of these reactive species can be a significant cause of drug-induced toxicities.[8]

ReactionMechanism cluster_reactants Reactants cluster_product Product Compound (2,5-Dioxo-1-propyl-imidazolidin-4-yl) -acetic acid (or its reactive metabolite) Adduct Covalent Protein-Compound Adduct (Altered Protein Function) Compound->Adduct Covalent Bond Formation Protein Cellular Protein (with Nucleophilic Cysteine Residue) Protein->Adduct Reaction at Cys Thiol Group

Caption: Potential reaction of the compound with a protein nucleophile.

Troubleshooting Guide: Off-Target Effects

This guide addresses common issues that may arise from unintended reactivity of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

Observed Problem Potential Cause Recommended Action & Rationale
Unexpected Cellular Toxicity or Inconsistent Dose-Response Formation of reactive metabolites or direct covalent modification of essential cellular proteins.1. Perform a Glutathione (GSH) Trapping Assay (See Protocol 3.1). This assay detects the formation of electrophilic species by "trapping" them with GSH, a major cellular antioxidant. A positive result strongly suggests the potential for off-target reactivity.[9] 2. Include Nucleophilic Scavengers. In your cellular assays, co-incubate with N-acetylcysteine (NAC) as a cell-permeable scavenger to see if it mitigates the toxicity. This helps diagnose if the effect is due to reactive electrophiles.
High Background Signal in Target-Based Assays Non-specific binding to assay components (e.g., control proteins, surfaces) or off-target proteins in a complex lysate.1. Add Detergents/Blockers. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) and a blocking protein (e.g., 0.1% BSA) in your assay buffers to reduce non-specific interactions. 2. Use a Scrambled or Denatured Control Protein. This helps differentiate specific binding to your folded target protein from non-specific binding to any protein surface.
Suspicion of Covalent Binding to Target Protein The compound may be acting as a covalent modifier of your protein of interest, which can be desirable or an off-target effect depending on the research goal.1. Conduct Intact Protein Mass Spectrometry (See Protocol 3.2). This is the most direct way to confirm covalent modification.[10][11][12] An increase in the protein's mass corresponding to the molecular weight of the compound (200.19 Da) is definitive proof of adduct formation.[1][2] 2. Perform a "Washout" Experiment. After incubating the protein with the compound, perform dialysis or use a desalting column. If the compound's effect (e.g., inhibition) persists after extensive washing, it suggests a covalent or very slow off-rate interaction.
Difficulty Replicating Results Across Different Cell Lines Cell line-dependent expression of metabolic enzymes (e.g., Cytochrome P450s) that may be activating the compound.1. Compare Metabolism. Use liver microsomes from different species (or human-derived S9 fractions) in the GSH trapping assay to see if the rate of reactive metabolite formation varies.[8] 2. Profile P450 Expression. Characterize the expression levels of major P450 enzymes in the cell lines you are using to correlate metabolic capacity with the observed effect.

Experimental Protocols

Protocol 3.1: Glutathione (GSH) Trapping Assay for Reactive Metabolite Detection

This protocol is designed to identify if (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is converted into a reactive, electrophilic metabolite by metabolic enzymes.

Principle: Liver microsomes provide a source of metabolic enzymes (primarily Cytochrome P450s). If these enzymes create a reactive metabolite from the test compound, it will be "trapped" by the abundant nucleophile glutathione (GSH). The resulting GSH-compound conjugate is stable and can be detected by LC-MS.

Materials:

  • (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

  • Human Liver Microsomes (HLM) or S9 fraction

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Reduced Glutathione (GSH)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid (for quenching)

  • LC-MS system

Procedure:

  • Prepare Incubation Mix: In a microcentrifuge tube, prepare the main incubation mixture on ice. For a 200 µL final volume:

    • 100 mM Phosphate Buffer: 168 µL

    • Human Liver Microsomes: 10 µL (to a final concentration of 1 mg/mL)

    • Test Compound (10 mM stock): 2 µL (to a final concentration of 100 µM)

    • GSH (100 mM stock): 2 µL (to a final concentration of 1 mM)

  • Prepare Control Samples: Prepare two negative controls:

    • No NADPH: Replace the NADPH system with buffer. This control checks for direct (non-enzymatic) reaction with GSH.

    • No Microsomes: Replace microsomes with buffer. This control also checks for non-enzymatic reactivity.

  • Initiate Reaction: Pre-warm the tubes at 37°C for 5 minutes. Initiate the reaction by adding 20 µL of the NADPH regenerating system.

  • Incubate: Incubate all tubes at 37°C for 60 minutes in a shaking water bath.

  • Quench Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This precipitates the proteins.

  • Process Sample: Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze Supernatant: Transfer the supernatant to an LC-MS vial. Analyze using a high-resolution mass spectrometer.

  • Data Analysis: Search the data for the expected mass of the GSH conjugate.

    • Mass of Compound: 200.19 Da

    • Mass of GSH: 307.32 Da

    • Expected Mass of Conjugate (after dehydration): 200.19 + 307.32 - 18.02 = 489.49 Da

    • Look for the [M+H]+ ion at m/z 490.50. Compare the peak intensity in the full reaction mix to the negative controls. A significantly larger peak in the complete incubation indicates metabolic activation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mix (Compound, Microsomes, GSH) prewarm Pre-warm at 37°C prep_mix->prewarm prep_controls Prepare Negative Controls (No NADPH, No Microsomes) prep_controls->prewarm initiate Initiate with NADPH System prewarm->initiate incubate Incubate for 60 min at 37°C initiate->incubate quench Quench with Cold Acetonitrile incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze data Search for Expected Mass of GSH-Adduct (m/z 490.50) analyze->data

Caption: Workflow for the GSH Trapping Assay.

Protocol 3.2: Intact Protein Mass Spectrometry for Adduct Detection

This protocol directly verifies if the compound forms a covalent bond with a purified protein of interest.

Procedure:

  • Incubation: Incubate your purified protein (e.g., at 10 µM) with a 5-10 fold molar excess of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in a suitable buffer (e.g., PBS or HEPES, pH 7.4) for 2-4 hours at 37°C. Also prepare a control sample of the protein incubated with vehicle (e.g., DMSO) only.[10]

  • Sample Cleanup: Remove the excess, unbound compound. This is critical. Use a desalting column (e.g., Zeba™ Spin Desalting Columns) suitable for your protein's size.

  • LC-MS Analysis: Analyze both the compound-treated and vehicle-treated protein samples via LC-MS. Use a reverse-phase column suitable for proteins (e.g., C4) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolution: The raw mass spectrum will show a series of multiply charged ions. Use the spectrometer's software to deconvolute this charge envelope to obtain the zero-charge mass of the protein.

  • Interpretation: Compare the deconvoluted mass of the treated protein to the control. A mass shift of +200.19 Da (or multiples thereof, indicating multiple binding events) confirms the formation of a covalent adduct.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most likely cellular components to react with this compound? A: The most probable off-targets are proteins with accessible and highly nucleophilic amino acid residues, such as cysteine. Glutathione (GSH), an abundant tripeptide in cells, is also a primary target for reaction with electrophilic compounds or their metabolites.

Q2: Can I add a "scavenger" to my cell culture medium to reduce side reactions? A: Yes, this is a common diagnostic strategy. Adding a cell-permeable thiol scavenger like N-acetylcysteine (NAC) at a low millimolar concentration (e.g., 1-5 mM) can help neutralize reactive electrophiles. If NAC rescues your cells from toxicity or restores a biological effect, it strongly suggests that a reactive intermediate is involved.

Q3: How does the stability of the compound in my experimental buffer affect results? A: Compound stability is crucial. The imidazolidine ring may be susceptible to hydrolysis over time, especially at non-physiological pH or in the presence of certain enzymes in serum-containing media. We recommend verifying the compound's stability under your specific assay conditions using LC-MS over the time course of your experiment. Degradation can lead to a loss of potency and the generation of potentially reactive byproducts.

Q4: Are there computational tools to predict the reactivity or off-target profile of this compound? A: Yes, several in silico and computational approaches can provide predictive insights. Rational drug design tools can identify structural alerts for reactivity.[14] Furthermore, computational platforms can predict potential off-target interactions by screening the compound's structure against databases of known protein targets.[15][16] These methods can help prioritize experimental validation and de-risk a compound early in development.

References

  • National Center for Biotechnology Information (2021). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2021). Chemoproteomic methods for covalent drug discovery. PubMed Central. Available at: [Link]

  • Bohrium (2023). technologies-for-direct-detection-of-covalent-protein-drug-adducts. Ask this paper. Available at: [Link]

  • Emery Pharma. Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information (2020). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2011). Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development. PubMed. Available at: [Link]

  • Center for Innovative Technology. Metabolic Quenching. Available at: [Link]

  • Archive ouverte UNIGE (2007). New analytical strategies in studying drug metabolism. Available at: [Link]

  • Patsnap (2024). How can off-target effects of drugs be minimised? Synapse. Available at: [Link]

  • Al-Mustansiriyah University (2024). Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate (2018). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Available at: [Link]

  • University of Washington School of Pharmacy. Managing the challenge of chemically reactive metabolites in drug development. Available at: [Link]

  • ChemBK. (2,5-DIOXO-1-PROPYL-4-IMIDAZOLIDINYL)ACETIC ACID. Available at: [Link]

  • National Center for Biotechnology Information. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. PubChem. Available at: [Link]

  • Frontiers Media S.A. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Pharmaffiliates. 2-(4-Isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid. Available at: [Link]

  • National Center for Biotechnology Information (2012). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PubMed Central. Available at: [Link]

  • Arctom. 2-(2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid. Available at: [Link]

Sources

Technical Support Center: Optimizing Cell Treatment with (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in cell-based assays. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the complexities of optimizing your experimental conditions. Given that this may be a novel compound for your research, we will focus on establishing a robust experimental framework from first principles.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions researchers may have when starting to work with a new chemical compound in cell culture.

Q1: What is a recommended starting concentration for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in a cell viability assay?

A1: For a novel compound, it is crucial to perform a dose-response experiment over a wide range of concentrations. We recommend starting with a broad logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range will help in identifying the effective concentration window for your specific cell line and endpoint.

Q2: What is a typical starting point for incubation time in a cell viability assay?

A2: A common starting point for cell viability assays is a 24-hour incubation period.[1] However, the optimal time is highly dependent on the cell line's metabolic rate and doubling time.[1][2] It is strongly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most effective incubation time for your specific model.[1][2]

Q3: How does incubation time affect the IC50 value of a compound?

A3: The half-maximal inhibitory concentration (IC50) of a compound can be time-dependent.[1] Generally, longer incubation times may result in lower IC50 values as the compound has more time to exert its biological effects.[1] It is critical to maintain a consistent incubation time across all experiments to ensure the comparability of your results.[1]

Q4: My cells look unhealthy even in the vehicle control wells. What could be the issue?

A4: Poor cell health in control wells can be due to several factors, including improper handling, contamination, or suboptimal culture conditions.[3][4] Ensure your cells are healthy and viable before seeding, use appropriate culture media and supplements, and maintain optimal incubator conditions (temperature and CO2 levels).[3] Also, consider the potential toxicity of the solvent (e.g., DMSO) used to dissolve the compound and include a vehicle-only control in your experiments.[5]

Q5: I am seeing high variability between replicate wells. What are the common causes?

A5: High variability can stem from several sources, including inconsistent cell seeding, pipetting errors, or the "edge effect" in microplates.[6] Ensure you have a homogenous cell suspension before seeding and use a multichannel pipette for consistency. To mitigate the edge effect, consider not using the outer wells of the plate for experimental samples or filling them with media to maintain humidity.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No observable effect of the compound on cell viability - Compound concentration is too low.- Incubation time is too short.- Compound is inactive in the chosen cell line.- Compound has poor solubility.- Perform a dose-response experiment with a wider and higher concentration range.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Test the compound on a different, potentially more sensitive, cell line.- Ensure the compound is fully dissolved in the vehicle solvent before adding to the culture medium.
High background in colorimetric/fluorometric assays - Reagent precipitation.- Contamination of reagents or cultures.- Incorrect wavelength settings on the plate reader.- Ensure all reagents are properly dissolved and at the correct temperature before use.- Use sterile techniques and check for contamination.- Verify the plate reader settings are appropriate for the specific assay being used.[3]
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent cell seeding density.- Different lots of reagents (e.g., FBS).- Use cells within a consistent and low passage number range.- Optimize and standardize the cell seeding density for each experiment.[3]- Record lot numbers of all reagents and test new lots before use in critical experiments.
Unexpected increase in signal at high compound concentrations - Compound interferes with the assay chemistry.- Compound is fluorescent (in fluorescence-based assays).- Run a control plate with the compound in cell-free media to check for direct interaction with the assay reagents.- If the compound is fluorescent, use an alternative assay method that is not based on fluorescence.

Part 3: Experimental Protocols & Workflows

To systematically determine the optimal incubation time for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, a multi-step experimental approach is recommended.

Workflow for Optimizing Incubation Time

Workflow for Optimizing Incubation Time cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Endpoint Validation cluster_2 Phase 3: Data Analysis & Interpretation Dose-Response Dose-Response Assay (e.g., 24h) Time-Course Time-Course Assay (e.g., 24, 48, 72h) Dose-Response->Time-Course Select initial concentration range Viability Cell Viability Assay (e.g., MTT) Time-Course->Viability Determine optimal incubation time Apoptosis Apoptosis Assay (e.g., Caspase-3) Viability->Apoptosis Confirm mechanism of cell death IC50 IC50 Determination Apoptosis->IC50 Mechanism Mechanistic Insights IC50->Mechanism Correlate with cell death pathway

Caption: Workflow for optimizing incubation time and validating the effects of a novel compound.

Protocol 1: Determining Optimal Seeding Density and Incubation Time using MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of your chosen cell line.

    • Seed cells into a 96-well plate at varying densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and media-only controls.

  • Incubation:

    • Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution to each well.[7][10]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7][8][10]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[9][10] A reference wavelength of 630 nm can be used to reduce background.[9]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

  • Plot the dose-response curves and determine the IC50 value for each incubation time.

Protocol 2: Validating Apoptosis Induction using a Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[11] Measuring its activity can confirm if the compound induces apoptosis.

Materials:

  • Cell lysate from treated and untreated cells

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a larger format (e.g., 6-well plate) and treat with the compound at its IC50 concentration for the optimized incubation time.

    • Harvest the cells and prepare cell lysates according to the manufacturer's protocol of your chosen caspase-3 assay kit.[11][12] This typically involves using a specific lysis buffer provided in the kit.[11][12]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13][14]

  • Caspase-3 Assay:

    • Follow the manufacturer's instructions for the caspase-3 assay kit. This generally involves adding the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[11][15][16]

    • Incubate at 37°C for 1-2 hours.[11][12][15]

  • Data Acquisition:

    • Measure the absorbance at 405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC-based assays) using a microplate reader.[12][15][16]

Data Analysis:

  • Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.

Signaling Pathway Consideration

While the specific mechanism of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is not defined, many cytotoxic compounds ultimately converge on the activation of apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway that could be investigated.

Apoptotic Signaling Pathway Compound (2,5-Dioxo-1-propyl-imidazolidin-4-yl) -acetic acid Cellular_Stress Cellular Stress Compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptotic pathway potentially activated by the compound.

By following these guidelines and protocols, researchers can systematically optimize the incubation time for cell treatment with (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid and gain valuable insights into its biological effects. Remember that careful planning, consistent execution, and appropriate controls are paramount for generating reliable and reproducible data.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 17, 2026, from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved January 17, 2026, from [Link]

  • Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved January 17, 2026, from [Link]

  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved January 17, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 17, 2026, from [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020, April 2). Nature. Retrieved January 17, 2026, from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved January 17, 2026, from [Link]

  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved January 17, 2026, from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 17, 2026, from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved January 17, 2026, from [Link]

  • The impact of cellular environment on in vitro drug screening. (2023, September 7). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Retrieved January 17, 2026, from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved January 17, 2026, from [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2016, February 27). Can incubation time influence in cell assays? Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Protein Labeling: A Comparative Analysis of Amine, Thiol, and Bioorthogonal Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone technique for elucidating biological function, developing diagnostics, and creating targeted therapeutics. The choice of labeling reagent is a critical decision that dictates the specificity, stability, and ultimate success of the conjugation strategy. This guide provides an in-depth comparison of the most prevalent protein labeling methodologies: amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, thiol-reactive maleimides, and the highly specific bioorthogonal click chemistry. While we will touch upon the characteristics of succinimide-based reagents, exemplified by structures like (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, it is crucial to note that novel, uncharacterized reagents require empirical validation.

The Landscape of Protein Labeling: Key Chemical Strategies

The ideal protein labeling reaction is highly specific, proceeds under mild, biocompatible conditions, and results in a stable, covalent linkage without perturbing the protein's native structure and function.[1][2] The three major strategies discussed here achieve these goals with varying degrees of specificity and experimental considerations.

Amine-Reactive Labeling: The Workhorse Chemistry of NHS Esters

N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for protein labeling due to their reactivity towards primary amines.[3][4] These amines are readily available on the N-terminus of polypeptide chains and on the side chains of lysine residues.[4]

Mechanism of Action:

NHS esters react with primary amines under neutral to slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[4][5]

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester Label-NHS Ester NHS_Ester->Intermediate Conjugate Protein-NH-CO-Label (Stable Amide Bond) Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS

Caption: Reaction of an NHS ester with a primary amine on a protein.

Advantages:

  • Abundant Targets: Lysine residues are common in most proteins, providing numerous potential labeling sites.

  • Stable Linkage: The resulting amide bond is highly stable under physiological conditions.[6]

  • Ease of Use: The reaction is relatively straightforward to perform in aqueous buffers.[7]

Disadvantages:

  • Lack of Site-Specificity: With multiple lysine residues, NHS ester labeling often results in a heterogeneous mixture of labeled proteins, which can be a drawback for applications requiring precise stoichiometry and location of the label.[7]

  • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH values.[4][6] This competing reaction reduces labeling efficiency. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[4]

  • Potential for Functional Disruption: Labeling of lysine residues within or near active sites or binding interfaces can negatively impact protein function.

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid , based on its chemical structure, is presumed to function as a succinimide-based, amine-reactive labeling reagent.[8][9][10] Its performance characteristics, such as reactivity, stability, and specificity, would need to be experimentally determined and compared to established NHS esters.

Thiol-Reactive Labeling: The Specificity of Maleimides

Maleimides are highly specific for sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues.[11][12] This specificity is a major advantage over amine-reactive chemistries.

Mechanism of Action:

Maleimides react with thiol groups via a Michael addition reaction under slightly acidic to neutral pH (6.5-7.5) to form a stable thioether bond.[12][13]

Maleimide_Reaction Protein Protein-SH (Thiol Group) Conjugate Protein-S-Label (Stable Thioether Bond) Protein->Conjugate Maleimide Label-Maleimide Maleimide->Conjugate Michael Addition

Caption: Reaction of a maleimide with a thiol group on a protein.

Advantages:

  • High Specificity: Cysteine is a relatively rare amino acid, allowing for more site-specific labeling compared to lysine targeting.[14][15]

  • Stable Conjugate: The thioether bond is generally stable.[12] However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.[6]

  • Controlled Labeling: The lower abundance of cysteine residues allows for more controlled and stoichiometric labeling.

Disadvantages:

  • Requirement for Free Thiols: Many cysteine residues in proteins exist as disulfide bonds, which are unreactive towards maleimides.[12] Reduction of disulfide bonds is often necessary prior to labeling, which can sometimes impact protein structure and function.

  • Maleimide Hydrolysis: The maleimide ring can hydrolyze at pH values above 7.5, rendering it unreactive.[16][17]

  • Potential for Off-Target Reactions: While highly specific for thiols, maleimides can react with amines at a much slower rate at pH values above 7.5.[6]

Click Chemistry: The Pinnacle of Bioorthogonality

Click chemistry encompasses a set of reactions that are highly specific, rapid, and bioorthogonal, meaning they do not interfere with native biological processes.[18][19] The most common example in protein labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Mechanism of Action:

An azide-modified protein is reacted with an alkyne-containing label in the presence of a copper(I) catalyst to form a stable triazole linkage.[18][19] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative.[20]

Click_Chemistry_Reaction Protein Protein-Azide Conjugate Protein-Triazole-Label (Stable Linkage) Protein->Conjugate Label Label-Alkyne Label->Conjugate Catalyst Cu(I) Catalyst Catalyst->Conjugate

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Advantages:

  • Exceptional Specificity: Azides and alkynes are absent in biological systems, ensuring that the labeling reaction is highly specific and bioorthogonal.[18][19]

  • High Efficiency: Click reactions are typically fast and quantitative, even at low concentrations.[18][19]

  • Versatility: A wide range of azide and alkyne-containing labels and proteins can be prepared.[18]

Disadvantages:

  • Requirement for Bioorthogonal Handles: The protein of interest must first be modified to incorporate an azide or alkyne group, which can be achieved through metabolic labeling, enzymatic modification, or chemical conjugation.[18][21]

  • Copper Toxicity: The copper catalyst used in CuAAC can be toxic to living cells, although copper-free click chemistry methods are available.[22]

Comparative Summary of Protein Labeling Reagents

FeatureNHS EstersMaleimidesClick Chemistry
Target Residue Primary amines (Lysine, N-terminus)[4]Thiols (Cysteine)[11][12]Azide or Alkyne (introduced)[18][19]
Reaction pH 7.2 - 8.5[4][5]6.5 - 7.5[12][13]4 - 11[19]
Bond Formed AmideThioether[12]Triazole[18]
Specificity Low (multiple lysines)[7]High (cysteine)Very High (bioorthogonal)[18]
Stability Highly Stable[6]Generally Stable[6]Highly Stable[21]
Key Advantage Ease of use, abundant targetsHigh specificity for a natural amino acidExceptional specificity and efficiency
Key Disadvantage Lack of site-specificity, hydrolysisRequires free thiols, potential for hydrolysisRequires introduction of a bioorthogonal handle

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.[6] A common protein concentration is 1-10 mg/mL.[5]

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent such as DMSO or DMF.[5][6]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][13]

  • Purification: Remove excess, unreacted label by size-exclusion chromatography (e.g., a desalting column) or dialysis.[7][13]

General Protocol for Protein Labeling with a Maleimide
  • Protein Preparation: Dissolve the protein in a thiol-free buffer (e.g., PBS, HEPES) at a pH of 6.5-7.5.[11][13] If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove the reducing agent prior to adding the maleimide.

  • Maleimide Preparation: Dissolve the maleimide reagent in DMSO or DMF immediately before use.[11][23]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein.[23][24]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13][24]

  • Purification: Separate the labeled protein from unreacted maleimide using size-exclusion chromatography or dialysis.[11][13]

Conclusion

The selection of a protein labeling strategy is a critical step in experimental design. NHS esters offer a convenient method for general protein labeling, while maleimides provide a higher degree of specificity by targeting cysteine residues. For applications demanding the utmost precision and biocompatibility, click chemistry stands out as the superior choice. While novel reagents like (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid may offer new possibilities within the succinimide class, their utility can only be ascertained through rigorous experimental validation. By understanding the underlying chemistry, advantages, and limitations of each approach, researchers can make informed decisions to achieve their specific scientific goals.

References

  • N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC. (n.d.).
  • Protocol: Maleimide Labeling of Protein Thiols - Biotium. (2020, August 11).
  • Guidelines for Protein/Antibody Labeling with Maleimide Dyes - Alfa Chemistry. (n.d.).
  • Maleimide Labeling of Proteins and Other Thiolated Biomolecules - Lumiprobe. (n.d.).
  • Maleimide labeling of thiolated biomolecules - Bio-Synthesis. (2022, May 3).
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. (n.d.).
  • NHS ester protocol for labeling proteins - Abberior. (n.d.).
  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (n.d.).
  • Conjugation Protocol for Thiol Reactive (Maleimide) Dyes - Tocris Bioscience. (n.d.).
  • Introduction to click chemistry: a new method for the labeling and modification of biomolecules - Lumiprobe. (n.d.).
  • Specific and quantitative labeling of biomolecules using click chemistry - Frontiers. (n.d.).
  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. (n.d.).
  • Labeling proteins on live mammalian cells using click chemistry | Request PDF. (n.d.).
  • A Head-to-Head Comparison of NHS Ester and Maleimide Conjugation Chemistries for Biopharmaceutical Development - Benchchem. (n.d.).
  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs | Bioconjugate Chemistry. (n.d.).
  • maleimide group stability in Mal-PEG36-NHS ester reactions - Benchchem. (n.d.).
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  • (2,5-DIOXO-1-PROPYL-4-IMIDAZOLIDINYL)ACETIC ACID - ChemBK. (2024, April 9).
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A Senior Application Scientist's Guide to Orthogonal Confirmation of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid Binding Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Data Point

The Orthogonal Validation Workflow

True confidence in a binding site comes from integrating data from diverse biophysical and structural techniques. A logical workflow ensures that each step builds upon the last, adding a new layer of evidence.

Orthogonal_Workflow cluster_0 Initial Hit & Affinity cluster_1 Binding Site Mapping cluster_2 Cellular Context & High Resolution SPR SPR / BLI (Kinetics & Affinity) HDX_MS HDX-MS (Conformational Dynamics) SPR->HDX_MS Confirm Binding MST MST (Affinity in Solution) MST->HDX_MS Confirm Binding ITC ITC (Thermodynamics & Affinity) ITC->HDX_MS Confirm Binding NMR NMR (Residue-level Mapping) HDX_MS->NMR Localize Site CETSA CETSA (Target Engagement in Cells) NMR->CETSA Validate in situ X_Ray X-ray Crystallography (Atomic Resolution Structure) CETSA->X_Ray Confirm with Structure Conclusion High-Confidence Binding Site X_Ray->Conclusion Definitive Proof

Caption: Logical workflow for orthogonal binding site validation.

Part 1: Foundational Biophysical Analysis (Does It Bind?)

Before mapping a binding site, it is essential to confirm direct physical interaction and quantify its affinity and kinetics. These methods provide the initial "yes or no" answer and the quantitative parameters (K D, k on, k off) that guide subsequent experiments.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)

Principle: Both SPR and BLI are label-free, optical techniques that measure changes in mass on a biosensor surface in real-time.[1][2] In a typical setup for a small molecule like ours, the target protein is immobilized on the sensor, and a solution containing (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid flows over it.[3][4] Binding increases the mass on the sensor, causing a measurable shift in the refractive index (SPR) or the interference pattern of reflected light (BLI).[5][6] This allows for the determination of association (k a) and dissociation (k d) rates, from which the equilibrium dissociation constant (K D) is calculated.[5]

Expertise & Causality: The choice to immobilize the protein rather than the small molecule is deliberate. The signal in these techniques is proportional to mass change; immobilizing the larger partner (protein) and flowing the smaller partner (ligand) over it maximizes the signal-to-noise ratio, which is critical for detecting low molecular weight compounds.[7] BLI is often less susceptible to bulk refractive index changes from buffers (e.g., those containing DMSO) compared to SPR, but SPR can offer higher sensitivity for challenging interactions.[2][7]

Experimental Protocol (SPR):

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density of 2000-4000 Resonance Units (RU). A reference channel is prepared by activating and deactivating the surface without protein to subtract non-specific binding signals.

  • Analyte Preparation: Prepare a dilution series of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in the running buffer, typically spanning concentrations from 0.1x to 10x the expected K D. Include a buffer-only (zero analyte) injection.

  • Binding Assay:

    • Inject the analyte solutions over the protein and reference surfaces at a constant flow rate for a set time (e.g., 120 seconds) to monitor the association phase.

    • Switch back to flowing only running buffer to monitor the dissociation phase.

    • Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next injection.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract k a, k d, and calculate K D.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[8][9] A solution of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is titrated in small aliquots into a sample cell containing the target protein. The instrument measures the power required to maintain zero temperature difference between the sample cell and a reference cell.[8]

Expertise & Causality: Unlike SPR/BLI, ITC is an in-solution technique, avoiding potential artifacts from protein immobilization.[9] A single ITC experiment can determine the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. This is crucial for understanding the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects).

Experimental Protocol (ITC):

  • Sample Preparation: Prepare the protein and (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in the exact same, thoroughly degassed buffer. Buffer mismatch is a primary source of error, as even small differences in pH or salt concentration can generate large heats of dilution.[8]

  • Loading: Load the protein solution (e.g., 10-50 µM) into the sample cell and the ligand solution (typically 10-20x the protein concentration) into the injection syringe.

  • Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while stirring.

  • Data Analysis: Integrate the heat flow peaks from each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine n, K D, and ΔH.

Microscale Thermophoresis (MST)

Principle: MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[11] This movement is sensitive to changes in the molecule's size, charge, and hydration shell.[12] When a fluorescently labeled target protein binds to (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, the thermophoretic properties of the complex differ from the unbound protein.[13] By plotting the change in thermophoresis against a serial dilution of the ligand, a binding curve can be generated to determine the K D.[11]

Expertise & Causality: MST is a powerful orthogonal method because it is an immobilization-free, in-solution technique that requires very low sample consumption.[12][14] It is also highly tolerant of complex buffers and even biological liquids like cell lysate, making it versatile.[12] The fluorescence can be from an extrinsic label (e.g., a dye) or intrinsic protein fluorescence (tryptophan), offering label-free options.[13]

Experimental Protocol (MST):

  • Labeling (if required): Label the target protein with a fluorescent dye according to the manufacturer's protocol. Remove excess dye via size-exclusion chromatography.

  • Sample Preparation: Prepare a 16-point serial dilution of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid. Mix each dilution with a constant concentration of the fluorescently labeled target protein.

  • Measurement: Load the samples into glass capillaries and place them in the MST instrument. An infrared laser creates a precise temperature gradient, and a camera monitors the change in fluorescence distribution over time.

  • Data Analysis: The instrument software plots the normalized fluorescence change against the logarithm of the ligand concentration. This dose-response curve is then fitted to derive the K D value.[11]

Comparison of Foundational Biophysical Methods

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Mass change on surface (refractive index)[2]Mass change on surface (interference)[1]Heat change in solutionMolecular movement in temp. gradient[11]
Immobilization Yes (Protein typically)[3]Yes (Protein typically)[6]No (in solution)[9]No (in solution)[15]
Key Output K D, k a, k d[5]K D, k a, k d[16]K D, n, ΔH, ΔS[8]K D[15]
Sample Use ModerateLow-ModerateHighVery Low[12]
Throughput Moderate-HighHigh[6]LowHigh
Strengths Real-time kinetics, high sensitivity[2]High throughput, buffer tolerance[6]Gold standard thermodynamics, no labelsLow sample use, works in lysate[12]
Limitations Immobilization artifacts, bulk effects[2]Lower sensitivity for small molecules[7]High sample use, sensitive to buffer[8]Requires fluorescence (label or intrinsic)[13]

Part 2: Pinpointing the Binding Site

Once direct binding is confirmed, the next crucial step is to identify the specific region on the protein where (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid binds.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Principle: HDX-MS probes a protein's conformational dynamics by measuring the rate at which its backbone amide hydrogens exchange with deuterium when the protein is placed in a D₂O buffer.[17][18] Regions that are solvent-exposed and structurally flexible exchange rapidly, while regions buried in the protein core or protected by ligand binding exchange more slowly.[19] By comparing the deuterium uptake of the protein in its free (apo) versus ligand-bound (holo) state, one can identify regions of protection, which correspond to the binding site or areas of allosteric conformational change.[20]

Expertise & Causality: HDX-MS is exceptionally powerful because it provides spatial information without needing crystallization and can be used on large proteins or complexes.[18][] It doesn't just identify the direct binding footprint but also reveals allosteric changes across the protein upon ligand binding, providing a rich dataset on the molecule's mechanism of action.[18]

HDX_MS_Workflow Apo Apo Protein in H2O D2O_Apo Incubate in D2O Buffer Apo->D2O_Apo Holo Holo Protein (with Ligand) in H2O D2O_Holo Incubate in D2O Buffer Holo->D2O_Holo Quench Quench (Low pH & Temp) D2O_Apo->Quench D2O_Holo->Quench Digest Online Pepsin Digestion Quench->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Compare Compare Deuterium Uptake Plots LC_MS->Compare

Caption: Experimental workflow for a differential HDX-MS experiment.

Experimental Protocol (HDX-MS):

  • Deuterium Labeling: Prepare two sets of samples: the target protein alone, and the target protein pre-incubated with a saturating concentration of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid. Initiate the exchange reaction by diluting each sample into a D₂O-based buffer for various time points (e.g., 10s, 1m, 10m, 1h).

  • Quenching: Stop the exchange reaction by adding a quench buffer that rapidly drops the pH to ~2.5 and the temperature to 0°C. These conditions dramatically slow the back-exchange of deuterium for hydrogen.

  • Digestion and Separation: Immediately inject the quenched sample into an HPLC system where it flows through an immobilized pepsin column. Pepsin is active at low pH and digests the protein into smaller peptides. These peptides are then separated by reverse-phase chromatography.

  • Mass Spectrometry: The eluted peptides are analyzed by a high-resolution mass spectrometer. The mass of each peptide is measured to determine how much deuterium it has incorporated.

  • Data Analysis: Compare the deuterium uptake for each peptide between the apo and holo states. Peptides showing a significant reduction in deuterium uptake in the presence of the ligand are mapped onto the protein's structure to identify the binding site.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides atomic-resolution information on protein-ligand interactions in solution.[23] The most common technique is Chemical Shift Perturbation (CSP), also known as chemical shift mapping.[23][24] In a 2D ¹H-¹⁵N HSQC spectrum, each peak corresponds to a specific amide group in the protein backbone. When (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid binds, the chemical environment of nearby amino acid residues changes, causing their corresponding peaks in the HSQC spectrum to shift.[25] By identifying which residues are perturbed, the binding site can be mapped directly onto the protein structure.[24]

Expertise & Causality: NMR is uniquely powerful for studying weak to moderate affinity interactions (low µM to mM range) that can be difficult to characterize by other methods.[26] It not only identifies the binding site but can also provide information on the dynamics of the interaction (fast vs. slow exchange on the NMR timescale).[24] For very weak interactions, ligand-observed NMR techniques like Saturation Transfer Difference (STD-NMR) can be used, where only the signals from the binding ligand are observed.[25]

Experimental Protocol (¹⁵N-HSQC CSP):

  • Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled protein in a suitable NMR buffer. The protein must be soluble and stable at the high concentrations required for NMR (~50-500 µM).

  • Initial Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titration: Add increasing amounts of a concentrated stock solution of unlabeled (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid to the protein sample. Acquire an HSQC spectrum after each addition.

  • Data Analysis: Overlay the spectra and track the movement of each peak. Calculate the weighted chemical shift difference for each residue. Residues with shifts above a certain threshold (e.g., mean + 2 standard deviations) are considered to be at or near the binding interface. These residues are then highlighted on a 3D structure of the protein to visualize the binding site.

Part 3: In-Cell Validation and High-Resolution Structure

The ultimate proof of a binding mechanism requires demonstrating target engagement in a physiological context and, if possible, visualizing the interaction at the atomic level.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a groundbreaking method for confirming target engagement in intact cells or tissues.[27][28] The principle is based on ligand-induced thermal stabilization.[29] When a protein binds to a ligand, it is often stabilized, meaning it unfolds and aggregates at a higher temperature than the unbound protein.[27] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-aggregated) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[28][29] A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[30]

Expertise & Causality: CETSA is a critical orthogonal method because it bridges the gap between in vitro biophysics and in-cell biology.[28] It validates that the compound can enter the cell, find its target in a complex proteome, and bind with sufficient affinity to cause stabilization. This provides strong evidence that the binding observed with purified proteins is not an artifact and is relevant in a physiological environment.

Experimental Protocol (Western Blot-based CETSA):

  • Cell Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or a desired concentration of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid for a set incubation period.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated proteins and cell debris.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in each sample using SDS-PAGE and Western blotting with a target-specific antibody.

  • Data Analysis: Plot the band intensity (soluble protein) against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[30]

X-ray Crystallography

Principle: X-ray crystallography is the definitive method for visualizing a protein-ligand interaction at atomic resolution.[31] It requires growing a high-quality crystal of the target protein. When this crystal is exposed to a high-intensity X-ray beam, the X-rays are diffracted by the electrons in the crystal.[32] The resulting diffraction pattern can be used to calculate an electron density map, into which a 3D model of the protein and the bound ligand can be built.[33]

Expertise & Causality: A co-crystal structure is considered the "gold standard" for binding site confirmation.[34] It provides irrefutable proof of the binding location, the precise orientation and conformation of the ligand in the binding pocket (the "binding pose"), and the specific atomic interactions (e.g., hydrogen bonds, salt bridges) that mediate binding.[32][35] This information is invaluable for structure-based drug design and optimizing the lead compound.

Experimental Protocol (Co-crystallization):

  • Complex Formation: Mix the purified target protein with a molar excess of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid to ensure saturation of the binding sites.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using vapor diffusion (sitting or hanging drop) methods to find conditions that produce well-ordered, single crystals of the protein-ligand complex.

  • Data Collection: Cryo-protect the crystal and flash-cool it in liquid nitrogen. Mount the crystal in an X-ray beam (often at a synchrotron facility) and collect diffraction data as the crystal is rotated.[36]

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map. If a structure of the apo-protein is known, molecular replacement can be used to solve the phase problem. Build the protein-ligand model into the electron density map and refine it to achieve the best possible fit with the experimental data.[31][33] The final structure will clearly show the ligand in its binding site.

Conclusion: A Unified and Irrefutable Narrative

Validating the binding site of a molecule like (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is not a linear process but an iterative cycle of hypothesis and confirmation. No single technique provides the complete picture. SPR or ITC can confirm a direct interaction, but they cannot tell you where it binds. HDX-MS and NMR can map the binding footprint, but they do not provide the high-resolution detail of a crystal structure. CETSA can prove engagement in the complex milieu of a cell, but it does not quantify binding thermodynamics.

By strategically employing a suite of these orthogonal methods, we move from a simple affinity measurement to a comprehensive, multi-dimensional understanding of the molecular interaction. This rigorous, evidence-based approach builds the unshakeable foundation of confidence required to advance a promising compound from a mere hit to a viable clinical candidate.

References

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The Emergence of Imide-Based Reagents: A Comparative Guide to Advanced Cross-Linking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex world of proteomics, the study of protein-protein interactions (PPIs) is paramount to understanding cellular function and disease. Chemical cross-linking mass spectrometry (XL-MS) has become an indispensable tool for mapping these interactions by providing distance constraints that help elucidate the three-dimensional structures of proteins and their complexes.[1][2] The choice of cross-linking reagent is a critical determinant of the success and depth of any XL-MS study.[2]

This guide provides an in-depth comparative analysis of a novel class of MS-cleavable cross-linkers: imide-based reagents. We will explore the rationale behind their design, compare their performance to established urea-based cross-linkers, and provide the technical insights necessary to integrate these advanced tools into your proteomics workflows.

The Landscape of MS-Cleavable Cross-Linkers

The primary challenge in XL-MS is the confident identification of cross-linked peptides from a complex mixture of linear, non-cross-linked peptides.[1][3] MS-cleavable cross-linkers have revolutionized the field by simplifying data analysis. These reagents contain bonds that are designed to fragment under specific conditions within the mass spectrometer, physically separating the two linked peptides.[2] This allows for their individual masses to be determined and simplifies their sequencing, a significant advantage over non-cleavable linkers which produce convoluted chimeric spectra.[2]

Among the most successful MS-cleavable reagents are those based on a urea functional group, such as Disuccinimidyl Dibutyric Urea (DSBU).[1] These linkers have been widely applied in studies ranging from isolated protein complexes to system-wide interactomics.[1] However, the quest for improved performance, including enhanced enrichment capabilities and alternative fragmentation patterns, has led to the development of new chemical scaffolds.

Introducing Imide-Based Cross-Linkers: The Case of DSSI

Recently, a new class of cross-linkers has been introduced, remodeling the well-established urea group into an imide.[1] A prime example of this class is Disuccinimidyl Disuccinic Imide (DSSI) . This modification maintains the crucial MS-cleavability of the amide bonds flanking the central nitrogen atom while offering a key architectural advantage: the central nitrogen of the imide group serves as a convenient point for attaching affinity purification tags.[1]

In the case of DSSI, a phosphonate handle is incorporated, enabling the specific enrichment of cross-linked peptides using immobilized metal ion affinity chromatography (IMAC).[1] This dual functionality—MS-cleavability and enrichability—is a powerful combination for deep, proteome-wide studies.

Caption: Chemical structure of DSSI and its reaction with primary amines on lysine residues.

The N-hydroxysuccinimide (NHS) esters on DSSI react efficiently with primary amines, predominantly the ε-amino group of lysine side chains and protein N-termini, forming stable amide bonds.[2] This reactivity profile is well-understood and widely used in proteomics.[2]

Comparative Performance: DSSI (Imide) vs. DSBU (Urea)

The true measure of a new reagent is its performance against the established standard. A key study directly compared the imide-based DSSI to the urea-based DSBU in a complex biological sample: a HEK293T cell lysate.[1] This provides invaluable, field-proven data for researchers choosing a cross-linking strategy.

Table 1: Performance Comparison of DSSI and DSBU in HEK293T Cell Lysate [1]

MetricDSSI (Imide-based)DSBU (Urea-based)Causality Behind the Data
Unique Cross-Linked Peptides 2,4782,753The slightly higher number for DSBU may reflect its established optimization in search algorithms. However, DSSI's performance is remarkably comparable, demonstrating its efficacy.
Identified Proteins 1,2411,211Both linkers capture a similar depth of the proteome, indicating that the imide core does not introduce a significant bias against certain protein classes.
Enrichment Handle Yes (Phosphonate)NoThis is a key advantage for DSSI. The ability to enrich for cross-linked peptides significantly reduces sample complexity, which is crucial for identifying low-abundance interactions.[3]
MS-Cleavability YesYesBoth linkers are effectively cleaved during MS/MS, simplifying data analysis. The imide and urea groups exhibit similar gas-phase stability, allowing for comparable instrument parameters.[1]

The data clearly demonstrates that DSSI is a highly effective cross-linker, identifying a comparable number of cross-links to the well-regarded DSBU. The standout feature of DSSI is its integrated enrichment handle, a significant advantage for reducing sample complexity before MS analysis, a critical step for successful proteome-wide studies.[1][3]

Gas-Phase Fragmentation: The Mechanism of Imide Cleavage

Understanding the fragmentation behavior of a cleavable linker is essential for data analysis. Like urea-based linkers, the imide group of DSSI undergoes predictable cleavage upon collisional activation (e.g., HCD) in the mass spectrometer.

The fragmentation of the DSSI linker generates characteristic ion doublets for each peptide, which can be recognized by specialized software (like MeroX) for confident identification.[1] The stability of the imide group is comparable to that of peptide bonds, meaning that optimal collision energies will produce both linker cleavage and peptide backbone fragmentation within a single MS/MS scan.[1] This is advantageous as it increases the scan rate and sensitivity compared to methods that require multiple stages of fragmentation (MSn).[1]

Fragmentation cluster_workflow DSSI Fragmentation in Mass Spectrometer cluster_products Characteristic Products XL_Peptide Cross-Linked Peptide Ion (Precursor) Activation Collisional Activation (HCD) XL_Peptide->Activation Fragments Fragment Ions Activation->Fragments PeptideA Peptide A Fragments + Linker Remnant Fragments->PeptideA Imide Bond Cleavage PeptideB Peptide B Fragments + Linker Remnant Fragments->PeptideB Imide Bond Cleavage

Caption: Simplified workflow of DSSI cross-linked peptide fragmentation in the MS/MS stage.

Experimental Protocol: In-situ Cross-Linking with DSSI

This protocol outlines a self-validating system for performing an in-situ (in-cell) cross-linking experiment using the imide-based DSSI reagent, followed by enrichment and preparation for LC-MS/MS analysis. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: In-situ Cross-Linking of HEK293T Cells

  • Rationale: Performing the cross-linking reaction in living cells captures protein interactions in their native environment, preserving transient and weak interactions that might be lost during cell lysis.

  • Culture HEK293T cells to ~80% confluency.

  • Wash cells twice with ice-cold PBS.

  • Resuspend cells in PBS to a concentration of 1x10⁷ cells/mL.

  • Prepare a fresh 50 mM stock solution of DSSI in DMSO.

  • Add DSSI stock solution to the cell suspension to a final concentration of 1-2 mM.

  • Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubating for 15 minutes.

  • Harvest cells by centrifugation and wash twice with PBS to remove excess reagent.

Step 2: Cell Lysis and Protein Digestion

  • Rationale: Efficient cell lysis and subsequent enzymatic digestion are required to generate peptides suitable for mass spectrometry analysis.

  • Lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Clarify the lysate by centrifugation.

  • Determine protein concentration using a BCA assay.

  • Perform a standard in-solution or filter-aided sample preparation (FASP) digest. Reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin/Lys-C mix.

Step 3: Enrichment of Cross-Linked Peptides

  • Rationale: The phosphonate handle on DSSI allows for specific enrichment, drastically reducing the background of linear peptides and increasing the chances of identifying cross-links.[1][3]

  • Condition IMAC resin (e.g., Fe-NTA) according to the manufacturer's instructions.

  • Acidify the peptide digest with trifluoroacetic acid (TFA).

  • Load the acidified peptides onto the conditioned IMAC resin.

  • Wash the resin extensively to remove non-specifically bound (linear) peptides.

  • Elute the enriched (phosphonate-containing) cross-linked peptides using a high pH buffer (e.g., ammonium hydroxide solution).

  • Immediately acidify and desalt the eluted peptides using a C18 StageTip.

Step 4: LC-MS/MS Analysis

  • Rationale: High-resolution mass spectrometry with an optimized fragmentation method is required to separate and identify the enriched cross-linked peptides.

  • Reconstitute the desalted peptides in a suitable LC-MS loading buffer.

  • Analyze the sample on a high-resolution Orbitrap mass spectrometer.

  • Use a data-dependent acquisition (DDA) method.

  • Set the normalized collision energy (HCD) to a range of 25-35%. This energy level is optimal for achieving simultaneous cleavage of the DSSI imide linker and fragmentation of the peptide backbones.[1]

Step 5: Data Analysis

  • Rationale: Specialized software is required to identify the characteristic fragmentation patterns of the DSSI linker and confidently match the spectra to peptide sequences.

  • Use a dedicated XL-MS search algorithm, such as MeroX, which is parameterized to recognize the specific mass shifts and fragmentation patterns of DSSI.[1]

  • Set search parameters to include the DSSI linker mass, lysine reactivity, and potential modifications (e.g., carbamidomethylation of cysteines, oxidation of methionine).

  • Validate identifications using a target-decoy strategy to control the false discovery rate (FDR).

XLMS_Workflow cluster_workflow Imide-Based XL-MS Experimental Workflow A In-situ Cross-Linking (e.g., HEK293T cells + DSSI) B Cell Lysis & Protein Digestion A->B C IMAC Enrichment of XL-Peptides B->C D LC-MS/MS Analysis (HCD Fragmentation) C->D E Data Analysis (e.g., MeroX) D->E F Structural Modeling & Interaction Mapping E->F

Caption: Overview of the experimental workflow for proteomics studies using DSSI.

Conclusion and Future Outlook

The development of imide-based cross-linkers like DSSI represents a significant advancement in the field of structural proteomics. By preserving the MS-cleavability of established reagents while introducing a versatile scaffold for affinity tag integration, these novel tools offer a powerful solution for the deep and comprehensive analysis of protein-protein interactions. The direct comparative data against urea-based linkers demonstrates their robust performance, establishing them not as a replacement, but as a valuable and powerful alternative in the XL-MS toolbox. As proteomics continues to push the boundaries of system-wide analysis, the rational design of multifunctional reagents like DSSI will be paramount to uncovering the intricate molecular machinery of the cell.

References

  • Götze, M., et al. (2019). Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies. Analytical Chemistry. [Link]

  • Yu, C., & Huang, L. (2018). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Analytical Chemistry. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: a tool for systems structural biology. Nature Structural & Molecular Biology. [Link]

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Comparative In Vitro Validation of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic Acid as a Potential Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticonvulsants

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] While numerous antiepileptic drugs are available, a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and fewer side effects.[1][2] The hydantoin scaffold is a cornerstone in the development of anticonvulsant drugs, with phenytoin being a classic example.[3][4][5] This guide focuses on the in vitro validation of a novel hydantoin derivative, (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, as a potential anticonvulsant. We will objectively compare its performance against the established drug, phenytoin, and provide a detailed experimental framework for its bioactivity assessment.

Experimental Design: A Multi-faceted Approach to In Vitro Validation

To rigorously assess the anticonvulsant potential of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, a multi-pronged in vitro strategy is essential. This involves a primary assay to determine the compound's effect on neuronal excitability, a key factor in seizure generation, followed by secondary assays to elucidate its mechanism of action and assess potential cytotoxicity.

Core Compound Under Investigation:

  • (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid: A novel synthetic compound with a hydantoin core structure.

Comparative Compound:

  • Phenytoin: A well-established anticonvulsant drug that primarily acts by modulating voltage-gated sodium channels.[3][5]

Selected In Vitro Assays:

  • Primary Bioactivity Assay: Patch-clamp electrophysiology to assess the modulation of voltage-gated sodium channels in a neuronal cell line.

  • Secondary Mechanistic Assay: A GABA-A receptor potentiation assay to explore alternative anticonvulsant mechanisms.

  • Cytotoxicity Assay: An MTT assay to determine the compound's effect on cell viability.

Below is a diagram illustrating the overall experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation compound_prep Compound Preparation (Test Compound & Phenytoin) patch_clamp Primary Assay: Patch-Clamp Electrophysiology (Sodium Channel Modulation) compound_prep->patch_clamp gaba_assay Secondary Assay: GABA-A Receptor Potentiation compound_prep->gaba_assay mtt_assay Cytotoxicity Assay: MTT Assay compound_prep->mtt_assay cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) cell_culture->patch_clamp cell_culture->gaba_assay cell_culture->mtt_assay data_analysis Data Analysis: IC50/EC50 Determination, Statistical Analysis patch_clamp->data_analysis gaba_assay->data_analysis mtt_assay->data_analysis interpretation Interpretation: Efficacy, Potency, & Safety Profile data_analysis->interpretation

Caption: Experimental workflow for the in vitro validation of anticonvulsant bioactivity.

Detailed Experimental Protocols

Primary Bioactivity Assay: Patch-Clamp Electrophysiology for Sodium Channel Modulation

The primary mechanism of action for many anticonvulsants, including phenytoin, is the modulation of voltage-gated sodium channels.[5] This assay will determine if (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid exhibits similar activity.

Objective: To measure the effect of the test compound on voltage-gated sodium channel currents in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipettes

  • Internal and external recording solutions

  • (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

  • Phenytoin

Step-by-Step Protocol:

  • Cell Culture: Culture SH-SY5Y cells to 70-80% confluency. For electrophysiological recordings, cells should be plated on glass coverslips 24-48 hours prior to the experiment.

  • Solution Preparation: Prepare fresh internal and external recording solutions. The external solution should contain a sodium channel activator (e.g., veratridine) to elicit measurable currents.

  • Micropipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Patch-Clamp Recording:

    • Mount the coverslip with cells onto the recording chamber of the microscope.

    • Approach a single, healthy-looking cell with the micropipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol to elicit sodium currents.

    • Record baseline currents.

  • Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid or phenytoin.

  • Data Acquisition: Record sodium currents in the presence of the test compounds.

  • Data Analysis: Measure the peak sodium current amplitude at each compound concentration. Normalize the data to the baseline current and plot a concentration-response curve to determine the half-maximal inhibitory concentration (IC50).

Secondary Mechanistic Assay: GABA-A Receptor Potentiation

To explore other potential anticonvulsant mechanisms, this assay will investigate the compound's effect on the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.

Objective: To determine if the test compound potentiates GABA-A receptor-mediated currents.

Materials:

  • HEK293 cells stably expressing GABA-A receptors

  • Cell culture medium

  • Patch-clamp rig

  • Internal and external recording solutions

  • GABA (gamma-aminobutyric acid)

  • (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

  • Diazepam (positive control)

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells expressing GABA-A receptors.

  • Electrophysiology: Perform whole-cell patch-clamp recordings as described in the primary assay.

  • GABA Application: Apply a sub-maximal concentration of GABA to elicit a baseline current.

  • Compound Co-application: Co-apply the test compound or diazepam with GABA.

  • Data Analysis: Measure the potentiation of the GABA-induced current by the test compound. Calculate the percentage increase in current compared to GABA alone.

Cytotoxicity Assay: MTT Assay

It is crucial to ensure that the observed bioactivity is not due to cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To evaluate the cytotoxicity of the test compound.

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • Cell culture medium

  • (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

  • Doxorubicin (positive control for cytotoxicity)

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal cytotoxic concentration (CC50).

Anticipated Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

CompoundSodium Channel Modulation (IC50, µM)GABA-A Receptor Potentiation (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acidExperimental ValueExperimental ValueExperimental ValueCalculated Value
PhenytoinLiterature/Experimental ValueNot ApplicableLiterature/Experimental ValueCalculated Value

A potent anticonvulsant candidate would ideally exhibit a low IC50 for sodium channel modulation, minimal to no potentiation of GABA-A receptors (indicating a specific mechanism), and a high CC50, resulting in a favorable selectivity index.

Relevant Signaling Pathway

The primary target of many anticonvulsant drugs is the voltage-gated sodium channel, which plays a critical role in the action potential firing of neurons.

signaling_pathway cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ Na_channel->Na_ion_in Na_ion_out Na+ Na_ion_out->Na_channel Influx Depolarization Membrane Depolarization Na_ion_in->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Anticonvulsant Anticonvulsant Drug (e.g., Test Compound, Phenytoin) Anticonvulsant->Na_channel Inhibition

Caption: Inhibition of voltage-gated sodium channels by anticonvulsant drugs.

Conclusion

This guide provides a comprehensive framework for the in vitro validation of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid as a potential anticonvulsant. By employing a combination of electrophysiology and cytotoxicity assays and comparing the results to a well-established drug, researchers can gain valuable insights into the compound's bioactivity, mechanism of action, and therapeutic potential. This structured approach ensures scientific rigor and provides a solid foundation for further preclinical development.

References

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82. [Link]

  • Abida, Tauquir Alam, M., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Antivonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link][3]

  • Wikipedia contributors. (2023, December 28). Hydantoin. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link][4]

  • Paronikyan, R., Grigoryan, A., Barkhudaryants, I., Arshakyan, L., & Harutyunyan, A. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(6), 1-15. [Link][6]

  • Siddiqui, N., et al. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of 5-(substituted phenyl)-3-(4-methylphenyl)-imidazolidine-2,4-dione derivatives. Acta Poloniae Pharmaceutica, 70(3), 471-477. [Link]

  • Grigoryan, A., et al. (2023). Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. ResearchGate. [Link][2]

  • Czopek, A., et al. (2010). Synthesis and anxiolytic activity of new N-substituted derivatives of 5,5-diphenylhydantoin. European Journal of Medicinal Chemistry, 45(7), 3145-3151. [Link][7]

  • Fang, H., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. [Link][8]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsia, 52(s8), 1-13. [Link]

  • Kamiński, K., et al. (2019). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 24(16), 2935. [Link][9]

  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678. [Link][1]

  • Anthwal, T., Pant, S., Rana, P., & Nain, S. (2022). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Future Medicinal Chemistry, 14(16), 1259-1279. [Link][10]

  • Mohammadi-Far, S., et al. (2022). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Drug Design, Development and Therapy, 16, 327–340. [Link][11]

  • Eldehna, W. M., et al. (2016). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 21(9), 1218. [Link][12]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early and comprehensive characterization of a lead candidate's selectivity is paramount. A molecule's journey from a promising hit to a viable therapeutic can be fraught with unforeseen biological interactions that may lead to off-target effects and potential toxicity. This guide provides a robust framework for conducting cross-reactivity studies on (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, a member of the hydantoin class of compounds. Drawing upon the known broad-spectrum biological activities of hydantoin and imidazolidinedione derivatives, this document outlines a strategic approach to identifying potential off-target interactions, thereby enabling a more informed and efficient drug development process.

Introduction: The Significance of Cross-Reactivity in Drug Development

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid belongs to the imidazolidine-2,4-dione (hydantoin) family, a privileged scaffold in medicinal chemistry. Hydantoin derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][2] This inherent biological promiscuity underscores the critical need for thorough cross-reactivity profiling. Unintended interactions with disparate biological targets can lead to adverse drug reactions (ADRs), derailing an otherwise promising therapeutic candidate. Therefore, a proactive and systematic investigation into a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of robust preclinical science.

This guide will delineate a tiered approach to assessing the cross-reactivity of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, beginning with an analysis of structurally similar compounds and culminating in a suite of recommended in vitro assays designed to probe interactions with key protein families and other biological macromolecules.

The Comparative Landscape: Structural Analogs and Their Known Biological Activities

To anticipate potential cross-reactivity, it is instructive to examine the known biological targets of structurally related compounds. The following table summarizes a selection of imidazolidinedione and hydantoin derivatives and their documented biological effects, providing a rational basis for the selection of subsequent cross-reactivity assays.

Compound NameStructureKnown Biological Activities/Targets
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acidPhenyl substitution at N-1Potential for interactions with aromatic binding pockets.
(4-Cyclopropyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acidCyclopropyl and methyl substitutions at C-4May influence binding to hydrophobic pockets.
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acidGem-dimethyl substitution at C-4Steric bulk may affect target binding.
Phenytoin5,5-DiphenylhydantoinAnticonvulsant; blocks voltage-gated sodium channels.
NitrofurantoinHydantoin derivative with a nitro-furan moietyAntibacterial; damages bacterial DNA.[3]
EnzalutamideA complex hydantoin derivativeAnticancer; androgen receptor antagonist.

The diverse activities of these analogs suggest that (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid could potentially interact with a range of targets, including ion channels, receptors, enzymes, and nucleic acids.

A Strategic Framework for In Vitro Cross-Reactivity Profiling

A comprehensive assessment of off-target effects necessitates a multi-faceted experimental approach. The following diagram illustrates a recommended workflow for the cross-reactivity profiling of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

Cross-Reactivity Workflow Start Start Compound_Synthesis (2,5-Dioxo-1-propyl- imidazolidin-4-yl)-acetic acid Start->Compound_Synthesis Primary_Screening Tier 1: Broad Panel Screening (e.g., SafetyScreen44/77) Compound_Synthesis->Primary_Screening Hit_Identification Identification of Off-Target Hits Primary_Screening->Hit_Identification Secondary_Screening Tier 2: Confirmatory & Mechanistic Assays Hit_Identification->Secondary_Screening Data_Analysis Data Analysis & Risk Assessment Secondary_Screening->Data_Analysis End End Data_Analysis->End

Caption: Recommended workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial phase of cross-reactivity assessment should involve screening the test compound against a broad panel of known pharmacological targets. Several contract research organizations (CROs) offer standardized safety pharmacology panels (e.g., Eurofins' SafetyScreen™, Reaction Biology's InVEST™ panels) that provide an efficient and cost-effective way to identify potential liabilities early in the drug discovery process.[4] These panels typically include a wide range of receptors, ion channels, transporters, and enzymes.

Rationale: Broad panel screening casts a wide net to identify potential off-target interactions that may not be predicted from the compound's primary activity or structural class. This approach helps to prioritize which off-target hits warrant further investigation.

Tier 2: Confirmatory and Mechanistic Assays

Based on the results of the broad panel screen and the known activities of structural analogs, a series of targeted, in-depth assays should be conducted to confirm and characterize any identified cross-reactivity. The following sections provide detailed protocols for a selection of key assays.

Experimental Protocols for Cross-Reactivity Assessment

The following protocols are provided as a guide for establishing in-house capabilities or for discussion with a CRO.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Causality: This assay directly measures the interaction between the test compound and a target receptor, providing a quantitative measure of binding affinity (Ki). It is a gold-standard method for assessing receptor binding.[5]

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing the target receptor Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity Separate->Quantify Analyze Determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand, and a range of concentrations of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6]

Enzyme Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory activity of the test compound against a specific enzyme.

Causality: Many drugs exert their effects by inhibiting enzymes. This assay quantifies the extent to which the test compound interferes with an enzyme's catalytic activity.

Methodology:

  • Reagent Preparation: Prepare a solution of the target enzyme, a fluorogenic substrate, and the test compound at various concentrations.

  • Reaction Initiation: Mix the enzyme, substrate, and test compound in a microplate well.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Causality: The binding of a ligand to its target protein can increase the protein's resistance to heat-induced denaturation. CETSA measures this thermal stabilization to provide evidence of target engagement within intact cells.[1][7]

CETSA_Workflow Start Start Cell_Treatment Treat cells with test compound or vehicle control Start->Cell_Treatment Heating Heat cells to a range of temperatures Cell_Treatment->Heating Lysis Lyse cells and separate soluble and aggregated proteins Heating->Lysis Protein_Detection Detect target protein in the soluble fraction (e.g., Western blot) Lysis->Protein_Detection Data_Analysis Generate melting curves and determine thermal shift Protein_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using a suitable detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the test compound indicates target engagement.

hERG Channel Patch-Clamp Assay

Objective: To assess the potential for the test compound to inhibit the hERG potassium channel, a critical determinant of cardiac repolarization.

Causality: Inhibition of the hERG channel can lead to a prolongation of the QT interval, which is associated with a risk of life-threatening cardiac arrhythmias. Regulatory agencies mandate hERG liability testing for most new chemical entities.[8]

Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record the hERG current.

  • Compound Application: Apply a range of concentrations of the test compound to the cells while recording the hERG current.

  • Data Analysis: Measure the reduction in the hERG current at each compound concentration and determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of the test compound to inhibit the major drug-metabolizing CYP enzymes.

Causality: Inhibition of CYP enzymes is a common cause of drug-drug interactions. Assessing a compound's CYP inhibition profile is crucial for predicting its potential to alter the metabolism of co-administered drugs.[9][10]

Methodology:

  • Incubation: Incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of varying concentrations of the test compound.

  • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value for each CYP isoform.

Data Interpretation and Presentation

The results of the cross-reactivity studies should be summarized in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Hypothetical Cross-Reactivity Profile of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

AssayTargetResult (IC50/Ki)Interpretation
Radioligand BindingAdenosine A1 Receptor> 10 µMLow potential for interaction
Enzyme InhibitionHistone Deacetylase 1 (HDAC1)500 nMPotential off-target activity
Cellular Thermal ShiftHDAC1Thermal Shift ObservedConfirms cellular target engagement
hERG Patch-ClamphERG Channel> 30 µMLow risk of cardiac liability
CYP InhibitionCYP2C95 µMPotential for drug-drug interactions

Conclusion

A thorough and early assessment of the cross-reactivity of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is essential for a successful drug development campaign. By employing a tiered strategy that combines broad panel screening with targeted, mechanistic assays, researchers can build a comprehensive selectivity profile of their lead candidate. The experimental protocols and data interpretation framework presented in this guide provide a solid foundation for these critical studies. A proactive approach to understanding a compound's off-target interactions will ultimately de-risk the development process and increase the likelihood of bringing a safe and effective therapeutic to the clinic.

References

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  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Husain, A., Ahmad, A., Khan, S. A., Asif, M., Bhutani, R., & Al-Abbasi, F. A. (2015). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Journal of the Serbian Chemical Society, 80(10), 1255-1271.
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  • Muhubhupathi, G., Selvakumar, M., Mohanapriya, K., Brindha, T., Brindha Sri, B., Mahalakshmi, Y., & Gayathri, P. (2021). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Research Journal of Pharmacy and Technology, 14(12), 6523-6529.
  • Reem AK. Al-Harbi, Muna A. M. Al-Sharari, & Marwa A. M. Sh. El-Sharief. (2020). Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. J. Taibah Univ. Sci., 14(1), 842-848.
  • Singh, N., & D'Silva, P. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS infectious diseases, 3(11), 848–858.
  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Points to Consider in the Manufacture and Testing of Monoclonal Antibody Products for Human Use. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Al-Kelaby, K. K. A. (2022).
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • da Silva Júnior, A. A., da Rocha Pitta, M. G., de Oliveira Chagas, M. B., de Melo Rêgo, M. J. B., da Rosa, M. M., & da Rocha Pitta, M. G. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Anti-cancer agents in medicinal chemistry, 22(7), 1272–1277.
  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643.
  • Jantzen, H. M., & Tzagoloff, A. (1980). Assembly of the mitochondrial membrane system. A yeast mutant defective in the assembly of the cytochrome c oxidase complex. The Journal of biological chemistry, 255(24), 12034–12039.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.

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comparing the efficacy of different synthesis routes for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth comparison of two primary synthetic routes to (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, a substituted hydantoin derivative with potential applications in medicinal chemistry. The efficacy of each route is evaluated based on established chemical principles and analogous transformations reported in the scientific literature.

Introduction

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid belongs to the hydantoin class of heterocyclic compounds. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of various drugs with anticonvulsant, antiarrhythmic, and antidiabetic properties. The N-propyl substituent and the acetic acid moiety at the 4-position of the target molecule offer opportunities for further structural modifications to modulate its physicochemical and pharmacological properties. The selection of an optimal synthetic strategy is crucial for accessing this compound in sufficient quantities and purity for further investigation. This guide compares two logical and convergent synthetic approaches, herein designated as Route A and Route B.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two plausible strategies, differing in the sequence of N-alkylation and hydantoin ring formation.

G cluster_A Route A: N-Propylation First cluster_B Route B: Cyclization First target (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid A1 N-Propylaspartic Acid + Urea/Cyanate target->A1 Cyclization B1 (2,5-Dioxoimidazolidin-4-yl)acetic acid + Propyl Bromide target->B1 N-Propylation A2 Aspartic Acid + Propylamine (Reductive Amination) or Propyl Bromide (Alkylation) A1->A2 N-Propylation B2 Aspartic Acid + Urea/Cyanate B1->B2 Cyclization

Caption: Retrosynthetic analysis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

Route A: N-Propylation Followed by Hydantoin Ring Formation

This strategy involves the initial synthesis of N-propylaspartic acid, which is subsequently cyclized to form the desired hydantoin.

Step 1: Synthesis of N-Propylaspartic Acid

Two primary methods can be considered for the N-propylation of aspartic acid:

  • Direct Alkylation: This involves the reaction of aspartic acid with a propyl halide, such as propyl bromide, in the presence of a base. While seemingly straightforward, this method can suffer from over-alkylation, leading to the formation of the tertiary amine, and requires careful control of reaction conditions to achieve mono-propylation.

  • Reductive Amination: A more controlled approach is the reductive amination of oxaloacetic acid with propylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the secondary amine. This method generally offers higher selectivity for mono-alkylation.

Step 2: Cyclization to the Hydantoin Ring

The formation of the hydantoin ring from N-propylaspartic acid can be achieved using the well-established Urech hydantoin synthesis.[1] This reaction typically involves treating the amino acid with an alkali metal cyanate, such as potassium cyanate, in an acidic aqueous solution. The reaction proceeds through an intermediate N-carbamoyl amino acid, which then undergoes acid-catalyzed intramolecular cyclization to yield the hydantoin.

G start Aspartic Acid or Oxaloacetic Acid step1 N-Propylation (Reductive Amination or Alkylation) start->step1 intermediate N-Propylaspartic Acid step1->intermediate step2 Urech Synthesis (KOCN, H+) intermediate->step2 end Target Molecule step2->end

Caption: Workflow for Route A.

Experimental Protocol (Route A - Reductive Amination & Urech Synthesis)

Part 1: Synthesis of N-Propylaspartic Acid via Reductive Amination

  • Dissolve oxaloacetic acid (1 equivalent) and propylamine (1.2 equivalents) in a suitable solvent such as methanol.

  • Adjust the pH of the solution to approximately 6-7 with a mild acid (e.g., acetic acid).

  • Cool the mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the addition of aqueous HCl.

  • Remove the solvent under reduced pressure and purify the crude N-propylaspartic acid by ion-exchange chromatography or recrystallization.

Part 2: Cyclization to (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

  • Dissolve N-propylaspartic acid (1 equivalent) in water and add potassium cyanate (1.5 equivalents).

  • Heat the mixture to 50-60 °C for 1-2 hours to form the N-carbamoyl intermediate.

  • Acidify the reaction mixture with a strong acid, such as concentrated hydrochloric acid, and heat to reflux for 1-2 hours to induce cyclization.

  • Cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., water or ethanol/water) to obtain the pure product.

Route B: Hydantoin Ring Formation Followed by N-Propylation

This approach involves the initial formation of the unsubstituted hydantoin from aspartic acid, followed by a regioselective N-propylation.

Step 1: Synthesis of (2,5-Dioxoimidazolidin-4-yl)-acetic acid

The parent hydantoin can be synthesized from aspartic acid using the Urech hydantoin synthesis, as described in Route A. A notable improvement on this classical method is the use of microwave irradiation, which can significantly reduce reaction times and improve yields, often using water as a green solvent.[2]

Step 2: Regioselective N-Propylation

The alkylation of unsymmetrically substituted hydantoins presents a challenge of regioselectivity, as there are two possible sites for alkylation: the N1 and N3 positions. The acidity of the N-H protons plays a crucial role in determining the site of deprotonation and subsequent alkylation. Generally, the N3 proton is more acidic due to its position between two carbonyl groups, leading to preferential N3-alkylation under many basic conditions.

However, studies have shown that direct N1-selective alkylation can be achieved with high regioselectivity by using potassium bases, such as potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS), in an aprotic solvent like tetrahydrofuran (THF).[3] This selectivity is attributed to the formation of a potassium enolate, which directs the alkylation to the less sterically hindered and more nucleophilic N1 position.

G start Aspartic Acid step1 Urech Synthesis (KOCN, H+) start->step1 intermediate (2,5-Dioxoimidazolidin-4-yl)acetic acid step1->intermediate step2 N1-Selective Propylation (Propyl Bromide, K-base, THF) intermediate->step2 end Target Molecule step2->end

Caption: Workflow for Route B.

Experimental Protocol (Route B - Microwave-Assisted Urech Synthesis & N1-Selective Propylation)

Part 1: Synthesis of (2,5-Dioxoimidazolidin-4-yl)-acetic acid

  • In a microwave reactor vial, combine L-aspartic acid (1 equivalent), potassium cyanate (5 equivalents), and water.[2]

  • Irradiate the mixture in a microwave reactor at 80 °C for 1 hour.

  • After cooling, add concentrated hydrochloric acid and continue microwave irradiation at 80 °C for 15 minutes.[2]

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization.

Part 2: N1-Propylation to (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

  • To a solution of (2,5-Dioxoimidazolidin-4-yl)-acetic acid (1 equivalent) in dry THF, add potassium tert-butoxide (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propyl bromide (1.2 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-propylated product.

Comparative Analysis of Efficacy

A direct comparison of the two routes reveals distinct advantages and disadvantages in terms of efficiency, selectivity, and practicality.

ParameterRoute A (N-Propylation First)Route B (Cyclization First)
Overall Yield Potentially lower due to challenges in the N-propylation of the amino acid and subsequent cyclization.Potentially higher due to the efficiency of the microwave-assisted Urech synthesis and the high regioselectivity of the N1-propylation.
Regioselectivity N/A for cyclization. N-propylation of aspartic acid can lead to over-alkylation if not carefully controlled (reductive amination is preferred).The key challenge lies in the N-propylation step. However, the use of specific potassium bases in THF has been shown to provide excellent N1-selectivity.[3]
Number of Steps Two main synthetic steps.Two main synthetic steps.
Purification Purification of the intermediate N-propylaspartic acid may require ion-exchange chromatography. The final product may require recrystallization.The intermediate hydantoin is typically a solid that can be purified by recrystallization. The final product may require column chromatography to separate any N3-alkylated isomer.
"Green" Chemistry Can be performed using conventional heating and organic solvents.The microwave-assisted synthesis of the hydantoin intermediate in water is a significant advantage in terms of green chemistry.[2]
Scalability Reductive amination can be scalable. The Urech synthesis is a well-established and scalable reaction.Microwave synthesis can be scalable with appropriate equipment. The N1-propylation with potassium bases is also amenable to scale-up.

Conclusion and Recommendation

Both Route A and Route B present viable pathways for the synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

Route A is a classical approach that relies on well-understood transformations. Its main drawback is the potential for low yields and the formation of byproducts during the initial N-propylation of aspartic acid, especially if direct alkylation is employed. The use of reductive amination would likely improve the outcome of this step.

Route B , on the other hand, appears to be the more elegant and efficient strategy. The microwave-assisted synthesis of the hydantoin intermediate from aspartic acid in water is a significant advantage, offering speed and environmental benefits.[2] The subsequent N1-selective propylation, a critical step for the success of this route, has been demonstrated to proceed with high regioselectivity using specific potassium bases.[3] This targeted approach minimizes the formation of the undesired N3-isomer, simplifying purification and maximizing the yield of the target compound.

Therefore, for the efficient and selective synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, Route B is the recommended approach. The combination of a green, microwave-assisted cyclization and a highly regioselective N-alkylation protocol offers a superior strategy in terms of overall efficacy and modern synthetic standards.

References

  • Ware, E. The Chemistry of the Hydantoins. Chemical Reviews. 1950 , 46 (3), 403–470. [Link]

  • Urech, F. Ueber Lacturaminsäure und Lactylharnstoff. Liebigs Annalen der Chemie. 1873 , 165 (1), 99-103. [Link]

  • Bucherer, H. T.; Steiner, W. Über die Bildung von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie. 1934 , 140 (1-2), 291-316. [Link]

  • Gomez, L.; et al. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry. 2021 , 17, 1939–1951. [Link]

  • Reductive Amination of Carbonyls. In Organic Syntheses; Wiley: 2011. [Link]

  • Yoshida, K.; et al. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin. 2021 , 69 (4), 407-410. [Link]

Sources

A Comparative Guide to the Biological Activity of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid and Structurally Related Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid and its structural analogs within the hydantoin class of compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into the therapeutic potential of these molecules, focusing primarily on their well-documented anticonvulsant and aldose reductase inhibitory effects.

The core structure, imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold found in numerous medicinally important compounds.[1] Its derivatives have been extensively explored for a variety of pharmacological activities.[2] This guide will delve into the structure-activity relationships that govern their efficacy and provide an objective comparison based on available preclinical data.

Anticonvulsant Properties of Hydantoin Derivatives

Hydantoin derivatives are a cornerstone in the management of seizure disorders, with phenytoin being a prominent example used clinically for decades.[1][3][4] The primary mechanism for their anticonvulsant action often involves the modulation of voltage-gated sodium channels in the brain, which helps to stabilize neuronal membranes and prevent the excessive and rapid firing that leads to seizures.[4]

Comparative Efficacy in Preclinical Models

The anticonvulsant potential of new chemical entities is typically assessed using rodent models such as the maximal electroshock (MES) test, which simulates generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test for absence seizures.[5][6] The therapeutic index (PI), calculated as the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), is a critical parameter for evaluating the safety and potential clinical utility of a compound. A higher PI indicates a wider margin of safety.

While specific data for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is not extensively published, we can infer its potential activity by comparing structurally similar N-substituted and C5-substituted hydantoins. The substitution pattern on the hydantoin ring is a key determinant of anticonvulsant activity.[5]

Compound Substitution Pattern MES Test ED₅₀ (mg/kg, mice, i.p.) Neurotoxicity TD₅₀ (mg/kg, mice, i.p.) Protective Index (PI = TD₅₀/ED₅₀)
Phenytoin 5,5-diphenyl5.96 - 9.8725 - 68.5~2.5 - 11.5
Ethotoin 3-ethyl-5-phenyl---
Mephenytoin 3-methyl-5-ethyl-5-phenyl---
SB2-Ph (Schiff base derivative) 5,5'-diphenyl8.29> 100> 12.06
5,5-Dimethylhydantoin 5,5-dimethylInactive or weakly activeNot availableNot available

Data synthesized from multiple sources.[3][4]

As the table illustrates, aromatic substituents at the C5 position, as seen in Phenytoin, are crucial for potent activity in the MES model.[4] The N-propyl-acetic acid moiety of our target compound, (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, suggests a focus on modifying solubility and pharmacokinetic properties, while the unsubstituted C5 position might imply a different or weaker anticonvulsant profile compared to C5-di-substituted analogs like Phenytoin.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical assay for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Male albino mice (20-25 g) are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the carrier solvent.

  • Induction of Seizure: After a predetermined time (e.g., 30-60 minutes post-injection), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The endpoint is the abolition of the hind limb tonic extensor phase of the seizure.

  • Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the seizure endpoint, is calculated using probit analysis.

Causality: This test identifies compounds that prevent the spread of seizures. The electrical stimulus induces a maximal seizure pattern, and effective drugs are those that can inhibit this spread, often by blocking voltage-gated sodium channels.

Aldose Reductase Inhibition: A Target for Diabetic Complications

The enzyme aldose reductase (ALR2) is a key player in the polyol pathway, which converts glucose to sorbitol.[7] In hyperglycemic conditions associated with diabetes mellitus, the increased activity of this pathway leads to the accumulation of sorbitol in tissues such as the lens, retina, and peripheral nerves. This accumulation is implicated in the pathogenesis of diabetic complications like cataracts, retinopathy, and neuropathy.[7][8]

Hydantoin derivatives, particularly those with an acetic acid moiety, have emerged as potent inhibitors of aldose reductase.[7][9] The carboxylic acid group is often crucial for binding to the active site of the enzyme.

Comparative Inhibitory Potency

The inhibitory activity of compounds against ALR2 is typically determined through in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) being the primary metric for comparison.

Compound Key Structural Feature Aldose Reductase IC₅₀ (µM)
Sorbinil Spiro-hydantoinPotent inhibitor[7]
M16209 1-(3-bromobenzo[b]furan-2-ylsulfonyl)hydantoinPotent inhibitor[8][10]
M16287 1-(3-chlorobenzo[b]furan-2-ylsulfonyl)hydantoinPotent inhibitor[8][10]
FM7B Hydantoin-based dual inhibitor1.14 (vs ALR2), 0.81 (vs PARP-1)[9]

Data from referenced studies.[7][8][9][10]

Compounds like Sorbinil and M16209 demonstrate that modifications at the N1 position of the hydantoin ring with bulky, lipophilic groups can lead to potent ALR2 inhibition.[7][8][10] The N-propyl group in (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a simpler alkyl substituent, but the presence of the acetic acid side chain is a key pharmacophoric feature for ALR2 inhibition, suggesting it likely possesses activity at this target. Recent research has also explored dual inhibitors targeting both ALR2 and Poly (ADP-ribose) polymerase-1 (PARP-1), another enzyme implicated in diabetic complications.[9]

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the polyol pathway and the role of aldose reductase inhibitors.

Polyol_Pathway cluster_0 Polyol Pathway Glucose Glucose (High) Sorbitol Sorbitol (Accumulation) Glucose->Sorbitol Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (Neuropathy, Cataracts) Sorbitol->Complications Hydantoin (2,5-Dioxo-1-propyl-imidazolidin-4-yl) -acetic acid & Analogs Hydantoin->Glucose

Caption: The Polyol Pathway and the inhibitory action of Hydantoin derivatives on Aldose Reductase (ALR2).

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a common method for determining the IC50 value of a test compound against aldose reductase.

Methodology:

  • Enzyme Source: Aldose reductase is purified from a source such as calf or rat lens.[7]

  • Reaction Mixture: The assay is typically conducted in a phosphate buffer containing NADPH, a substrate (e.g., DL-glyceraldehyde or glucose), and the purified enzyme.

  • Inhibitor Addition: The test compound, such as (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

  • Reaction Monitoring: The enzymatic reaction is initiated by adding the substrate. The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm over time.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validation: The protocol's integrity is maintained by including positive controls (known inhibitors like Sorbinil) and negative controls (vehicle only). The linearity of the reaction rate over the measurement period ensures the validity of the calculated inhibition values.

Synthesis and Structure-Activity Relationship (SAR)

The biological activity of hydantoin derivatives is intrinsically linked to their chemical structure. The synthesis of compounds like (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid typically involves multi-step reactions. A common approach is the Bucherer–Bergs reaction, which synthesizes hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate.[11] N-alkylation can then be performed to introduce substituents at the N1 or N3 positions.

The general workflow for synthesizing and evaluating these compounds is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., Aldehyde, KCN, (NH4)2CO3) Synthesis Chemical Synthesis (e.g., Bucherer-Bergs Reaction, N-Alkylation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (e.g., ALR2 Inhibition) Purification->In_Vitro In_Vivo In Vivo Models (e.g., MES Test) Purification->In_Vivo SAR SAR Analysis & Lead Optimization In_Vitro->SAR In_Vivo->SAR End Candidate Drug SAR->End

Caption: General workflow for the synthesis and biological evaluation of novel hydantoin derivatives.

Key SAR Insights:

  • C5-Substitution: As noted, 5,5-diaryl or 5-aryl-5-alkyl substitution is often critical for potent anticonvulsant activity.[3][6]

  • N1 and N3 Substitution: The N-substituents significantly influence physicochemical properties like solubility and lipophilicity, which in turn affect pharmacokinetics. For ALR2 inhibitors, N1-substituents can interact with specific pockets in the enzyme's active site.[8][10]

  • Acetic Acid Moiety: The presence of a carboxylic acid group, as seen in (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, is a common feature in many aldose reductase inhibitors, where it acts as a key binding group.

Conclusion

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid belongs to the pharmacologically significant hydantoin class of compounds. While direct experimental data on this specific molecule is limited in the public domain, a comparative analysis with its structural analogs provides a strong basis for predicting its biological profile. The N-propyl-acetic acid side chain suggests a rational design aimed at targeting enzymes like aldose reductase, where the carboxylate group is a key pharmacophore. Its potential as an anticonvulsant may be less pronounced compared to C5-disubstituted analogs like phenytoin, but this would require empirical validation.

This guide underscores the versatility of the hydantoin scaffold and highlights the importance of systematic structural modification and rigorous biological testing in the discovery of novel therapeutic agents. Further investigation into (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid and similar derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Sarges, R., et al. (1985). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Jones, G. L., & Wimbish, G. H. (1985). Effect of structural modification of the hydantoin ring on anticonvulsant activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Abida, Tauquir Alam, M., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Wikipedia. (n.d.). Hydantoin. Wikipedia. Available at: [Link]

  • Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Kador, P. F., et al. (1990). Effects of Novel Hydantoin Derivatives With Aldose Reductase Inhibiting Activity on Galactose-Induced Cataract in Rats. Japanese Journal of Pharmacology. Available at: [Link]

  • Kaur, M., et al. (2022). Hydantoin based dual inhibitors of ALR2 and PARP-1: Design, synthesis, in-vitro and in-vivo evaluation. Bioorganic Chemistry. Available at: [Link]

  • Ono, H., et al. (1990). Effects of Novel Hydantoin Derivatives with Aldose Reductase Inhibiting Activity on Galactose-Induced Cataract in Rats. J-Stage. Available at: [Link]

  • Abdulrahman, L. K., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Nam, G., et al. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]

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A Researcher's Guide to Assessing the Specificity of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Currently, public domain information on (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is largely limited to chemical supplier data, with a notable absence of published biological activity or target specificity studies.[1][2][3][4][5] Therefore, this document serves as a practical roadmap for any researcher seeking to validate this compound, or any other novel molecule, as a potential chemical probe. We will proceed under the assumption that a primary target has been hypothetically identified or is being sought, and our goal is to build a robust evidence package to support its on-target activity and illuminate any potential off-target liabilities.

A quality chemical probe should be potent, selective, and demonstrate on-target engagement in a cellular context.[6][7] Our assessment strategy is therefore built on a tiered approach, moving from broad, unbiased screening to more focused, target-specific validation.

Tier 1: Foundational Profiling - Is the Probe Worth Pursuing?

Before committing to resource-intensive experiments, it is crucial to establish a baseline understanding of the compound's behavior. This initial phase aims to identify the primary target(s) and assess broad selectivity, particularly against large, functionally related protein families.

Target Identification and Validation using Chemoproteomics

If the primary target of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is unknown, chemoproteomics is the most powerful approach for unbiased target identification.[8][9] These methods identify protein-small molecule interactions on a proteome-wide scale.[8]

One common strategy involves synthesizing a derivative of the probe with a reactive group and a reporter tag (e.g., biotin) to enable affinity purification of binding partners from cell lysates.[10] Mass spectrometry is then used to identify the captured proteins.

Experimental Workflow: Affinity-Based Chemoproteomics

cluster_0 Probe Synthesis cluster_1 Cellular Treatment & Lysis cluster_2 Click Chemistry & Enrichment cluster_3 Analysis Probe (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid Probe_Deriv Synthesize Alkyne-tagged Derivative Probe->Probe_Deriv Cells Treat Cells with Alkyne Probe Probe_Deriv->Cells Lysate Lyse Cells Cells->Lysate Click Click Chemistry with Biotin-Azide Lysate->Click Enrich Streptavidin Bead Enrichment Click->Enrich MS On-Bead Digestion & LC-MS/MS Enrich->MS Data Data Analysis: Identify Enriched Proteins MS->Data

Caption: Workflow for identifying protein targets using affinity-based chemoproteomics.

Causality: This experiment is foundational. By immobilizing the probe, we can isolate its direct binding partners from the entire proteome. The success of this experiment hinges on the careful design of the derivatized probe to ensure its binding properties are not significantly altered.[11]

Broad Selectivity Screening: Kinase Profiling

Protein kinases are one of the largest enzyme families and are common off-targets for small molecules.[12] Therefore, even if the intended target is not a kinase, profiling against a large panel of kinases is a critical step in assessing specificity.[13] Several commercial services offer kinase profiling panels that can screen a compound against hundreds of kinases.[12][14][15]

Data Presentation: Hypothetical Kinase Panel Results

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Target X95%99%
Kinase A2%15%
Kinase B55%85%
Kinase C8%25%
... (400+ others)<10%<30%

Interpretation: In this hypothetical scenario, the probe is highly active against its intended target (Target X). However, it also shows significant activity against Kinase B, identifying a potential off-target. This allows for the design of follow-up experiments to determine if this off-target activity is relevant in a cellular context. The selectivity can be quantified, and a >30-fold difference in potency between the primary target and off-targets is a common benchmark for a good chemical probe.[6]

Tier 2: Cellular Validation - Does the Probe Engage its Target in a Biological System?

In vitro assays are essential, but they do not fully recapitulate the complex environment of a living cell. It is imperative to demonstrate that the probe engages its intended target within intact cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in cells and tissues.[16][17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[19] By heating cell lysates or intact cells treated with the probe to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining.[18]

Experimental Workflow: CETSA

cluster_0 Treatment cluster_1 Heating cluster_2 Lysis & Separation cluster_3 Detection & Analysis Cells_DMSO Treat Cells (DMSO Control) Heat_DMSO Heat Aliquots to Different Temps Cells_DMSO->Heat_DMSO Cells_Probe Treat Cells (Probe) Heat_Probe Heat Aliquots to Different Temps Cells_Probe->Heat_Probe Lysis Cell Lysis Heat_DMSO->Lysis Heat_Probe->Lysis Centrifuge Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifuge Detection Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Detection Plot Plot Melt Curves Detection->Plot

Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Trustworthiness: CETSA provides a self-validating system. A shift in the melting curve upon probe treatment is direct evidence of a physical interaction between the probe and the target protein inside the cell.[19] An isothermal dose-response experiment, where the temperature is kept constant and the probe concentration is varied, can further be used to determine the cellular potency (EC50) of target engagement.[16]

Tier 3: Proteome-Wide Specificity - What Are the Unbiased Off-Targets?

While kinase profiling is a good first step, it is biased towards a single protein family. To build the highest level of confidence in a chemical probe, an unbiased assessment of its proteome-wide interactions is necessary.

Thermal Proteome Profiling (TPP)

TPP, also known as proteome-wide CETSA, extends the principles of CETSA to the entire proteome.[9][20] Instead of quantifying a single target protein, quantitative mass spectrometry is used to measure the thermal stability of thousands of proteins simultaneously in the presence versus absence of the probe.

Data Presentation: TPP Volcano Plot

A volcano plot is typically used to visualize TPP data. The x-axis represents the magnitude of the thermal shift, and the y-axis represents the statistical significance.

Interpretation: In a TPP experiment, the intended target should appear as a significant outlier with a positive thermal shift. Any other proteins that are significantly stabilized are potential off-targets. Conversely, proteins that are destabilized may be downstream effectors of the target or part of a complex that is disrupted by the probe. This unbiased view is critical for understanding the full cellular impact of the probe.[20]

Comparison of Specificity Assessment Methodologies

MethodPrincipleProsCons
Kinase Profiling In vitro enzymatic or binding assaysHigh-throughput, quantitative, covers a large, relevant protein family.[12][21]Biased to kinases, in vitro results may not translate to cells.
Affinity Chemoproteomics Probe immobilization and pulldownUnbiased target identification, can capture direct binders.[9][10]Probe modification may alter binding, potential for non-specific binders.[11]
CETSA Ligand-induced thermal stabilizationConfirms target engagement in intact cells, label-free.[17][19]Low-throughput for single targets, not all proteins show a thermal shift.[20]
Thermal Proteome Profiling (TPP) Proteome-wide thermal stabilizationUnbiased, proteome-wide view of on- and off-targets in a cellular context.[9][20]Technically complex, requires sophisticated mass spectrometry and data analysis.

Conclusion and Recommendations

The validation of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid as a chemical probe requires a multi-faceted, evidence-based approach. The absence of existing data necessitates a thorough de novo characterization.

  • Start Broad: Begin with unbiased chemoproteomics to identify the primary binding partners and a large-scale kinase panel to quickly assess selectivity against this major off-target family.

  • Confirm in Cells: Use CETSA to provide definitive evidence that the probe engages its intended target in a physiological context. This step is critical to bridge the gap between biochemical activity and cellular function.[7]

  • Go Deep and Unbiased: For a probe intended for widespread use or in vivo studies, TPP provides the most comprehensive and unbiased assessment of specificity across the proteome.

By following this rigorous, tiered approach, researchers can build a comprehensive specificity profile for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid. This not only validates its use as a potential tool for studying a specific target but also provides a transparent account of its potential limitations, upholding the principles of scientific integrity and enabling reproducible research.

References

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A Comparative Guide to Imidazolidinone and Hydantoin Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two cornerstone heterocyclic scaffolds in medicinal chemistry: imidazolidinone and hydantoin. As five-membered nitrogen-containing rings, both structures are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth look at their structural nuances, synthetic accessibility, physicochemical properties, and therapeutic applications to inform rational drug design.

Core Structural and Physicochemical Distinctions

At first glance, imidazolidinone and hydantoin share a common imidazolidine core. However, their key differences in oxidation state and functional group presentation dictate their distinct chemical personalities and, consequently, their roles in drug design.

Imidazolidinones are cyclic urea derivatives.[1] The two primary isomers are the 2-imidazolidinone and the 4-imidazolidinone, with the former being more common in pharmaceuticals. The 2-imidazolidinone structure presents a single urea carbonyl flanked by two secondary amines, offering a balanced profile of hydrogen bond donors and acceptors.

Hydantoin , systematically named imidazolidine-2,4-dione, is a cyclic di-amide.[2][3][4] This structure contains two carbonyl groups, which significantly alters its electronic properties and hydrogen bonding capacity compared to the imidazolidinones. The presence of the imide functionality makes the N-H protons more acidic and provides two strong hydrogen bond acceptor sites.

Scaffolds cluster_imidazolidinone Imidazolidinone Scaffolds cluster_hydantoin Hydantoin Scaffold img1 img1 label1 2-Imidazolidinone (Cyclic Urea) img2 img2 label2 4-Imidazolidinone img3 img3 label3 Hydantoin (Imidazolidine-2,4-dione)

Caption: Core chemical structures of 2-imidazolidinone, 4-imidazolidinone, and hydantoin.

Comparative Physicochemical Properties

The subtle structural differences translate into significant variations in key physicochemical parameters that are critical for drug development, such as solubility, polarity, and metabolic stability.

PropertyImidazolidin-2-oneHydantoin (Imidazolidine-2,4-dione)Rationale & Implication in Drug Design
Molecular Weight 86.09 g/mol [5]100.08 g/mol [6]Both are small scaffolds, providing an excellent starting point for library synthesis while adhering to Lipinski's Rule of Five.
logP (Octanol-Water) -1.0 (Approx.)-1.5 (Approx.)[7]Hydantoin is generally more polar/hydrophilic due to the second carbonyl group, which can enhance aqueous solubility but may reduce membrane permeability.
Hydrogen Bond Donors 22[3]Both scaffolds offer two N-H donors, crucial for anchoring to target proteins.
Hydrogen Bond Acceptors 12[3]Hydantoin's two carbonyls provide an additional acceptor site, increasing its potential for multipoint interactions with a biological target.
Polar Surface Area ~46 Ų~58 Ų[7]The higher PSA of hydantoin reflects its increased polarity, which can be a key parameter to modulate for balancing solubility and cell penetration.
pKa (Acidity of N-H) ~15-16~9.7[7]The N-H protons of hydantoin are significantly more acidic due to resonance stabilization across two carbonyls. This can be critical for ionization state at physiological pH and for certain metabolic pathways.

A Tale of Two Syntheses: Accessibility and Diversification

The choice of a scaffold is often dictated by the ease of its synthesis and the potential for introducing chemical diversity. Both imidazolidinone and hydantoin benefit from well-established and versatile synthetic routes.

Imidazolidinone Synthesis: Building from Diamines

The most common approach to the 2-imidazolidinone core involves the cyclization of a 1,2-diamine with a one-carbon carbonyl source.[8] This strategy is powerful because a vast array of chiral and achiral diamines are commercially available or readily synthesized, allowing for precise control over stereochemistry and substitution patterns at the C4 and C5 positions.

Imidazolidinone_Synthesis cluster_workflow General Imidazolidinone Synthesis Workflow Start 1,2-Diamine (R1, R2 substituents) Product 2-Imidazolidinone Start->Product Cyclization (Carbonyl Insertion) Reagent Carbonyl Source (e.g., Phosgene, CDI, Urea) Reagent->Product

Caption: General workflow for the synthesis of 2-imidazolidinones.

Causality in Experimental Choice: The selection of the carbonylating agent is a critical decision.

  • Phosgene and its analogues (e.g., triphosgene): Highly efficient but also highly toxic, requiring specialized handling. Often reserved for large-scale industrial synthesis.

  • Carbonyldiimidazole (CDI): A much safer, solid reagent that is broadly used in laboratory settings. It reacts with the diamine to form an intermediate that cyclizes readily, often under mild conditions.[9]

  • Urea or Diethyl Carbonate: Greener, less expensive options, but they typically require higher temperatures and longer reaction times, which may not be suitable for sensitive substrates.

Hydantoin Synthesis: The Power of Multicomponent Reactions

Hydantoin synthesis is famously versatile, with several named reactions providing access to the core. The Bucherer-Bergs reaction is a prime example of a multicomponent reaction (MCR), which is highly valued in medicinal chemistry for its efficiency in building molecular complexity.[2][10]

Hydantoin_Synthesis cluster_workflow Bucherer-Bergs Hydantoin Synthesis Workflow Ketone Ketone or Aldehyde (Source of R5, R5') Hydantoin 5,5-Disubstituted Hydantoin Ketone->Hydantoin KCN Potassium Cyanide (Source of C4) KCN->Hydantoin Ammonium Ammonium Carbonate (Source of N1, N3, C2) Ammonium->Hydantoin

Caption: Workflow for the Bucherer-Bergs multicomponent synthesis of hydantoins.

Another classic method is the Urech hydantoin synthesis , which utilizes an amino acid as the starting material, reacting it with potassium cyanate.[11] This is particularly useful for generating 5-substituted hydantoins where the stereochemistry of the starting amino acid can be retained.

Causality in Experimental Choice:

  • Bucherer-Bergs: Ideal for creating 5,5-disubstituted hydantoins from a wide variety of inexpensive and commercially available ketones and aldehydes.[2] Its one-pot nature makes it highly efficient for library synthesis. However, it generates a racemic mixture at the C5 position if a prochiral ketone is used.

  • Urech Synthesis: The method of choice when a specific stereoisomer is desired at the C5 position, as it starts from an enantiopure α-amino acid. This avoids costly chiral separation steps later in the synthetic sequence.

Biological Applications and Therapeutic Landscape

Both scaffolds are well-represented in clinically approved drugs, yet they tend to occupy different therapeutic niches, guided by their structural and physicochemical properties.

Imidazolidinone: A Scaffold for Antivirals and Beyond

The imidazolidinone core is a key feature in several modern therapeutic agents. Its properties as a constrained urea isostere make it suitable for mimicking peptide bonds or engaging in specific hydrogen bonding interactions.

  • Antivirals: Imidazolidinone derivatives have been developed as potent CCR5 receptor antagonists, which block the entry of the HIV virus into host cells.[9]

  • Cardiovascular: The ACE inhibitor Imidapril features a 4-imidazolidinone ring.[1]

  • Antibiotics: The penicillin-class antibiotic Azlocillin contains a 2-imidazolidinone moiety appended to the acyl side chain.[1]

HIV_Entry_Inhibition HIV HIV Virus (gp120) CD4 CD4 Receptor HIV->CD4 1. Binds CCR5 CCR5 Co-receptor HIV->CCR5 3. Binds CD4->CCR5 2. Conformational Change Exposes Binding Site Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. Triggers Block Inhibited Drug Imidazolidinone-based CCR5 Antagonist Drug->CCR5 Blocks HIV Binding

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Safety and Handling Protocol

As a novel compound, (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid lacks extensive, specific safety data. Therefore, this guide provides a robust operational framework derived from the known characteristics of its core chemical structures: the hydantoin ring, N-alkylation, and a carboxylic acid moiety. This document is designed to empower you with the necessary information for safe handling, from initial risk assessment to final disposal.

I. Hazard Analysis: A Synthesis of Structural Precedents

To establish a reliable safety profile, we must consider the potential hazards contributed by each component of the molecule.

  • The Hydantoin Core (Imidazolidine-2,4-dione): Hydantoins are generally crystalline solids.[1] While the parent hydantoin is not classified as a skin or eye irritant, derivatives can present varied toxicological profiles.[2] A crucial consideration is the potential for dust formation when handling the solid compound. Fine dust, when suspended in air, can create an explosion hazard and increases the risk of inhalation.[2] Some hydantoin derivatives, like DMDM hydantoin, are known to be skin sensitizers and may cause allergic reactions.[3]

  • The Carboxylic Acid Group (-acetic acid): The acetic acid functional group imparts acidic properties to the molecule. Carboxylic acids can be corrosive and cause severe skin burns and eye damage.[4][5] While the overall acidity of the target molecule will be influenced by the rest of the structure, it is prudent to handle it with the precautions typically afforded to acidic compounds.

  • N-Propyl Substitution: The N-alkylation of the hydantoin ring can influence the compound's physical and toxicological properties. While specific data for N-propyl hydantoins is limited, alkylation can alter reactivity and biological interactions.[1]

Based on this composite analysis, (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid should be treated as a substance with the potential to be a skin and eye irritant, a possible sensitizer, and harmful if inhaled or ingested, with the added risk of dust explosibility.[2][6]

II. Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE and recommendations for enhanced protection.

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.[7][8]Safety goggles and a full-face shield, especially when handling larger quantities or if there is a splash risk.[7][9]Protects against dust particles and potential chemical splashes. A face shield offers a broader area of protection.[7]
Hand Protection Disposable nitrile gloves.[10]Double-gloving with nitrile gloves or wearing thicker, chemical-resistant gloves for prolonged handling.[7]Provides a barrier against skin contact. Disposable gloves should be changed immediately after contact with the chemical.[10]
Body Protection A lab coat that covers to the knees with long sleeves.[8][11]A flame-resistant lab coat, particularly if flammable solvents are in use.[11]Protects skin and personal clothing from spills and contamination.[9]
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood.A NIOSH-approved N95 or higher-rated respirator if there is a risk of generating dust or aerosols.[6][12]Prevents inhalation of fine particles which may cause respiratory irritation.[6]
Foot Protection Closed-toe shoes made of a non-porous material.[9][11]Chemical-resistant shoe covers for large-scale operations or in case of spills.Protects feet from spills and falling objects.
III. Operational and Disposal Plans: A Step-by-Step Guide

A. Handling and Experimental Workflow

The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment and reagents prep2->prep3 handle1 Weigh the solid compound in the fume hood prep3->handle1 handle2 Prepare solutions within the fume hood handle1->handle2 handle3 Cap all containers when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of contaminated waste in designated containers clean1->clean2 clean3 Remove and dispose of gloves properly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

B. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[6] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[2]

C. Disposal Plan

All waste containing (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with the full chemical name and an indication of the associated hazards.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department in accordance with local, state, and federal regulations. Do not pour this chemical down the drain.[2]

IV. Emergency Procedures: Preparedness is Key
Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

This guide provides a foundational framework for the safe handling of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid. Always consult your institution's specific safety protocols and the most current safety data sheets for related compounds. Your diligence and commitment to safety are paramount in advancing scientific discovery.

References

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  • US4672127A - Process for production of hydantoin derivatives - Google Patents.
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  • New insights in the removal of the hydantoins, oxidation product of pyrimidines, via the base excision and nucleotide incision repair pathways - PubMed. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.